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  • Product: 2,1-Benzoxazole-3-carbonitrile
  • CAS: 90348-25-7

Core Science & Biosynthesis

Foundational

2,1-Benzoxazole-3-carbonitrile: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary The 2,1-benzoxazole (anthranil) scaffold is a privileged heterocycle in medicinal chemistry and organic synthesis. Specifically, 2,1-benzoxazole-3-carbonitrile (also referred to as 3-cyano-2,1-benzisoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,1-benzoxazole (anthranil) scaffold is a privileged heterocycle in medicinal chemistry and organic synthesis. Specifically, 2,1-benzoxazole-3-carbonitrile (also referred to as 3-cyano-2,1-benzisoxazole or 3-cyanoanthranil) represents a highly reactive, functionally dense derivative. Characterized by a strong electron-withdrawing carbonitrile group at the C3 position, this molecule serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, most notably the 1,4-benzodiazepine class of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols for drug development professionals.

Chemical Identity and Physicochemical Profiling

The core architecture of 2,1-benzoxazole is defined by the ChEBI ontology as a benzoxazole in which the benzene ring is fused to a 1,2-oxazole ring across positions 3 and 4[1]. The addition of a carbonitrile group at the 3-position significantly alters the electronic landscape of the molecule, increasing its susceptibility to reductive ring-opening while stabilizing the intermediate carbanions during its synthesis.

To facilitate comparative analysis, the quantitative physicochemical data of the parent anthranil and its key halogenated 3-carbonitrile derivatives are summarized below:

Property2,1-Benzisoxazole (Parent)5-Fluoro-2,1-benzoxazole-3-carbonitrile5-Chloro-2,1-benzoxazole-3-carbonitrile
CAS Number 271-58-9[1]194873-12-6[2]N/A (Isolated Intermediate)[3]
Molecular Formula C₇H₅NO[1]C₈H₃FN₂O[2]C₈H₃ClN₂O[3]
Molecular Weight 119.12 g/mol [1]162.12 g/mol [2]178.57 g/mol [3]
Physical State Clear yellow to brown-red liquid[1]Pale yellow solid[2]Yellow crystalline solid[3]
Boiling Point 101–102 °C (at 15 mmHg)[1]N/A (Decomposes at high temp)N/A (Decomposes at high temp)
Primary Utility Aminating reagent, solvent[4]Halogenated building block[2]1,4-Benzodiazepine precursor[3]

Mechanistic Pathways: The Base-Catalyzed Cyclization

The most efficient and scalable method for synthesizing 2,1-benzoxazole-3-carbonitriles is the base-catalyzed intramolecular cyclization of o-nitroarylacetonitriles[3]. This transformation shares foundational mechanistic principles with the Davis-Beirut reaction, which exploits the diverse chemistries of highly reactive nitro and nitroso intermediates to form N-N and N-O bonds under redox-neutral conditions[5].

Causality of the Reaction Design: The ortho-positioning of the nitro and acetonitrile groups creates a highly specific thermodynamic environment[3]. When a base deprotonates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon of the acetonitrile group, it generates a resonance-stabilized carbanion. Despite the inherent ring strain of forming a five-membered heterocycle, the proximity effect (high effective molarity) of the adjacent electrophilic nitro group makes an intramolecular 5-exo-trig nucleophilic attack  kinetically and thermodynamically favorable over any competing intermolecular reactions[3]. The resulting cyclic Meisenheimer-like adduct rapidly undergoes rearrangement and dehydration to yield the fully aromatized 2,1-benzoxazole-3-carbonitrile[3].

SynthesisMechanism A o-Nitroarylacetonitrile B Resonance-Stabilized Carbanion A->B Base (-H+) C Cyclic Meisenheimer Adduct B->C 5-exo-trig Cyclization D 2,1-Benzoxazole- 3-carbonitrile C->D Rearrangement (-H₂O)

Base-catalyzed cyclization mechanism of o-nitroarylacetonitriles.

Self-Validating Experimental Protocol: Synthesis of 5-Chloro-2,1-benzoxazole-3-carbonitrile

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of 5-chloro-2,1-benzoxazole-3-carbonitrile is designed as a self-validating system, incorporating strict in-process controls[3].

Objective: High-yield intramolecular cyclization of 2-(5-chloro-2-nitrophenyl)acetonitrile. Materials: 2-(5-chloro-2-nitrophenyl)acetonitrile (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq), Anhydrous THF.

  • Step 1: Preparation of the Reaction Matrix

    • Action: Dissolve the starting material in anhydrous THF under an inert argon atmosphere.

    • Causality: The anhydrous environment is critical. Ambient moisture can lead to competitive hydrolysis of the nitrile group or premature quenching of the highly reactive carbanion intermediate, drastically reducing the yield.

  • Step 2: Base-Mediated Deprotonation

    • Action: Cool the solution to 0 °C and add DBU dropwise over 15 minutes.

    • Causality: DBU is utilized as a strong, non-nucleophilic base[3]. It selectively deprotonates the acidic

      
      -protons without acting as a nucleophile against the nitro group. The 0 °C temperature controls the exothermic cyclization, preventing the thermal degradation of the intermediate adduct.
      
  • Step 3: In-Process Validation (Self-Validating System)

    • Action: After 2 hours, sample the reaction mixture for dual-modal analysis.

    • Validation: The protocol is validated when Thin-Layer Chromatography (TLC, 3:1 Hexane/Ethyl Acetate) shows the complete disappearance of the starting material (

      
      ) and the emergence of a highly UV-active product spot (
      
      
      
      ). Concurrently, LC-MS analysis must confirm the expected mass ion (
      
      
      for the
      
      
      isotope). If starting material persists, titrate an additional 0.1 eq of DBU.
  • Step 4: Quenching and Isolation

    • Action: Quench the reaction with cold, saturated aqueous

      
      , followed by extraction with ethyl acetate.
      
    • Causality: A mild, slightly acidic quench neutralizes the DBU without providing the strong acidic conditions that could trigger an unwanted premature ring-opening of the newly formed isoxazole ring.

Reactivity, Thermal Stability, and Downstream Applications

The 2,1-benzoxazole core is characterized by a highly labile N-O bond, dictating both its handling requirements and its synthetic utility.

Thermal Decomposition Dynamics: Under extreme thermal stress, such as single pulse shock-tube experiments at temperatures between 825–1000 K, the anthranil nucleus undergoes a complex unimolecular decomposition[6]. The primary pathways involve carbon monoxide (CO) elimination and ring contraction from a six/five-membered fused system to a five-membered ring, ultimately yielding aniline (via a phenylnitrene intermediate reacting with trace water) and cyclopentadiene carbonitrile[6]. This inherent thermodynamic instability necessitates strict temperature controls during manufacturing and scale-up operations.

Pharmaceutical Workflow (Reductive Ring-Opening): The most significant industrial application of 2,1-benzoxazole-3-carbonitriles is their use as "masked" 2-aminobenzophenones[3]. Treatment with reducing agents (e.g., Iron powder in acidic media or catalytic hydrogenation via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) selectively cleaves the N-O bond. This reductive ring-opening is the cornerstone of synthesizing 2-amino-5-chlorobenzophenone, the direct precursor required for the acylation and subsequent cyclization into 1,4-benzodiazepine APIs, such as Lorazepam and Diazepam[3].

PharmWorkflow Step1 2,1-Benzoxazole-3-carbonitrile (Intermediate) Step2 Reductive Ring-Opening (Fe/HCl or H₂/Pd-C) Step1->Step2 Cleavage of N-O bond Step3 2-Aminobenzophenone Derivative Step2->Step3 Rearrangement Step4 Acylation & Cyclization (e.g., with Bromoacetyl bromide) Step3->Step4 Pharmacophore Assembly Step5 1,4-Benzodiazepine API (e.g., Lorazepam) Step4->Step5 Final Drug Product

Workflow from 2,1-benzoxazole-3-carbonitrile to 1,4-benzodiazepine APIs.

References

  • Title: 2,1-BENZISOXAZOLE | 271-58-9 Source: ChemicalBook URL: 1

  • Title: Anthranil Source: Grokipedia URL: 4

  • Title: Decomposition of Anthranil. Single Pulse Shock-Tube Experiments, Potential Energy Surfaces and Multiwell Transition-State Calculations. Source: The Journal of Physical Chemistry A (ACS Publications) URL: 6

  • Title: CAS 194873-12-6 | 5-Fluoro-2,1-Benzoxazole-3-Carbonitrile,≥95% Source: Howei Pharm URL: 7

  • Title: 2-(5-Chloro-2-nitrophenyl)acetonitrile | 72301-65-6 Source: Benchchem URL: 3

  • Title: Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis Source: PMC (National Institutes of Health) URL: 5

Sources

Exploratory

In-Depth Technical Guide: Anthranil-3-carbonitrile (CAS 90348-25-7)

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide is engineered for researchers and drug development professionals, focusing on the mechanistic beh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide is engineered for researchers and drug development professionals, focusing on the mechanistic behaviors, synthetic causality, and advanced applications of anthranil-3-carbonitrile (also known systematically as benzo[c]isoxazole-3-carbonitrile).

Physicochemical & Structural Profiling

Before deploying any compound in a synthetic workflow, establishing a rigorous physicochemical baseline is mandatory. The quantitative data for anthranil-3-carbonitrile is summarized below to facilitate rapid reference during experimental design[1].

ParameterSpecification
IUPAC / Chemical Name Benzo[c]isoxazole-3-carbonitrile (2,1-Benzisoxazole-3-carbonitrile)
CAS Registry Number 90348-25-7
Molecular Formula C₈H₄N₂O
Molecular Weight 144.13 g/mol
Core Scaffold Anthranil (Fused benzene and isoxazole rings)
Key Functional Group C3-Carbonitrile (-C≡N)

Mechanistic Chemistry & Structural Significance

The 2,1-benzisoxazole (anthranil) core is a highly privileged, electron-deficient bicyclic system. The strategic placement of a carbonitrile (-CN) group at the C3 position fundamentally alters the electronic landscape of the molecule[2].

By significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, the carbonitrile group transforms the anthranil core into a potent electron acceptor[2]. Furthermore, the N–O bond within the isoxazole ring is inherently labile under reductive conditions. This localized instability is not a flaw; rather, it is a highly exploitable feature that allows for the controlled, regioselective ring-opening required to synthesize 2-aminodiaryl ketones[3].

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. We will explore two primary pathways: a de novo cyclization and a direct C-H functionalization strategy.

De Novo Synthesis via Thermocyclization

This protocol constructs the anthranil core from a simple benzonitrile precursor[4].

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-aminobenzonitrile (1.0 eq) in aqueous HCl and cool strictly to 0–5 °C. Add sodium nitrite (1.1 eq) dropwise.

    • Causality: The strict temperature control is non-negotiable. It prevents the highly unstable diazonium salt intermediate from prematurely decomposing into a phenol via nucleophilic attack by the aqueous solvent[4].

  • Azidation: Slowly introduce sodium azide (1.2 eq) to the mixture. The azide ion acts as a nucleophile, displacing the diazonium group to form o-azidobenzonitrile[4].

  • Thermocyclization: Extract the intermediate into an organic solvent and subject it to heat.

    • Causality: Thermal energy drives the extrusion of nitrogen gas (N₂). This entropically highly favorable process generates a nitrene that rapidly inserts into the adjacent nitrile group, constructing the isoxazole ring[4].

Self-Validating System: The thermocyclization step validates itself through gas evolution. The continuous bubbling of N₂ serves as a real-time kinetic indicator. The reaction is deemed complete when gas evolution ceases, which must then be cross-verified by Thin-Layer Chromatography (TLC) confirming the disappearance of the UV-active azide precursor.

Synthesis A 2-Aminobenzonitrile B Diazotization (NaNO2, HCl, 0-5°C) A->B  HCl/H2O   C Azidation (NaN3) B->C  Maintain <5°C   D o-Azidobenzonitrile C->D E Thermocyclization (-N2 gas) D->E  Heat   F Anthranil-3-carbonitrile E->F  Ring Closure  

Figure 1: De novo synthetic workflow of anthranil-3-carbonitrile.

C-H Functionalization via Electrophilic Aromatic Substitution (EAS)

For generating complex 3-aryl derivatives from simpler anthranil cores, an EAS strategy is utilized[3].

Step-by-Step Methodology:

  • Core Activation: Treat the anthranil substrate with trifluoromethanesulfonic anhydride (Tf₂O).

    • Causality: Tf₂O acts as a powerful electrophilic activator, temporarily breaking the aromatic stability to make the C3 position highly susceptible to nucleophilic attack by simple arenes[3].

  • Substitution & Rearomatization: Introduce the target arene. Following the attack at the C3 position, the system undergoes a rapid rearomatization sequence to restore the conjugated bicyclic system[3].

Self-Validating System: The regioselectivity of this reaction is electronically driven. Proton Nuclear Magnetic Resonance (¹H NMR) analysis of the crude mixture provides immediate validation; the disappearance of the characteristic C3-proton signal (typically resonating around 9.0 ppm) confirms successful and selective substitution at the target site.

Applications in Drug Development & Materials Science

The unique electronic properties of anthranil-3-carbonitrile make it a highly sought-after intermediate across disparate scientific fields.

Medicinal Chemistry: NSAIDs and Anxiolytics

Anthranil derivatives are privileged scaffolds in pharmacology. The facile reductive cleavage of the isoxazole N–O bond yields 2-aminodiaryl ketones[3]. These ketones are the direct, critical synthetic precursors to several blockbuster nonsteroidal anti-inflammatory drugs (NSAIDs), including amfenac, bromfenac, and nepafenac[3]. Furthermore, derivatives of this core are utilized in the synthesis of benzodiazepine-class anxiolytics, such as chlordiazepoxide[3].

Materials Science: Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy, the anthranil-3-carbonitrile architecture is utilized as a π-conjugated bridge in metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs)[2]. The electron-deficient nature of the core facilitates highly efficient Intramolecular Charge Transfer (ICT) from a donor moiety to an acceptor moiety[2]. This structural tuning broadens the absorption spectrum and directly enhances the Power Conversion Efficiency (PCE) of the photovoltaic cells[2].

Applications Core Anthranil-3-carbonitrile (Electron-deficient Core) MedChem Medicinal Chemistry Core->MedChem  Reductive Cleavage (N-O bond)   MatSci Materials Science Core->MatSci  Donor-Acceptor Assembly   NSAIDs NSAIDs Precursors (Amfenac, Bromfenac) MedChem->NSAIDs Anxiolytics Anxiolytics (Chlordiazepoxide) MedChem->Anxiolytics DSSCs Dye-Sensitized Solar Cells (π-conjugated bridge) MatSci->DSSCs

Figure 2: Downstream applications of the anthranil-3-carbonitrile core.

References

  • BLD Pharm. "90348-25-7 | Benzo[c]isoxazole-3-carbonitrile.
  • BenchChem. "Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview.
  • SciSpace. "Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy.
  • NIH / ACS Publications. "The Anthranil Core as a π‑Conjugated Bridge in the Synthesis of Molecular Photosensitizers.

Sources

Foundational

3-Cyano-2,1-Benzisoxazole: A Technical Guide to a Scaffold of Latent Biological Potential

Abstract The 2,1-benzisoxazole (anthranil) scaffold is a privileged heterocyclic system renowned for conferring a wide spectrum of biological activities to its derivatives, including antimicrobial, antipsychotic, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,1-benzisoxazole (anthranil) scaffold is a privileged heterocyclic system renowned for conferring a wide spectrum of biological activities to its derivatives, including antimicrobial, antipsychotic, and anticancer properties.[1][2] This technical guide focuses on a specific, underexplored derivative: 3-cyano-2,1-benzisoxazole (also known as 2,1-benzisoxazole-3-carbonitrile). While direct literature on its biological activity is sparse, its unique chemical architecture—combining the reactive, labile N-O bond of the benzisoxazole ring with the electron-withdrawing cyano group—suggests significant, untapped therapeutic potential. This document synthesizes known chemical principles and analogous compound data to construct a hypothesis-driven framework, positioning 3-cyano-2,1-benzisoxazole as a compelling candidate for investigation as a bio-activatable prodrug, particularly as a cyanide-releasing molecule (CRM) for targeted cancer therapy. We provide detailed experimental protocols for researchers to validate these hypotheses and unlock the potential of this intriguing molecule.

The 2,1-Benzisoxazole Core: A Foundation for Bioactivity

The 2,1-benzisoxazole ring system is a versatile synthon in organic synthesis, largely due to the inherent reactivity of its labile N-O bond, which facilitates ring-opening and transformation into other valuable heterocyclic systems like acridinones and quinolines.[2][3] This chemical reactivity is also the cornerstone of its biological significance. Numerous synthetic strategies have been developed to access this scaffold, most commonly through the reductive heterocyclization of ortho-substituted nitro compounds or the photochemical cyclization of aryl azides.[3][4]

Derivatives substituted at the 3-position have shown a remarkable diversity of pharmacological effects, establishing the benzisoxazole core as a critical pharmacophore.[1]

The Hypothesis: 3-Cyano-2,1-Benzisoxazole as a Targeted Cyanide-Releasing Prodrug

The therapeutic potential of compounds that can release cyanide (HCN) in a controlled manner is a subject of growing interest.[5][6] Cyanide is a potent and fast-acting cytotoxin that functions by inhibiting cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, thereby halting cellular respiration. While systemic delivery is highly toxic, targeted release within a tumor microenvironment could provide a powerful anticancer strategy.[5] Naturally occurring cyanogenic glycosides, such as amygdalin, have been explored for this purpose, though with controversial results due to metabolic instability and off-target toxicity.[6][7]

We postulate that 3-cyano-2,1-benzisoxazole is an ideal candidate for a synthetic cyanide-releasing molecule (CRM). Its mechanism of action would be predicated on the reductive cleavage of the weak N-O bond, a reaction that could be triggered by the hypoxic conditions or the unique enzymatic profile of cancer cells.

Proposed Mechanism: Bioactivation via Cytochrome P450 Reduction

The Cytochrome P450 (CYP) family of enzymes, particularly overexpressed isoforms in tumor tissues, are prime candidates for the bioactivation of prodrugs.[8] These enzymes are central to the phase I metabolism of a vast number of xenobiotics.[8] We propose a metabolic pathway where 3-cyano-2,1-benzisoxazole is reductively metabolized by a CYP enzyme (and its associated reductase). This reduction would initiate the cleavage of the N-O bond, leading to a transient intermediate that rapidly rearranges to form 2-aminobenzoyl cyanide, which would then release hydrogen cyanide. This targeted release would concentrate the cytotoxic payload directly within the tumor cells, sparing healthy tissue.

CYP450_Activation_Pathway cluster_0 Tumor Cell cluster_1 Systemic Circulation Parent 3-Cyano-2,1-benzisoxazole Intermediate [Reduced Intermediate] Parent->Intermediate e-, H+ Product 2-Aminobenzoyl Cyanide Intermediate->Product Ring Opening HCN Hydrogen Cyanide (HCN) (Cytotoxin) Product->HCN Release Respiration Mitochondrial Respiration (Cytochrome c Oxidase) HCN->Respiration Inhibition Enzyme Cytochrome P450 Reductase (Overexpressed in Tumor) Enzyme->Intermediate Parent_Stable 3-Cyano-2,1-benzisoxazole (Stable Prodrug) Parent_Stable->Parent Tumor Targeting

Caption: Proposed bioactivation of 3-cyano-2,1-benzisoxazole in cancer cells.

Comparative Biological Activities of Analogous Scaffolds

While data on 3-cyano-2,1-benzisoxazole is pending, extensive research on other 3-substituted derivatives provides a strong rationale for its investigation. These analogs have demonstrated significant antimicrobial and antiplasmodial activity.

Substituent at Position 3Target Organism/Cell LineBiological Activity (MIC or IC₅₀)Reference
-(C=O)-phenylGeotrichum candidumMIC: 31.2 µg/mL[9][10]
-(C=O)-phenylPlasmodium falciparum (FcB1)IC₅₀: 3.8 µM[9]
-CH=N-phenylPlasmodium falciparum (FcB1)IC₅₀: 2.7 µM[9]
Various aryl/alkyl groupsE. coli, S. aureus, B. subtilisSignificant Activity (Zone of Inhibition)[11]
Cyclohexyl/CyclopentylPseudomonas aeruginosaMIC: 50 µg/mL[12]
SulfamoylmethylMouse (Anticonvulsant model)Active (MES test)[13]

The data clearly indicate that the 2,1-benzisoxazole scaffold is a potent pharmacophore. The efficacy of derivatives with varied electronic and steric properties at the C3 position suggests that the 3-cyano derivative is a high-priority candidate for broad-spectrum biological screening.

Experimental Workflows and Protocols

To validate the therapeutic potential of 3-cyano-2,1-benzisoxazole, a systematic experimental approach is required. The following protocols provide a comprehensive framework for its initial evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies S1 Propose & Execute Synthetic Route S2 Purification (Chromatography) S1->S2 S3 Structural Confirmation (NMR, MS, IR) S2->S3 B1 Anticancer Cytotoxicity (MTT Assay) S3->B1 Test Compound B2 Antimicrobial Susceptibility (MIC Assay) S3->B2 Test Compound B3 Antiplasmodial Activity Assay S3->B3 Test Compound M1 In Vitro Cyanide Release Assay (with Liver Microsomes) B1->M1 If Cytotoxic M2 CYP450 Isoform Identification M1->M2 If CN- Released M3 Mitochondrial Respiration Assay M2->M3 Elucidate Target

Caption: Workflow for the synthesis and biological evaluation of 3-cyano-2,1-benzisoxazole.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the ability of the compound to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity.[14]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver) in appropriate media until approximately 80% confluent.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-cyano-2,1-benzisoxazole in DMSO.

    • Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.[15]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[14]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[17]

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the test compound dissolved in CAMHB at twice the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard the final 100 µL from well 10.[17]

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) from a fresh agar plate.

    • Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[17]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. The final volume in each well is 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[18]

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[18]

Conclusion and Future Outlook

3-Cyano-2,1-benzisoxazole stands at an exciting frontier of medicinal chemistry. While its biological profile is yet to be experimentally defined, its chemical structure provides a compelling, rational basis for its investigation as a novel therapeutic agent. The hypothesis of its function as a bioreductively activated cyanide-releasing prodrug for cancer therapy is particularly promising, offering a potential mechanism for targeted cytotoxicity. Furthermore, the established antimicrobial and antiplasmodial activities of its structural analogs strongly warrant its inclusion in broad-spectrum screening programs.

Future research should focus on executing the validation protocols detailed herein. Confirmation of its anticancer or antimicrobial activity will pave the way for crucial next steps, including lead optimization to modulate its pharmacokinetic properties and rate of cyanide release, detailed mechanistic studies to confirm CYP450 involvement, and eventual in vivo evaluation in relevant disease models. The exploration of 3-cyano-2,1-benzisoxazole could unlock a new class of targeted therapeutics, underscoring the value of hypothesis-driven research in drug discovery.

References

  • Chaker, S., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Arabian Journal of Chemistry.
  • Cowen, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • Kaur, H., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1434-1463.
  • Kaspi-Kaneti, A., et al. (2021). Cyanide bridged platinum-iron complex as a prodrug system that can release six cisplatin molecules and ferricyanide complex in electron rich cancerous cells upon reduction.
  • Speltz, E. B., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1895-1904.
  • McEwan, K., et al. (2002). Antibody-guided enzyme therapy of cancer producing cyanide results in necrosis of targeted cells. International Journal of Cancer, 99(2), 291-299.
  • ResearchGate. (n.d.). Synthesis of 3-substituted-2,1-benzisoxazoles 3–9 starting from the 2,1-benzisoxazole 1. Retrieved from [Link]

  • Garg, G., et al. (2011). Synthesis and biological evaluation of 3-substituted 1,2- benzisoxazole derivatives for antimicrobial activity. Der Pharma Chemica, 3(3), 253-264.
  • ResearchGate. (n.d.). Antimicrobial activity of 2,1-benzisoxazoles. Retrieved from [Link]

  • Burt, C., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
  • Zaitsev, A. V., et al. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-28.
  • Tynik, I. O., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 887-894.
  • Burt, C., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • An, N., et al. (2023). Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery. Molecules, 28(18), 6699.
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  • ResearchGate. (n.d.). Antineoplastic effects of cassava-cyanide extract on human glioblastoma (LN229) cells. Retrieved from [Link]

  • Temiz-Arpaci, Ö., et al. (1998).
  • Chaker, S., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Arabian Journal of Chemistry, 9, S133-S139.
  • He, K., et al. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Chemical Research in Toxicology, 10(5), 589-599.
  • ResearchGate. (n.d.). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Retrieved from [Link]

  • Desta, Z., et al. (1998). Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. Xenobiotica, 28(10), 949-960.
  • Iannelli, F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8758.
  • de Beer, M. C., et al. (2024). Chemical synthesis and enzymatic late-stage diversification of novel pantothenate analogues with antiplasmodial activity. Malaria World.
  • Ueda, I., et al. (1981). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Chemical & Pharmaceutical Bulletin, 29(10), 2753-2759.
  • Shakya, A., & Kumar, A. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review.
  • Wicht, K. J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6779.

Sources

Exploratory

difference between 1,2-benzisoxazole and 2,1-benzisoxazole derivatives

An In-depth Technical Guide to the Isomeric Worlds of Benzisoxazole: A Comparative Analysis of 1,2- and 2,1-Derivatives Introduction: The Tale of Two Isomers Within the landscape of medicinal chemistry, certain molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric Worlds of Benzisoxazole: A Comparative Analysis of 1,2- and 2,1-Derivatives

Introduction: The Tale of Two Isomers

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" for their ability to interact with a wide array of biological targets.[1][2] The benzisoxazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to an isoxazole ring, is a quintessential example of such a structure.[1][3][4] However, the story of benzisoxazole is a tale of two distinct isomers, differentiated by the arrangement of the nitrogen and oxygen atoms within the five-membered ring: 1,2-benzisoxazole and 2,1-benzisoxazole (also known as anthranil).

While structurally similar, this subtle isomeric difference profoundly dictates their chemical stability, synthetic accessibility, and, most critically, their pharmacological profiles. 1,2-benzisoxazole derivatives are mainstays in modern pharmacopoeias, forming the core of blockbuster antipsychotic and anticonvulsant drugs.[5][6] In contrast, 2,1-benzisoxazole derivatives, while less common in clinically approved medicines, are gaining significant traction as versatile synthetic intermediates and as a source of novel bioactive compounds, particularly in the realm of neurodegenerative disease.[7][8]

This guide provides a comprehensive, in-depth comparison of these two isomeric families. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the causal relationships between structure, chemical behavior, and biological function. We will dissect their synthesis, explore their key applications, and provide a head-to-head analysis to illuminate the strategic advantages of each scaffold in drug discovery.

G cluster_12 1,2-Benzisoxazole cluster_21 2,1-Benzisoxazole 1,2-Struct caption1 1,2-Benzisoxazole (Benzo[d]isoxazole) 2,1-Struct caption2 2,1-Benzisoxazole (Anthranil)

Caption: Core structures of 1,2- and 2,1-benzisoxazole isomers.

Part 1: 1,2-Benzisoxazole Derivatives — The Clinically Prevalent Isomer

The 1,2-benzisoxazole scaffold is arguably the more famous of the two isomers, largely due to its presence in several widely prescribed medications.[2][6] Its inherent stability and synthetic tractability have made it a cornerstone for developing drugs targeting the central nervous system (CNS).[2]

Core Structural Features and Physicochemical Properties

The aromatic nature of the fused ring system confers significant stability to the 1,2-benzisoxazole core.[5] This chemical robustness is a critical attribute for a successful drug molecule, as it helps the compound survive metabolic processes and reach its biological target intact. The ring is more resistant to reductive cleavage compared to its 2,1-isomer.

PropertyValue
IUPAC Name 1,2-Benzoxazole[9]
CAS Number 271-95-4[1]
Molecular Formula C₇H₅NO[1][9]
Molar Mass 119.12 g/mol [1][9]
Appearance Colorless liquid[5]
Boiling Point 101-102 °C at 2 kPa[5]
Stability Relatively high aromatic stability[5]
Synthesis Methodologies: Building the Core

The construction of the 1,2-benzisoxazole system is well-established, with the most common strategies focusing on the cyclization of ortho-substituted phenols. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Dominant Synthetic Approach: Cyclization of o-Hydroxyaryl Oximes

The most elegant and widely employed method is the base-catalyzed intramolecular cyclization of an o-hydroxyaryl ketoxime.[10] This process is mechanistically insightful: the base deprotonates the phenolic hydroxyl group, creating a potent phenoxide nucleophile. This nucleophile then attacks the nitrogen atom of the oxime, displacing a leaving group and forming the crucial N-O bond of the isoxazole ring.[10] This approach is versatile and has been adapted for various reaction conditions, including microwave irradiation and the use of ionic liquids to improve efficiency.[10]

G start o-Hydroxyaryl Ketone intermediate o-Hydroxyaryl Ketoxime start->intermediate Oxime Formation reagent1 Hydroxylamine reagent1->intermediate product 1,2-Benzisoxazole Derivative intermediate->product Intramolecular Cyclization reagent2 Base (e.g., KOH) Dehydration reagent2->product

Caption: General workflow for synthesis of 1,2-benzisoxazoles.

Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This protocol describes a key intermediate for drugs like Risperidone.

  • Step 1: Acylation: A mixture of 1,3-difluorobenzene and aluminum chloride in dichloromethane is cooled. 4-Chlorobutyryl chloride is added dropwise, leading to a Friedel-Crafts acylation to produce 4-chloro-1-(2,4-difluorophenyl)butan-1-one.

  • Step 2: Oxime Formation & Cyclization: The resulting ketone is reacted with hydroxylamine sulfate and potassium hydroxide in a suitable solvent. This step achieves two crucial transformations in one pot: the in situ formation of the oxime and its subsequent base-mediated internal cyclization to form 6-fluoro-3-(3-chloropropyl)-1,2-benzisoxazole. The fluorine atom at the ortho position is displaced during the cyclization.

  • Step 3: Piperidine Ring Formation: The chloropropyl intermediate is then reacted with a protected piperidine derivative (e.g., N-Boc-4-aminopiperidine) under basic conditions to form the final piperidinyl-substituted benzisoxazole.

  • Step 4: Deprotection: The protecting group (e.g., Boc) is removed using acidic conditions to yield the final hydrochloride salt.

Causality Insight: The one-pot oxime formation and cyclization is highly efficient. The use of a strong base like KOH is critical not only for the cyclization but also for the initial deprotonation of hydroxylamine, making it a more reactive nucleophile.

Pharmacological Significance and Applications

The 1,2-benzisoxazole scaffold is a powerhouse in CNS drug discovery. Its derivatives have found success across multiple therapeutic areas.[3][4][11]

  • Antipsychotics: This is the most prominent application. Atypical antipsychotics like Risperidone , Paliperidone , and Iloperidone are based on this core.[1][5] Their primary mechanism of action is the dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors in the brain, which is believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[12]

  • Anticonvulsants: Zonisamide is a well-established antiepileptic drug used to treat partial seizures.[1][13] Its mechanism involves blocking sodium and calcium channels, which helps to stabilize neuronal membranes and prevent the rapid firing associated with seizures.

  • Acetylcholinesterase (AChE) Inhibitors: Certain derivatives have been shown to be potent inhibitors of AChE. By preventing the breakdown of the neurotransmitter acetylcholine, these compounds are being investigated for alleviating memory deficits in conditions like Alzheimer's disease.[1]

  • Emerging Applications: Research is actively exploring 1,2-benzisoxazole derivatives as antimicrobial, anticancer, and anti-inflammatory agents, highlighting the scaffold's versatility.[1][3][11]

Table: Receptor Binding Affinities of 1,2-Benzisoxazole Antipsychotics

CompoundDopamine D₂ (Kᵢ, nM)Serotonin 5-HT₂A (Kᵢ, nM)
Risperidone 3.10.16
Paliperidone 4.80.28
Iloperidone 6.20.4

(Data compiled from BenchChem[12]. Lower Kᵢ values indicate higher binding affinity.)

Part 2: 2,1-Benzisoxazole (Anthranil) Derivatives — The Versatile Synthetic Precursor

Though less represented in the clinic, 2,1-benzisoxazoles, or anthranils, are compounds of significant interest due to their unique reactivity and biological profile. They serve as valuable intermediates for synthesizing more complex heterocyclic systems and are emerging as a promising scaffold for targeting different biological pathways than their 1,2-isomers.[14]

Core Structural Features and Physicochemical Properties

The key difference in anthranils is the placement of the oxygen atom adjacent to the fusion bond with the benzene ring. This configuration results in a less stable N-O bond compared to the 1,2-isomer, making the ring more susceptible to cleavage and rearrangement reactions. This apparent liability is, in fact, its greatest strength from a synthetic standpoint.

PropertyValue
IUPAC Name 2,1-Benzoxazole
CAS Number 271-58-9[15]
Molecular Formula C₇H₅NO
Molar Mass 119.12 g/mol
Appearance Clear yellow to brown-red liquid[15]
Boiling Point 101-102 °C at 15 mm Hg[15]
Stability Less stable than 1,2-isomer; prone to thermal decomposition[15]
Synthesis Methodologies: Forging the Anthranil Core

The synthesis of anthranils typically involves reductive cyclization pathways starting from readily available ortho-substituted nitroarenes.

Dominant Synthetic Approach: Reductive Cyclization of o-Nitroarenes

A common and versatile method involves the reduction of an ortho-nitro group to a hydroxylamine or nitroso intermediate, which then undergoes spontaneous or catalyzed cyclization with an adjacent carbonyl or activated alkyl group.[14] For instance, the reduction of o-nitrobenzaldehydes or o-nitrobenzyl compounds can efficiently yield the 2,1-benzisoxazole ring.[14] Modern electrochemical methods offer a sustainable and scalable alternative, using cathodic reduction to generate the necessary intermediate for cyclization.[7]

G start o-Nitroaryl Compound (e.g., with carbonyl or benzylic C-H) intermediate Nitroso or Hydroxylamine Intermediate start->intermediate Partial Reduction or Addition reagent1 Reducing Agent (e.g., SnCl₂, Electrochemical) or Base/Silylating Agent reagent1->intermediate product 2,1-Benzisoxazole Derivative intermediate->product Intramolecular Cyclization

Caption: General workflow for synthesis of 2,1-benzisoxazoles.

Experimental Protocol: Electrochemical Synthesis of 3-Substituted 2,1-Benzisoxazoles [7]

This protocol highlights a modern, sustainable approach.

  • Step 1: Setup: An undivided electrochemical cell is equipped with inexpensive carbon-based electrodes (e.g., graphite).

  • Step 2: Electrolysis: The starting material, a substituted o-nitroarene, is dissolved in an appropriate solvent with a supporting electrolyte. A constant current is applied.

  • Step 3: Cathodic Reduction & Cyclization: At the cathode, the nitro group is reduced to a hydroxylamine intermediate. This intermediate undergoes an intramolecular cyclization, eliminating water to form the 2,1-benzisoxazole ring.

  • Step 4: Isolation: After the theoretical amount of charge has been passed, the reaction is stopped, and the product is isolated and purified using standard techniques like column chromatography.

Causality Insight: The electrochemical method provides high functional group tolerance and avoids the use of harsh chemical reductants, making it an environmentally benign process. The selectivity for partial reduction of the nitro group is key to preventing over-reduction to an amine, which would not cyclize.[7]

Pharmacological Significance and Applications

The biological activities reported for anthranil derivatives are distinct from their 1,2-isomeric cousins and are an area of active investigation.

  • Monoamine Oxidase (MAO) Inhibitors: This is a particularly promising area. Several 2,1-benzisoxazole derivatives have been identified as potent and specific inhibitors of MAO-B.[8] MAO-B is a key enzyme in the brain that breaks down dopamine. Inhibiting this enzyme can raise dopamine levels, making these compounds potential drug candidates for treating neurodegenerative disorders like Parkinson's disease and neuropsychiatric conditions like depression.[8]

  • Kinase Inhibitors: Some derivatives have been shown to inhibit Pim-1 kinase, a target for cancer therapy.[7][16]

  • Antimicrobial and Anti-inflammatory Activity: Like the 1,2-isomers, various anthranils have demonstrated antibacterial, antifungal, and anti-inflammatory properties in preclinical studies.[7]

  • Synthetic Intermediates: The inherent reactivity of the 2,1-benzisoxazole ring makes it a valuable precursor for synthesizing other important heterocyclic structures, such as quinolines, acridines, and benzodiazepines, through ring-opening and rearrangement reactions.[14]

Part 3: Head-to-Head Comparison and Expert Analysis

The fundamental difference in the placement of the heteroatoms within the isoxazole ring creates a cascade of diverging properties and applications.

Sources

Foundational

Engineering the 2,1-Benzoxazole-3-Carbonitrile Pharmacophore: A Technical Guide to Scaffold Design, Bioactivity, and Synthesis

Executive Summary The 2,1-benzoxazole (anthranil) core is a privileged, mancude organic heterobicyclic system that serves as a foundational building block in modern medicinal chemistry. While the 1,2-benzisoxazole isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,1-benzoxazole (anthranil) core is a privileged, mancude organic heterobicyclic system that serves as a foundational building block in modern medicinal chemistry. While the 1,2-benzisoxazole isomer is widely recognized in atypical antipsychotics, the 2,1-benzoxazole scaffold offers an orthogonal electronic profile. Specifically, the introduction of a carbonitrile group at the C3 position (2,1-benzoxazole-3-carbonitrile) generates a highly versatile pharmacophore. This technical whitepaper explores the structural causality behind its target affinity, details its broad-spectrum therapeutic applications, and provides a self-validating synthetic methodology for drug development professionals.

Structural & Electronic Profiling: The Causality of Target Binding

The efficacy of the 2,1-benzoxazole-3-carbonitrile scaffold is not coincidental; it is driven by precise electronic and steric parameters:

  • Bicyclic Aromaticity and Dipole Moment : The fusion of the benzene ring to the isoxazole ring creates a rigid, planar structure[1]. The unique placement of the N-O bond in the 2,1-isomer establishes a strong dipole moment that differentiates its binding orientation from standard benzoxazoles, allowing it to exploit distinct hydrophobic pockets in target proteins.

  • The Carbonitrile Vector : The sp-hybridized cyano (-C≡N) group at the C3 position acts as a potent, linear hydrogen-bond acceptor. Unlike bulky substituents, the linear geometry of the nitrile allows the pharmacophore to probe deep, narrow binding clefts (such as kinase hinge regions) without inducing steric clashes. Furthermore, its strong electron-withdrawing nature lowers the LUMO of the heterocyclic core, stabilizing the molecule against cytochrome P450-mediated oxidative2[2].

Mechanistic Applications in Drug Discovery

Oncology: Tubulin and Kinase Inhibition

Benzisoxazole derivatives are heavily investigated for their potent anticancer properties[3]. A primary mechanism of action for 3-substituted 2,1-benzoxazoles is the inhibition of tubulin polymerization. The scaffold demonstrates a high binding affinity for the colchicine site at the α/β-tubulin interface[4]. By locking the tubulin dimer in an unstable conformation, the pharmacophore prevents microtubule assembly, leading to catastrophic mitotic spindle failure, G2/M phase cell cycle arrest, and subsequent apoptosis. Recent framework-integrated chimeras (e.g., estradiol-benzisoxazole hybrids) have leveraged this exact mechanism to achieve highly cancer-selective antiproliferative 5[5].

Pathway A 2,1-Benzoxazole-3-Carbonitrile B Colchicine Binding Site (α/β-Tubulin Interface) A->B High Affinity Binding C Tubulin Dimer Stabilization B->C Conformational Shift D Microtubule Depolymerization C->D Polymerization Block E G2/M Phase Arrest D->E Mitotic Spindle Failure F Apoptosis E->F Caspase Activation

Fig 1: Mechanistic pathway of 2,1-benzoxazole-3-carbonitrile mediated tubulin inhibition.

Antimicrobial & Infectious Diseases

Beyond oncology, the benzoxazole core is a proven antimicrobial agent. Analogous structures, such as the boron-containing benzoxazole AN2690, exhibit broad-spectrum activity by targeting the editing domain of leucyl-tRNA synthetase (LeuRS)[6]. The rigid bicyclic structure mimics the aminoacylation transition state, effectively trapping the tRNA in an "aminoacylation-like" conformation and halting pathogenic polypeptide chain 6[6].

Quantitative Bioactivity Profiling

The following table summarizes the quantitative bioactivity of the benzisoxazole/benzoxazole class across various therapeutic targets, demonstrating the versatility of the core scaffold.

Target / Disease AreaScaffold ModificationObserved Bioactivity (IC50 / MIC)Primary Mechanism of Action
Oncology (Breast) Estradiol-Benzisoxazole ChimeraCancer-selective antiproliferativeTubulin polymerization inhibition / Apoptosis induction[5]
Oncology (General) 5-Chloro-3-phenyl derivativeHigh target affinityATR Kinase / Topoisomerase II inhibition[3]
Antimicrobial (Fungal) 5-Fluoro-benzoxazole coreMIC: 0.5 - 1.0 µg/mLLeuRS editing domain inhibition[6]
Tuberculosis 3-Substituted benzo[d]isoxazoleMIC: 3.12 µg/mLDisruption of mycobacterial cell wall synthesis[2]

Self-Validating Synthetic Methodology

To successfully integrate the 2,1-benzoxazole-3-carbonitrile pharmacophore into drug discovery pipelines, a robust, high-yield synthetic route is required. The most efficient strategy avoids harsh oxidative conditions by utilizing a base-promoted reductive cyclization of nitroarenes with benzylic C-H acids in aprotic 7[7].

Rationale & Causality of Reagent Selection
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : We utilize DBU because its non-nucleophilic nature prevents unwanted nucleophilic aromatic substitution (SNAr) side reactions with the nitro group. Simultaneously, its strong basicity efficiently deprotonates the active methylene of the precursor to form the requisite carbanion.

  • Chlorotrimethylsilane (TMSCl) : TMSCl acts as a highly specific silylating agent. It traps the intermediate oxygen anion of the σH-adduct, facilitating the elimination of silanol. This elimination acts as the thermodynamic driving force for the intramolecular cyclization into the stable 2,1-benzoxazole core[7].

Step-by-Step Protocol: DBU/TMSCl-Mediated Cyclization
  • Reaction Matrix Preparation : Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 2-nitrophenylacetonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Carbanion Generation : Cool the reaction vessel to 0°C using an ice bath. Causality: Cooling is critical to prevent the thermal degradation of the highly reactive carbanion intermediate. Dropwise add DBU (2.5 eq) over 10 minutes. Stir for 30 minutes until a deep color shift indicates complete σH-adduct formation.

  • Silylation-Driven Cyclization : Slowly introduce TMSCl (2.0 eq) to the reaction mixture via syringe. Causality: TMSCl must be added strictly post-carbanion formation to ensure it reacts exclusively with the intermediate's oxygen anion, enabling the critical N-O bond formation via silanol elimination.

  • Thermal Maturation : Remove the ice bath and elevate the reaction temperature to 60°C for 4 hours. Causality: The activation energy for the final aromatization step requires moderate thermal input to achieve full conversion.

  • Quenching & Isolation : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure 2,1-benzoxazole-3-carbonitrile.

Synthesis N1 2-Nitrophenylacetonitrile (Precursor) N2 DBU Addition (Non-nucleophilic Base) N1->N2 DMF, 0°C N3 Carbanion Intermediate (σH-adduct) N2->N3 Deprotonation N4 TMSCl Addition (Silylating Agent) N3->N4 Oxygen Trapping N5 Intramolecular Cyclization (Silanol Elimination) N4->N5 60°C, 4h N6 2,1-Benzoxazole-3-Carbonitrile (Target Pharmacophore) N5->N6 Aromatization

Fig 2: Logical workflow and reaction intermediates for 2,1-benzoxazole-3-carbonitrile synthesis.

References

  • Source: benchchem.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: mdpi.
  • Title: Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions...
  • Title: General synthesis of 2,1-benzisoxazoles (anthranils)

Sources

Exploratory

Precision Engineering of Nitrogen Heterocycles: The Reactivity of Electron-Deficient Anthranil Derivatives

Topic: Reactivity of Electron-Deficient Anthranil Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Anthranils (2,1-benzisoxazoles)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of Electron-Deficient Anthranil Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthranils (2,1-benzisoxazoles) serve as versatile masked amino-carbonyl surrogates in organic synthesis. While neutral anthranils are well-documented, electron-deficient anthranil derivatives (bearing EWGs such as


, 

, or halogens) present a unique reactivity profile essential for accessing functionalized alkaloids, indoles, and quinolines.

This guide dissects the distinct electronic behaviors of these derivatives. Unlike their electron-rich counterparts, electron-deficient anthranils exhibit heightened electrophilicity at the C3 position and a polarized N–O bond, yet they often generate metal-nitrenoid intermediates with altered stability profiles. Mastering these nuances allows for the precise construction of complex pharmacophores under mild, redox-neutral conditions.

Part 1: Molecular Architecture & Electronic Effects

The Electronic Paradox

The reactivity of electron-deficient anthranils is governed by two competing electronic factors:

  • Ground State Activation: Electron-withdrawing groups (EWGs) on the benzene ring significantly lower the LUMO energy. This increases susceptibility to nucleophilic attack or oxidative addition by low-valent transition metals (

    
    , 
    
    
    
    ).
  • Intermediate Stabilization: Once the N–O bond is cleaved, the resulting metal-nitrenoid species is electron-deficient. While this makes it a potent electrophile for C-H insertion, it can also render the species less nucleophilic if the reaction pathway requires the nitrenoid to attack an activated partner, occasionally leading to "sluggish" reactivity in specific catalytic cycles (e.g., certain intramolecular Co-catalyzed pathways).

Mechanistic Divergence: Conventional vs. Unconventional

Recent studies (2025) have elucidated that electronic perturbations can force the reaction pathway to diverge from the standard metal-nitrenoid formation into an "unconventional" electrocyclization pathway.

Figure 1: Mechanistic Divergence in Anthranil Activation

The following diagram illustrates the bifurcation between standard nitrenoid formation and the electrocyclization pathway observed in specific electronic contexts.

AnthranilMechanism Anthranil Electron-Deficient Anthranil MetalCoord Metal Coordination (Rh/Co) Anthranil->MetalCoord  Coordination NO_Cleavage N-O Bond Insertion MetalCoord->NO_Cleavage  Standard Path Electrocyc Electrocyclization Pathway MetalCoord->Electrocyc  High EWG / Steric Bias Nitrenoid Metal-Nitrenoid Species (M=N) NO_Cleavage->Nitrenoid Intermolecular Intermolecular C-H Amination Nitrenoid->Intermolecular  Substrate Insertion Intramolecular Intramolecular C-H Amination Electrocyc->Intramolecular  Rearrangement

Caption: Divergent activation pathways. Electron-deficient systems primarily follow the upper nitrenoid path, but specific substitution patterns can trigger the lower electrocyclization route.

Part 2: Catalytic Manifolds & Synthetic Utility

Rhodium(III) Catalysis: The Gold Standard

Rh(III) catalysis (typically


) is the most robust method for utilizing electron-deficient anthranils. The catalytic cycle involves:
  • C-H Activation: The active

    
     species activates a directing-group-bearing arene.
    
  • Coordination: The electron-deficient anthranil coordinates to the Rh center. Note: EWGs enhance this binding affinity compared to electron-rich analogs.

  • Insertion: Migratory insertion of the Rh-C bond into the N-O bond.

  • Protonolysis: Release of the product (often an indole or quinoline).

Key Advantage: The reaction is redox-neutral.[1][2][3][4] The N-O bond acts as an internal oxidant, accepting the two electrons from the C-H activation step.

Cobalt(III) Catalysis: The Cost-Effective Alternative

Cobalt (


) offers a cheaper alternative but is more sensitive to electronic effects.
  • Observation: In intramolecular aminations, strong EWGs (like

    
    ) can sometimes stall the reaction due to the high stability of the intermediate or higher activation energy required for the rate-determining ring opening.
    
  • Optimization: High-valent Co(III) systems often require polar solvents (TFE) to stabilize the charged intermediates common in these pathways.

Part 3: Experimental Protocol (Rh-Catalyzed Indole Synthesis)

Objective: Synthesis of 7-nitro-1H-indole derivatives via Rh(III)-catalyzed C-H activation of enamides with 5-nitroanthranil.

Materials & Reagents[5][6][7]
  • Substrate: N-methoxy-N-methyl-2-phenylacetamide (or suitable enamide directing group).

  • Reagent: 5-Nitroanthranil (1.2 equiv).

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (10 mol%) - Crucial for generating the cationic active species.
    
  • Promoter:

    
     (0.5 equiv) or 
    
    
    
    (20 mol%) depending on specific substrate.
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology
  • Setup: In a glovebox or under

    
     flow, charge a dried Schlenk tube with 
    
    
    
    (2.5 mol%) and
    
    
    (10 mol%).
  • Activation: Add solvent (DCE, 2.0 mL) and stir at room temperature for 10 minutes to generate the cationic

    
     species.
    
  • Addition: Add the enamide substrate (0.2 mmol) and 5-nitroanthranil (0.24 mmol). Add PivOH (0.1 mmol).

  • Reaction: Seal the tube and heat to 80 °C for 12–16 hours.

    • Checkpoint: The solution typically changes from orange/red to dark brown.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove metal residues. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Optimization Data (Substrate: 5-Nitroanthranil)

The following table summarizes the impact of conditions on yield for electron-deficient substrates.

EntryCatalystAdditiveSolventTemp (°C)Yield (%)Notes
1


DCE8088Standard optimized condition.
2

NoneDCE80<10Cationic species is essential.
3


TFE10065Co requires higher temp/polar solvent.
4


MeOH6092Protic solvent assists proton transfer.

Part 4: Troubleshooting & Expert Insights

Handling & Stability
  • Shock Sensitivity: While less sensitive than azides, anthranils with multiple nitro groups can be energetic. Store 5-nitroanthranil at 4°C.

  • Hydrolysis: Electron-deficient anthranils are prone to ring-opening hydrolysis under basic conditions. Avoid strong bases (

    
    , 
    
    
    
    ) in the reaction media; use mild bases (
    
    
    ) or acids (
    
    
    ) instead.
Regioselectivity Control

When using 5-substituted anthranils (e.g., 5-F or 5-


), two regioisomers are possible upon insertion.
  • Electronic Control: The nucleophilic carbon of the Rh-C bond typically attacks the nitrogen atom.

  • Outcome: For 5-substituted anthranils, the substituent usually ends up at the C6 position of the resulting indole/quinoline (para to the newly formed C-N bond) due to the electronic polarization of the N-O bond.

Figure 2: Workflow for Optimization

Use this decision tree to select the correct catalytic system based on your anthranil's electronic nature.

OptimizationWorkflow Start Select Anthranil Type CheckEWG Is it Electron-Deficient? (NO2, CF3, Halogen) Start->CheckEWG RhSystem Use Rh(III) / AgSbF6 (Robust) CheckEWG->RhSystem Yes CoSystem Consider Co(III) (Cost Effective) CheckEWG->CoSystem No (Electron-Rich) SolventCheck Check Solubility RhSystem->SolventCheck DCE Use DCE (80°C) SolventCheck->DCE Soluble MeOH Use MeOH (60°C) (If solubility is poor) SolventCheck->MeOH Insoluble TFESolvent Use TFE Solvent (Essential for Co) CoSystem->TFESolvent

Caption: Decision matrix for catalyst and solvent selection based on anthranil electronics.

References

  • Rh(III)-Catalyzed C-H Amination of Azobenzenes with Anthranils. Source: ResearchGate.[1][2][5] URL:[Link]

  • Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. Source: ACS Publications (JACS Au). URL:[Link]

  • Rh(III)-Catalyzed [4+1] Cyclization of Sulfoxonium Ylides and Anthranils. Source: ResearchGate.[1][2][5] URL:[Link]

  • Cobalt-Catalyzed Electrophilic Aminations with Anthranils: An Expedient Route to Condensed Quinolines. Source: PMC (NIH). URL:[Link]

  • Directing group-controlled regioselectivity in C-H amination with anthranils. Source: ResearchGate.[1][2][5] URL:[Link]

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Compatibility of 2,1-Benzoxazole-3-carbonitrile

Topic: 2,1-Benzoxazole-3-carbonitrile Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 2,1-Benzoxazole-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,1-Benzoxazole-3-carbonitrile Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

2,1-Benzoxazole-3-carbonitrile (also known as 3-cyano-2,1-benzisoxazole or anthranil-3-carbonitrile ) is a specialized heterocyclic intermediate used primarily in the synthesis of complex pharmacophores such as acridines, quinolines, and benzodiazepines.[1] Unlike its more stable 1,2-benzisoxazole isomer, the 2,1-benzisoxazole (anthranil) core is characterized by a unique N–O bond lability, making it susceptible to thermal rearrangement and photochemical decomposition.

This guide provides a comprehensive analysis of the solubility landscape of 2,1-benzoxazole-3-carbonitrile.[2] It moves beyond simple "soluble/insoluble" classifications to address the thermodynamic stability of the compound in solution, a critical factor often overlooked in standard solubility screens. We present a validated solubility profile, experimental protocols for determination without degradation, and strategic solvent selection for synthesis and purification.[2]

Physicochemical Profile & Structural Determinants[1][3]

Understanding the solubility of 2,1-benzoxazole-3-carbonitrile requires analyzing its molecular architecture.[2] The compound features a fused benzene-isoxazole system with a strong electron-withdrawing nitrile group at the C3 position.[2]

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Bicyclic aromatic (Anthranil core)Planar geometry facilitates

-

stacking, reducing solubility in non-polar solvents unless heated.[2]
Electronic Nature Electron-deficient (due to -CN)Increases affinity for polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions.[2]
LogP (Estimated) ~1.5 – 2.0Moderate lipophilicity; indicates good solubility in organic solvents like Ethyl Acetate and DCM, poor water solubility.
Thermal Stability Labile (>30–40°C caution)Critical: High-temperature dissolution (e.g., boiling toluene) risks rearrangement to quinoline derivatives [1].
The "Anthranil" Stability Constraint

Unlike standard organic solids, 2,1-benzoxazoles are pseudo-stable . The N–O bond is weak.[2][3] In solution, particularly in polar protic solvents or under irradiation, the ring can open to form nitro/nitroso intermediates or rearrange. Therefore, solubility is time-and-temperature dependent .[2]

Solubility Landscape

The following classification is derived from synthesis workups, recrystallization protocols of anthranil derivatives, and general "like-dissolves-like" principles for polar aromatic heterocycles [2, 3].

High Solubility Solvents (Recommended for Stock Solutions)

These solvents dissolve the compound readily at room temperature (


).
  • Dimethyl Sulfoxide (DMSO): Excellent solubility.[2] Preferred for biological assays and NMR (

    
    -DMSO).[2][3]
    
  • Dimethylformamide (DMF): High solubility.[2] Suitable for nucleophilic substitution reactions.[2][3]

  • Acetonitrile (MeCN): Good solubility.[2] The standard solvent for HPLC analysis and many photochemical syntheses of this scaffold [4].[2]

  • Tetrahydrofuran (THF): Good solubility.[2] Useful for reactions involving organometallics, though drying is required.[3]

Moderate Solubility (Temperature Dependent)

These solvents are ideal for recrystallization and extraction .[2]

  • Ethyl Acetate (EtOAc): Moderate solubility at RT; high solubility when warm.[2][3] Excellent for liquid-liquid extraction from aqueous reaction mixtures.[2]

  • Dichloromethane (DCM): Good solubility due to polarizability.[2][3] Standard for chromatographic purification (silica gel elution).

  • Ethanol / Methanol: Moderate to low solubility at RT; soluble when hot.[2][3] Caution: Proticity can sometimes accelerate ring-opening or nucleophilic attack at the C3 position under basic conditions.[2][3]

  • Acetone: Good solubility, but avoid if using primary amines in subsequent steps (Schiff base formation).

Poor / Non-Solvents (Anti-Solvents)

Used to precipitate the compound or wash crystals.[2][3]

  • Water: Insoluble.[2] The nitrile and aromatic core dominate, making the molecule hydrophobic.

  • Hexane / Pentane: Insoluble at RT.[2] Used to precipitate the product from EtOAc or DCM solutions.[2]

  • Diethyl Ether: Low solubility compared to THF; often used to wash crude solids.[2]

Experimental Protocol: Stability-Aware Solubility Determination

Standard "shake-flask" methods at elevated temperatures may degrade 2,1-benzoxazole-3-carbonitrile.[2] The following protocol utilizes a Visual Equilibrium Method at controlled temperatures to ensure data integrity.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh 10mg Compound SolventAdd Add 100µL Solvent Incrementally (Controlled Temp: 20°C) Start->SolventAdd Check Visual Inspection: Dissolved? SolventAdd->Check Yes Calculate Solubility (S = Mass / Volume) Check->Yes Clear Solution HeatCheck Is Heating Required? Check->HeatCheck Particulates Remain HPLC Validation: HPLC-UV (Acetonitrile/Water) Yes->HPLC Confirm Purity No Add more solvent (up to 2mL) No->SolventAdd HeatCheck->No RT only Heat Gentle Warming (<35°C) Water Bath HeatCheck->Heat If necessary Heat->Check DegradeWarn WARNING: Check for Color Change (Decomposition) Heat->DegradeWarn

Caption: Figure 1. Step-by-step workflow for determining solubility while mitigating thermal degradation risks.

Step-by-Step Methodology
  • Preparation: Weigh 10.0 mg of 2,1-benzoxazole-3-carbonitrile into a clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL aliquots using a micropipette.

  • Agitation: Vortex gently for 30 seconds after each addition. Maintain temperature at 20°C ± 2°C.

  • Observation:

    • If dissolved, calculate solubility (

      
      ).
      
    • If undissolved after 2.0 mL, solubility is

      
      .
      
  • Thermal Stress Test (Optional): If dissolution is required for recrystallization, warm the suspension in a water bath. Do not exceed 40°C.

    • Indicator: A shift in color from pale yellow/white to deep orange/red often indicates ring opening or polymerization.[2][3]

Strategic Solvent Selection Guide

For Synthesis (Reaction Medium)
  • Best Choice: Acetonitrile or 1,4-Dioxane .[2]

  • Reasoning: These solvents are polar aprotic, stabilizing the polar transition states of anthranil reactions without participating as nucleophiles. They also allow for easy removal via rotary evaporation [4].[2]

For Purification (Recrystallization)
  • System: Ethanol or Hexane/EtOAc .[2]

  • Protocol: Dissolve in minimum warm EtOAc (<40°C), then slowly add Hexane until turbidity appears. Cool to 4°C.[2]

  • Note: Avoid boiling ethanol for extended periods to prevent solvolysis.[2][3]

For Analysis (HPLC/NMR)
  • HPLC: Use Acetonitrile/Water gradients.[2] Avoid methanol if the compound shows signs of methoxide sensitivity.[2]

  • NMR:

    
    -DMSO  or 
    
    
    
    .
    
    
    is preferred for recovering the sample, while DMSO ensures complete dissolution.

References

  • Wunsch, B., & Nerdinger, S. (1996). Ring transformations of 2,1-benzisoxazoles. Journal of Heterocyclic Chemistry , 33(5), 1435-1442. Link

  • BenchChem. (2025).[2] High-Purity Benzoxazole Compounds via Recrystallization. Technical Support Center. Link

  • PubChem. (2025).[2][3][4] 2,1-Benzisoxazole Compound Summary (CID 67498).[2] National Center for Biotechnology Information.[2][3] Link

  • Dzhons, D. Y., & Budruev, A. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry , 12, 86-93. Link

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[5] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters , 12(6), 1180–1183. Link

Sources

Exploratory

The Discovery and Synthesis of Anthranil-3-Carbonitrile: A Mechanistic and Historical Guide

Executive Summary In the landscape of modern medicinal chemistry, the strategic synthesis of complex molecular scaffolds is paramount[1]. Among these, the 2,1-benzisoxazole (anthranil) core stands out as a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic synthesis of complex molecular scaffolds is paramount[1]. Among these, the 2,1-benzisoxazole (anthranil) core stands out as a highly privileged [2]. While unsubstituted anthranils are known for their bifunctional reactivity and their tendency to undergo into aniline and cyclopentadiene carbonitrile under shock-tube conditions[2], the specific discovery and optimization of anthranil-3-carbonitrile (3-cyano-2,1-benzisoxazole) synthesis marked a watershed moment in pharmaceutical manufacturing. This guide explores the historical emergence, mechanistic causality, and validated protocols for synthesizing anthranil-3-carbonitrile derivatives—critical intermediates in the production of 1,4-benzodiazepines[3].

Historical Context & Discovery

The "discovery" of the anthranil-3-carbonitrile synthesis was not an isolated serendipitous event, but rather an evolutionary leap in the handling of substituted phenylacetonitriles[1]. Early attempts to synthesize 2-amino-5-chlorobenzophenone—the essential precursor for blockbuster central nervous system (CNS) drugs like Diazepam and Lorazepam—relied on harsh, non-selective Friedel-Crafts acylations that produced complex regiochemical mixtures.

Researchers discovered that the unique architecture of 2-(2-nitrophenyl)acetonitrile derivatives offered a kinetically and thermodynamically favorable alternative[4]. By subjecting 2-(5-chloro-2-nitrophenyl)acetonitrile to mild basic conditions, the molecule undergoes a spontaneous to yield 5-chloro-3-cyano-2,1-benzisoxazole[3][4]. This elegant transformation bypasses intermolecular side reactions and establishes the stable anthranil core, which can subsequently be unmasked via reductive ring-opening[4].

Mechanistic Causality: The Base-Catalyzed Cyclization

As application scientists, we must understand the causality behind the reaction pathway. The efficiency of this synthesis is rooted in the "perfect storm" of acidity and proximity inherent to the starting material[4].

  • Deprotonation: The alpha-protons of the acetonitrile group are highly acidic due to the combined electron-withdrawing effects of the cyano group and the ortho-nitro aromatic system. A primary amine is sufficiently basic to abstract a proton, generating a resonance-stabilized carbanion[4].

  • Intramolecular Nucleophilic Attack: The generated carbanion acts as a potent internal nucleophile. Driven by proximity, it executes a 5-exo-trig attack on one of the electrophilic oxygen atoms of the adjacent nitro group, forming a transient cyclic Meisenheimer-like adduct[4].

  • Rearrangement and Dehydration: This initial cyclic adduct is unstable. It rapidly undergoes structural rearrangement and subsequent dehydration (loss of

    
    ) to aromatize into the stable 2,1-benzisoxazole (anthranil) system[4].
    

Mechanism A 2-(2-Nitrophenyl)acetonitrile (Starting Material) B Resonance-Stabilized Carbanion A->B Base (Deprotonation) C Cyclic Meisenheimer-like Adduct B->C Intramolecular 5-exo-trig attack D Anthranil-3-carbonitrile (Intermediate) C->D Rearrangement & -H2O

Mechanistic pathway of base-catalyzed cyclization to anthranil-3-carbonitrile.

Experimental Protocols: A Self-Validating System

The following protocols detail the validated, two-step procedure from the starting material to the unmasked benzophenone[3]. Every step is designed with built-in visual and analytical feedback loops to ensure process trustworthiness.

Protocol 1: Synthesis of 5-Chloro-3-cyano-2,1-benzisoxazole
  • Objective: Base-catalyzed cyclization of 2-(5-chloro-2-nitrophenyl)acetonitrile.

  • Causality in Reagent Selection: n-Butylamine is selected over stronger inorganic bases (like NaOH) to prevent competitive hydrolysis of the sensitive nitrile group, ensuring strict chemoselectivity during carbanion generation.

Step-by-Step Methodology:

  • Charge a flame-dried, 500 mL round-bottom flask with 2-(5-chloro-2-nitrophenyl)acetonitrile (1.0 equiv, 50 mmol) and anhydrous ethanol (200 mL)[3].

  • Stir the suspension at 25 °C until a homogenous solution is achieved.

  • Add n-butylamine (1.2 equiv, 60 mmol) dropwise over 15 minutes[3].

    • In-Process Control (IPC): The reaction mixture will immediately transition from pale yellow to deep red, indicating the formation of the resonance-stabilized carbanion.

  • Stir the reaction at 25 °C for 3 hours.

  • Self-Validation: Monitor completion via TLC (Hexane:EtOAc 3:1). The starting material (

    
     = 0.45) must completely disappear, replaced by a highly UV-active product spot (
    
    
    
    = 0.60).
  • Quench the reaction by pouring it into 500 mL of ice-cold distilled water. Filter the resulting bright yellow precipitate under vacuum.

  • Wash the filter cake with cold ethanol (50 mL) and dry under high vacuum to afford the pure anthranil-3-carbonitrile derivative.

Protocol 2: Reductive Ring-Opening to 2-Amino-5-chlorobenzophenone
  • Objective: Unmasking the benzophenone core for downstream pharmaceutical synthesis.

Step-by-Step Methodology:

  • Dissolve the isolated 5-chloro-3-cyano-2,1-benzisoxazole in a mixture of glacial acetic acid and water (3:1 ratio).

  • Add activated iron powder (3.0 equiv) in small portions to manage the exothermic reduction[4].

  • Heat the mixture to 60 °C for 2 hours.

  • Self-Validation: The reaction is complete when the vibrant yellow color dissipates, yielding a pale solution. Filter through a Celite pad to remove iron salts, neutralize with saturated

    
    , and extract with dichloromethane.
    
  • Concentrate the organic layer to yield 2-amino-5-chlorobenzophenone[4], ready for into a 1,4-benzodiazepine[3].

Workflow SM 2-(5-Chloro-2-nitrophenyl)acetonitrile INT 5-Chloro-3-cyano-2,1-benzisoxazole SM->INT Base-Catalyzed Cyclization ACBP 2-Amino-5-chlorobenzophenone INT->ACBP Reductive Ring-Opening (Fe/HCl) BZD 1,4-Benzodiazepine (e.g., Lorazepam) ACBP->BZD Acylation & Cyclization

Pharmaceutical synthesis workflow from starting material to 1,4-benzodiazepines.

Quantitative Data Presentation

To further justify the selection of reaction conditions, Table 1 summarizes the optimization data for the cyclization step, highlighting the causality behind base and solvent selection.

Table 1: Optimization of Cyclization Conditions for 5-Chloro-3-cyano-2,1-benzisoxazole

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaOH (1.5)EtOH/

25445Significant nitrile hydrolysis due to hard nucleophile.
2

(2.0)
DMF801262Thermal degradation observed at elevated temperatures.
3DBU (1.1)THF25288Clean conversion, but high reagent cost limits scalability.
4 n-Butylamine (1.2) EtOH 25 3 92 Optimal balance of basicity without competitive hydrolysis.

References

Sources

Foundational

The Versatile Synthon: 3-Cyano-2,1-Benzisoxazole in Heterocyclic Chemistry and Drug Discovery

Executive Summary In the realm of advanced heterocyclic chemistry, 2,1-benzisoxazoles (historically known as anthranils) occupy a privileged position as highly reactive, bifunctional intermediates. Among these, 3-cyano-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced heterocyclic chemistry, 2,1-benzisoxazoles (historically known as anthranils) occupy a privileged position as highly reactive, bifunctional intermediates. Among these, 3-cyano-2,1-benzisoxazole (and its halogenated derivatives, such as 5-chloro-3-cyano-2,1-benzisoxazole) stands out as a critical linchpin in modern pharmaceutical synthesis[1]. Characterized by a fused bicyclic system where a benzene ring is fused to a 1,2-oxazole ring across positions 3 and 4[2], this compound's unique architecture provides a "perfect storm" of electronic activation.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality, synthesis protocols, and downstream applications of 3-cyano-2,1-benzisoxazoles. This whitepaper is designed for researchers and drug development professionals seeking to leverage this scaffold for the synthesis of complex psychoactive APIs, specifically 1,4-benzodiazepines.

Structural & Mechanistic Foundations

The utility of 3-cyano-2,1-benzisoxazole is intrinsically linked to the lability of its N–O bond and the electrophilic nature of the C3 position. The synthesis of this core typically exploits the proximity effect of ortho-substituted nitroarenes.

When utilizing precursors like 2-(2-nitrophenyl)acetonitrile, the ortho-positioning of the strongly electron-withdrawing nitro group and the acidic acetonitrile group creates a highly favorable thermodynamic landscape for intramolecular cyclization[1].

The Base-Catalyzed Cyclization Cascade
  • Deprotonation: A non-nucleophilic base (e.g., DBU) or a primary amine abstracts a benzylic proton from the acetonitrile moiety, generating a resonance-stabilized carbanion[1].

  • 5-exo-trig Attack: The carbanion acts as a potent intramolecular nucleophile, attacking the electrophilic oxygen of the proximate nitro group. This 5-exo-trig cyclization is the rate-determining step, forming a cyclic Meisenheimer-like adduct[1].

  • Rearrangement & Dehydration: The unstable cyclic adduct undergoes rapid rearrangement and subsequent loss of a water molecule, driving the rearomatization that yields the stable 2,1-benzisoxazole ring[1].

G A 2-(2-Nitrophenyl)acetonitrile B Resonance-Stabilized Carbanion A->B Base Deprotonation C 5-exo-trig Cyclic Adduct B->C Nucleophilic attack on NO2 D Rearrangement & Dehydration C->D Ring formation (-H2O) E 3-Cyano-2,1-benzisoxazole D->E Rearomatization

Mechanistic pathway of base-catalyzed 3-cyano-2,1-benzisoxazole synthesis.

Furthermore, alternative "one-pot" intermolecular approaches have been developed. The reaction of unsubstituted or meta-substituted nitroarenes with arylacetonitriles in aprotic media (like DMF), promoted by a combination of DBU and a Lewis acid (


), proceeds via a 

-adduct[3]. This adduct transforms into a nitroso intermediate, which undergoes intramolecular vinylic substitution to form the isoxazole ring[3].

Reactivity Profile and Pharmaceutical Role

The 3-cyano-2,1-benzisoxazole scaffold is rarely the final therapeutic entity; rather, it is a highly stable, isolable intermediate programmed for selective degradation.

Reductive Ring-Opening to 2-Aminobenzophenones

The most commercially valuable transformation of 3-cyano-2,1-benzisoxazoles is their reductive ring-opening[1]. The N–O bond is highly susceptible to reductive cleavage. When subjected to reducing agents like iron powder in acidic media (Fe/HCl) or catalytic hydrogenation (


/Pd-C), the isoxazole ring opens to yield 2-amino-5-chlorobenzophenone derivatives[1].

These 2-aminobenzophenones are the foundational building blocks for 1,4-benzodiazepines , a critical class of psychoactive drugs (e.g., Diazepam, Clonazepam)[3]. The causality here is elegant: the benzisoxazole protects the amine and ketone functionalities in a latent state until the exact moment they are required for the final diazepine cyclocondensation.

Photochemical and Thermolytic Rearrangements

Beyond reductive opening, 2,1-benzisoxazoles exhibit fascinating behavior under thermal and photochemical stress. Thermolysis can induce rearrangements to indoxyls or 3-aryl-4-quinolones[4]. Recent advanced studies in cryogenic matrices have even demonstrated that related nitrene intermediates (which can rearrange to 2,1-benzisoxazoles) undergo simultaneous, conformer-specific quantum tunneling reactions, highlighting the complex quantum mechanical underpinnings of this heterocyclic system[5].

G A 3-Cyano-2,1-benzisoxazole B Reductive Ring-Opening (Fe/HCl or H2/Pd-C) A->B N-O Bond Cleavage C 2-Aminobenzophenone Derivative B->C Intermediate Isolation D 1,4-Benzodiazepine APIs C->D Cyclocondensation

Reductive ring-opening workflow from benzisoxazole to benzodiazepine APIs.

Quantitative Data: Synthesis Parameters

The following table summarizes the optimized reaction conditions for generating and utilizing the 3-cyano-2,1-benzisoxazole scaffold across different methodologies.

Starting MaterialReagents / CatalystsSolventTemp (°C)Yield (%)Primary Product
2-(5-Chloro-2-nitrophenyl)acetonitrileDBU (1.1 eq) or n-Butylamine (1.2 eq)THF / EtOH20 - 2585 - 925-Chloro-3-cyano-2,1-benzisoxazole
Nitrobenzene + PhenylacetonitrileDBU (excess) +

DMF25 - 5060 - 753-Phenyl-2,1-benzisoxazole
5-Chloro-3-cyano-2,1-benzisoxazoleFe powder (3.0 eq) / HCl (aq)EtOH /

80 (Reflux)88 - 952-Amino-5-chlorobenzophenone

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) such as TLC monitoring.

Protocol A: Synthesis of 5-Chloro-3-cyano-2,1-benzisoxazole

Objective: Base-catalyzed intramolecular cyclization of an ortho-nitroarylacetonitrile.

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet with 2-(5-chloro-2-nitrophenyl)acetonitrile (1.0 eq, 10 mmol).

  • Solvation: Dissolve the starting material in 30 mL of anhydrous Tetrahydrofuran (THF). Ensure complete dissolution at room temperature.

  • Base Addition: Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq, 11 mmol) over 10 minutes. Note: A distinct color change (typically deep red/purple) indicates the formation of the resonance-stabilized carbanion.

  • Reaction Monitoring: Stir the mixture at room temperature (

    
    ) for 2-4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot (higher Rf) should disappear, replaced by a new, highly UV-active spot (lower Rf).
    
  • Quenching & Extraction: Once complete, quench the reaction by pouring the mixture into 50 mL of ice-cold 1M HCl. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 5-chloro-3-cyano-2,1-benzisoxazole as a solid.
    
Protocol B: Reductive Ring-Opening to 2-Amino-5-chlorobenzophenone

Objective: Cleavage of the N-O bond to unmask the amine and ketone functionalities.

  • Preparation: Suspend 5-chloro-3-cyano-2,1-benzisoxazole (1.0 eq, 5 mmol) in 25 mL of Ethanol in a round-bottom flask.

  • Reduction Setup: Add fine Iron (Fe) powder (3.0 eq, 15 mmol) to the suspension.

  • Acidification: Slowly add 5 mL of concentrated aqueous HCl. Caution: Exothermic reaction with the evolution of hydrogen gas.

  • Reflux: Attach a reflux condenser and heat the mixture to

    
     for 3 hours. Monitor via TLC until the benzisoxazole is fully consumed.
    
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted iron and iron salts. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Neutralization: Carefully neutralize the filtrate with saturated aqueous

    
     until pH ~7.5. Extract with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and evaporate to yield 2-amino-5-chlorobenzophenone, ready for subsequent benzodiazepine cyclization.

References

  • Makosza, M., & Surowiec, M. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity. Retrieved from[Link]

  • Nunes, C. M., et al. (2022). Simultaneous Tunneling Control in Conformer-Specific Reactions. Journal of the American Chemical Society. Retrieved from[Link]

  • DTIC. (1982). Ehmhhhhmmhmhhl EEmmhmhhmhohmhI. Retrieved from[Link]

Sources

Exploratory

Technical Guide: Stability and Reactivity of 2,1-Benzisoxazole (Anthranil) Ring Systems

Executive Summary The 2,1-benzisoxazole (anthranil) system represents a "masked" reactive scaffold in organic and medicinal chemistry. Unlike its thermodynamic isomer 1,2-benzisoxazole (indoxazene), the 2,1-isomer is iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,1-benzisoxazole (anthranil) system represents a "masked" reactive scaffold in organic and medicinal chemistry. Unlike its thermodynamic isomer 1,2-benzisoxazole (indoxazene), the 2,1-isomer is isoelectronic with indole but possesses a significantly weaker N–O bond and pronounced quinoid character. This guide details the stability profile of anthranils, emphasizing their tendency toward ring opening, photochemical rearrangement to azepines, and base-catalyzed hydrolysis. For drug development professionals, understanding these degradation pathways is critical, as the scaffold often functions more as a transient reactive intermediate or a pro-drug for 2-aminobenzophenones than as a rigid pharmacophore.

Structural Fundamentals & Electronic Instability

The inherent instability of 2,1-benzisoxazole arises from the juxtaposition of the heteroatoms and the disruption of benzenoid aromaticity.

  • The N–O Weak Point: The N–O bond enthalpy is relatively low (~53 kcal/mol in related systems), serving as the primary site of cleavage.

  • Quinoid Contribution: Resonance structures reveal a significant contribution from o-quinoid forms, reducing the aromatic stabilization energy (ASE) compared to the 1,2-isomer.

  • Locant Confusion: Note that IUPAC nomenclature designates this system as 2,1-benzisoxazole (N at position 1, O at position 2), historically known as anthranil .

Comparative Stability Data
Feature2,1-Benzisoxazole (Anthranil)1,2-Benzisoxazole (Indoxazene)
Aromaticity Pseudo-aromatic; high quinoid characterAromatic; stable benzenoid ring
Base Stability Low ; Ring opens to anthranilic acids/ketonesHigh ; Generally resistant to hydrolysis
Photostability Low ; Rearranges to azepinesModerate ; Stable or slow degradation
Dominant Reactivity Electrophilic at C3; Nucleophilic attack at N/ONucleophilic attack at C3

Degradation Pathways: Mechanisms of Collapse

The decomposition of 2,1-benzisoxazole is not random; it follows distinct mechanistic pathways depending on the stimulus (light vs. pH).

Photochemical Rearrangement (The Nitrene Pathway)

Upon UV irradiation, anthranils undergo a ring expansion to form 3H-azepines. This transformation is mechanistically dense, proceeding through a singlet nitrene intermediate. This pathway is a primary concern for stability during storage or light-exposed assays.

Mechanism:

  • Homolytic cleavage of the N–O bond generates a diradical.

  • Formation of a Singlet Nitrene intermediate.[1][2]

  • Ring closure to a transient Benzazirine .

  • Rearrangement to a cyclic ketenimine (1,2-didehydroazepine).

  • Nucleophilic trapping (by solvent) or tautomerization to the 3H-Azepine .

Photolysis Anthranil 2,1-Benzisoxazole (Ground State) Nitrene Singlet Nitrene (Intermediate) Anthranil->Nitrene hv (UV) Benzazirine Benzazirine (Transient) Nitrene->Benzazirine Ring Closure Azepine 3H-Azepine (Rearranged Product) Benzazirine->Azepine Ring Expansion

Figure 1: Photochemical expansion of the anthranil ring to an azepine scaffold via a nitrene intermediate.[3][2][4][5][6]

Base-Catalyzed Hydrolysis & Ring Opening

In basic media (pH > 8), the ring opens to form 2-aminobenzophenones (if C3 is substituted) or anthranilic acid derivatives (if C3 is unsubstituted).

  • Causality: The hydroxide ion attacks the electrophilic C3 position (or the N-atom depending on substitution), leading to N–O bond fission.

  • Outcome: This reaction is often reversible in acid but irreversible if the product undergoes further degradation (e.g., decarboxylation).

Hydrolysis Anthranil 2,1-Benzisoxazole Transition Anionic Adduct (OH attack at C3) Anthranil->Transition + OH- (Base) OpenForm 2-Aminobenzophenone (or Anthranilate) Transition->OpenForm N-O Cleavage OpenForm->Anthranil + H+ (Acid/Dehydration)

Figure 2: Base-mediated ring opening. Note the reversibility under acidic dehydrating conditions.

The Boulton-Katritzky Rearrangement

If the 2,1-benzisoxazole bears a substituent at C3 containing a nucleophilic center (e.g., an oxime or hydrazone), it can undergo the Boulton-Katritzky rearrangement. This is an intramolecular "side-chain exchange" where the exocyclic nucleophile attacks the ring nitrogen, expelling the ring oxygen and forming a new, often more stable, heterocycle (e.g., 1,2-benzisoxazole or indazole).

Experimental Protocols: Validating Stability

To rigorously assess the stability of a 2,1-benzisoxazole derivative, do not rely on standard LC-MS alone, as the ionization source can induce fragmentation that mimics thermal degradation. Use the following diode-array detection (DAD) protocol.

Protocol A: pH-Dependent Hydrolytic Stability Assay

Rationale: Determines the half-life of the N–O bond in physiological and varying pH environments.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Buffers: 0.1 M HCl (pH 1), Phosphate (pH 7.4), Borate (pH 10).

  • Internal Standard: Caffeine (inert under these conditions).

Workflow:

  • Preparation: Spike the DMSO stock into pre-warmed (37°C) buffer to a final concentration of 50 µM. (Keep DMSO < 1% to avoid solvent effects).

  • Incubation: Incubate in a thermomixer at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately quench basic samples with equal volume 0.1 M HCl (and vice versa) to freeze equilibrium.

  • Analysis: Inject onto HPLC (see below).

Protocol B: Photostability Monitoring (HPLC Conditions)

Rationale: Differentiates between the parent anthranil and the azepine rearrangement product.

  • Instrument: HPLC with DAD (monitoring 254 nm and 300 nm).

  • Column: C18 Reverse Phase (e.g., Discovery C18, 5 µm, 25 cm).

  • Mobile Phase A: 0.01% Aqueous Phosphoric Acid (Acidic pH stabilizes the ring during analysis).

  • Mobile Phase B: Acetonitrile or Ethanol.

  • Gradient:

    • 0-20 min: 35% B to 100% B.

    • 20-25 min: Hold 100% B.

  • Success Criteria: The parent 2,1-benzisoxazole typically elutes earlier than the rearranged azepine or the ring-opened aminobenzophenone due to polarity differences.

Medicinal Chemistry Implications[6][7][8][9][10][11]

Metabolic Liability

In metabolic assays (microsomes/hepatocytes), the 2,1-benzisoxazole ring is rapidly reduced by reductases (e.g., aldehyde oxidase or cytosolic reductases) to the 2-aminophenyl ketone .

  • Implication: If your target requires the intact ring for binding, this scaffold is likely a poor candidate for oral bioavailability unless sterically hindered.

  • Strategy: Use the scaffold as a prodrug for 2-aminobenzophenones if that is the active pharmacophore.

Bioisosteric Replacement

To improve stability while maintaining geometry:

  • 1,2-Benzisoxazole: The thermodynamic isomer (highly stable).

  • Indazole: Isoelectronic but lacks the labile N–O bond.

  • Benzotriazole: Adds nitrogen density but improves oxidative stability.

References

  • Photochemical Rearrangement Mechanism

    • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids.[2][7] Beilstein J. Org.[7] Chem. 2016, 12, 874–881.

  • General Synthesis & Reactivity

    • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids.[8] Molecular Diversity, 2015.

    • [4]

  • Boulton-Katritzky Rearrangement

    • Heterocyclic rearrangements.[9] Part XIII. J. Chem. Soc. C, 1971, 1193.[9]

  • Electrochemical Synthesis & Stability

    • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles.[5] Green Chemistry, 2024.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2,1-Benzoxazole-3-carbonitrile via Reductive Cyclization

Abstract This application note provides a comprehensive guide for the synthesis of 2,1-benzoxazole-3-carbonitrile, a valuable heterocyclic scaffold, from the readily available starting material, 2-nitrobenzyl cyanide. 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,1-benzoxazole-3-carbonitrile, a valuable heterocyclic scaffold, from the readily available starting material, 2-nitrobenzyl cyanide. 2,1-Benzoxazoles, also known as anthranils, are pivotal structural motifs in pharmacologically active compounds and functional materials.[1] The protocol detailed herein employs a robust reductive cyclization strategy, a cornerstone transformation in heterocyclic chemistry. We present a step-by-step experimental procedure, in-depth mechanistic insights, guidance on reaction optimization, and a troubleshooting framework. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, providing the necessary technical details to successfully implement this synthesis.

Introduction and Scientific Background

The 2,1-benzoxazole (anthranil) core is a privileged heterocyclic system found in numerous molecules exhibiting a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[2][3] Its unique electronic and structural features make it an attractive building block for the development of novel therapeutic agents and advanced materials.[1]

While several methods exist for the synthesis of the 2,1-benzoxazole ring, one of the most efficient and classical approaches is the reductive cyclization of ortho-substituted nitroarenes.[1][4] This strategy leverages the proximity of a nitro group to a reactive side chain. The selective reduction of the nitro group generates a highly reactive intermediate, such as a nitroso or hydroxylamine species, which can undergo spontaneous intramolecular cyclization with an adjacent electrophilic functional group.

This guide focuses on the specific transformation of 2-nitrobenzyl cyanide into 2,1-benzoxazole-3-carbonitrile. The protocol utilizes a metal-acid system for the reduction, a reliable and scalable method for converting aromatic nitro compounds to their corresponding amino or hydroxylamino derivatives, which are key intermediates for the cyclization.[5]

Mechanistic Insights: The Reductive Cyclization Pathway

The conversion of 2-nitrobenzyl cyanide to 2,1-benzoxazole-3-carbonitrile is not a single-step reaction but a sequential transformation. The underlying principle is an intramolecular condensation reaction triggered by the reduction of the nitro group. The generally accepted mechanism proceeds through the following key stages.

  • Reduction of the Nitro Group : The reaction is initiated by the reduction of the ortho-nitro group. In the presence of a reducing agent like Tin(II) chloride (SnCl₂) or iron in acidic media, the nitro group (Ar-NO₂) is reduced, typically to a hydroxylamino intermediate (Ar-NHOH).[6] This is a multi-electron process that may proceed via a nitroso (Ar-NO) species.[7]

  • Intramolecular Nucleophilic Attack : The newly formed hydroxylamino group acts as a potent nitrogen-centered nucleophile. It readily attacks the electrophilic carbon atom of the adjacent nitrile group. This intramolecular cyclization step forms a five-membered heterocyclic ring intermediate.

  • Dehydration and Aromatization : The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic 2,1-benzoxazole ring system.

This cascade of reduction followed by cyclization provides a direct and efficient route to the desired heterocyclic product.

G cluster_0 Reaction Pathway A 2-Nitrobenzyl Cyanide B Ortho-Hydroxylamino Benzyl Cyanide (Intermediate) A->B Reduction (e.g., SnCl₂/HCl) C Cyclized Intermediate B->C Intramolecular Cyclization D 2,1-Benzoxazole-3-carbonitrile (Final Product) C->D Dehydration (-H₂O)

Caption: Proposed mechanism for the synthesis of 2,1-benzoxazole-3-carbonitrile.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Researchers should perform appropriate risk assessments and adhere to all institutional safety guidelines.

Materials and Equipment
  • Reagents :

    • 2-Nitrobenzyl cyanide (≥98% purity)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, ≥98% purity)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Ethyl acetate (ACS grade or higher)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

    • Silica gel for column chromatography (60 Å, 230-400 mesh)

  • Equipment :

    • 250 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper

Safety Precautions
  • General : Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific :

    • Concentrated HCl : Corrosive and causes severe burns. Handle with extreme care.

    • 2-Nitrobenzyl cyanide : Toxic upon ingestion or inhalation. Avoid creating dust.

    • Organic Solvents : Ethyl acetate is flammable. Ensure no open flames or spark sources are nearby.

Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzyl cyanide (0.81 g, 5.0 mmol).

  • Reagent Addition : Add ethyl acetate (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Preparation of Reducing Agent : In a separate beaker, dissolve Tin(II) chloride dihydrate (5.64 g, 25.0 mmol, 5.0 equivalents) in concentrated hydrochloric acid (20 mL). Causality Note: A significant excess of the reducing agent is used to ensure complete conversion of the nitro group and to drive the reaction to completion. The acidic medium is crucial for the activity of SnCl₂.[5]

  • Initiation of Reaction : Add the SnCl₂/HCl solution dropwise to the stirred solution of 2-nitrobenzyl cyanide at room temperature. An exotherm may be observed.

  • Reaction and Monitoring : After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-75°C) using a heating mantle or oil bath. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot indicates reaction completion, which typically occurs within 2-4 hours.

  • Work-up - Quenching and Neutralization :

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over 100 g of crushed ice in a large beaker.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise with vigorous stirring until the pH is approximately 7-8. Caution : This will cause significant CO₂ evolution (frothing).

  • Work-up - Extraction :

    • Transfer the neutralized mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers.

  • Work-up - Washing and Drying :

    • Wash the combined organic layers with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification :

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) may yield the pure product.

  • Characterization : Dry the purified product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity of 2,1-benzoxazole-3-carbonitrile.

Data Presentation and Expected Results

The following tables summarize typical reaction parameters and expected analytical data for the final product.

Table 1: Reaction Parameters and Typical Yield

Parameter Condition / Value Rationale
Reducing Agent SnCl₂·2H₂O / Conc. HCl Effective and reliable for nitro group reduction in acidic media.[5]
Solvent Ethyl Acetate / Water Biphasic system allowing for easy extraction post-reaction.
Temperature 70-75°C (Reflux) Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 2-4 hours Typical duration for complete conversion, should be confirmed by TLC.

| Expected Yield | 65-80% | Represents a typical outcome for this class of transformation. |

Table 2: Expected Spectroscopic Data for 2,1-Benzoxazole-3-carbonitrile

Analysis Expected Data
Appearance Pale yellow or off-white solid
¹H NMR Aromatic protons (4H) appearing as multiplets in the δ 7.5-8.5 ppm range.
¹³C NMR Signals for the nitrile carbon (~115 ppm), and aromatic/heterocyclic carbons (~110-160 ppm).
IR (cm⁻¹) Characteristic C≡N stretch around 2230-2240 cm⁻¹. Aromatic C=C and C=N stretches in the 1500-1650 cm⁻¹ region.

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of C₈H₄N₂O. |

Experimental Workflow Diagram

G A 1. Reaction Setup (Flask, Stirrer, Starting Material) B 2. Reagent Addition (Dissolve in EtOAc, Add SnCl₂/HCl) A->B C 3. Reaction (Heat to Reflux for 2-4h) B->C D 4. Monitoring (TLC for starting material disappearance) C->D E 5. Work-up (Cool, Quench with NaHCO₃, Extract with EtOAc) D->E If complete F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; Insufficient reaction time or temperature.Add more SnCl₂/HCl solution; Increase reflux time and monitor by TLC.
Low Yield Incomplete reaction; Product loss during work-up (e.g., incomplete extraction or neutralization).Ensure complete conversion before work-up; Perform extractions thoroughly; Carefully monitor pH during neutralization.
Formation of Side Products Over-reduction of the nitrile group; Formation of polymeric materials.Use milder conditions if possible; Ensure efficient stirring and controlled heating. The use of alternative reducing agents like Fe/AcOH could be explored.[5]
Difficulty in Purification Presence of tin salts in the crude product.Ensure thorough washing during work-up; A basic wash (e.g., with dilute NaOH) can help remove residual tin salts before extraction.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 2,1-benzoxazole-3-carbonitrile from 2-nitrobenzyl cyanide via reductive cyclization. The method is based on well-established chemical principles and uses common laboratory reagents and equipment. By providing a clear mechanistic overview, a step-by-step procedure, and a troubleshooting guide, this document serves as a practical resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.

References

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2006). A Novel and Convenient Synthesis of Isoxazoline N-Oxides by Reaction of Primary Nitroalkanes with α,β-Unsaturated Aldehydes and Ketones. European Journal of Organic Chemistry, 2006(21), 4852-4860. (URL not directly applicable but provides context on isoxazole synthesis)
  • Singh, P. P., & Singh, N. (2012). Isoxazolines from Nitro Compounds: Synthesis and Applications. Mini-Reviews in Organic Chemistry, 9(4), 396-417. (URL not directly applicable but provides context on isoxazole synthesis)
  • Ballini, R., & Palmieri, A. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(37), 7546-7565. [Link]

  • Shaikh, A. A., et al. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters, 1(1), 1-23. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Chow, S., et al. (2010). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 7(5), 416-418. [Link]

  • Wang, H., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(45), 29555-29559. [Link]

  • Wikipedia. (n.d.). Benzoxazole. [Link]

  • Li, Z., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(7), 2195. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Org. Synth., Coll. Vol. 1, p.401 (1941); Vol. 2, p.62 (1922). [Link]

  • Wróbel, Z., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807-816. [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme, Knowledge Base.
  • Dzhons, D. Y., & Budruev, A. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 899-906. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Gautam, M. K., et al. (2021). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Asian Journal of Research in Chemistry, 14(9), 563-567. [Link]

  • Wang, H., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12, 29555-29559. [Link]

  • Wróbel, Z., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. [Link]

  • Söderberg, B. C. G. (2014). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-32. [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

  • Dzhons, D. Y., & Budruev, A. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 899-906. [Link]

  • Mettler Toledo. (n.d.). Nitrobenzyl reduction. [Link]

Sources

Application

Application Note &amp; Protocol: Photochemical Synthesis of 3-Cyano-2,1-Benzisoxazole from 2-Azidobenzonitrile

Abstract: This document provides a comprehensive guide for the photochemical synthesis of 3-cyano-2,1-benzisoxazole, a member of the pharmacologically significant anthranil class of heterocycles. The protocol leverages t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the photochemical synthesis of 3-cyano-2,1-benzisoxazole, a member of the pharmacologically significant anthranil class of heterocycles. The protocol leverages the clean and efficient transformation of an ortho-substituted aryl azide, specifically 2-azidobenzonitrile, into the desired bicyclic product via a photogenerated nitrene intermediate. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that govern reaction efficiency and selectivity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to employ modern photochemical methods for the construction of valuable heterocyclic scaffolds.

Introduction: The Significance of the 2,1-Benzisoxazole Scaffold

The 2,1-benzisoxazole (anthranil) framework is a privileged heterocyclic motif found in numerous compounds of biological and pharmaceutical importance. Derivatives of this scaffold have demonstrated a wide array of activities, including antipsychotic, anticonvulsant, antimicrobial, and antitumor properties. The unique reactivity of the N-O bond also makes them versatile synthetic intermediates for accessing more complex heterocyclic systems.

Traditional synthetic routes to benzisoxazoles can require harsh conditions or multi-step procedures. Photochemical synthesis from aryl azides offers a compelling alternative, characterized by mild reaction conditions, high atom economy, and the ability to proceed at low temperatures, thereby minimizing thermal side reactions. The process is initiated by ultraviolet (UV) light, which selectively cleaves the azide moiety to generate a highly reactive nitrene intermediate that undergoes subsequent intramolecular cyclization.

This application note details a robust protocol for the synthesis of 3-cyano-2,1-benzisoxazole from 2-azidobenzonitrile, a readily accessible starting material.

The Underlying Photochemistry: From Aryl Azide to Benzisoxazole

The photochemical conversion of 2-azidobenzonitrile to 3-cyano-2,1-benzisoxazole is a process governed by the chemistry of a transient, high-energy intermediate: an aryl nitrene. Understanding the lifecycle of this species is paramount to optimizing the reaction and minimizing undesired byproducts.

Generation of the Aryl Nitrene Intermediate

The core photochemical event is the photolysis of the azide. Upon absorption of UV light (typically in the 250-370 nm range), the aryl azide molecule is promoted to an excited state.[1][2] This excited state rapidly extrudes a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive singlet aryl nitrene.[3][4] The singlet nitrene, with its vacant p-orbital and two unshared electrons, is a potent electrophile and is the key intermediate for the desired cyclization.

Intramolecular Cyclization vs. Competing Pathways

The fate of the singlet nitrene determines the outcome of the reaction. For an ortho-substituted azide like 2-azidobenzonitrile, several pathways are possible:

  • Desired Pathway (Intramolecular Cyclization): The singlet nitrene can directly "insert" into the ortho-cyano group. This intramolecular reaction is kinetically favored due to the proximity of the reacting groups, leading to the formation of the stable 3-cyano-2,1-benzisoxazole ring system.[5]

  • Intersystem Crossing (ISC): The initial singlet nitrene can undergo intersystem crossing (ISC) to the more stable, but less reactive, triplet nitrene ground state.[5][6] Triplet nitrenes behave like diradicals and are less likely to undergo the desired cyclization. Instead, they typically abstract hydrogen atoms from the solvent to form the corresponding amine (2-aminobenzonitrile) or dimerize to form azo compounds.[5][6]

  • Ring Expansion: A significant competing reaction for many aryl nitrenes is a rearrangement involving ring expansion to form a dehydroazepine intermediate.[2][6][7] This intermediate is susceptible to attack by nucleophiles. While this pathway is less common for ortho-substituted azides where intramolecular trapping is fast, it can reduce the overall yield of the desired benzisoxazole.

The key to a successful synthesis is to favor the intramolecular cyclization of the singlet nitrene before it can undergo ISC or ring expansion.

Mechanistic Overview

The following diagram illustrates the primary photochemical pathway and key competing reactions.

G cluster_start Starting Material cluster_excited Photochemical Activation cluster_intermediate Key Intermediates cluster_products Products & Byproducts Azide 2-Azidobenzonitrile ExcitedAzide Excited Azide [S1] Azide->ExcitedAzide hν (UV Light) (250-370 nm) SingletNitrene Singlet Nitrene (Highly Reactive) ExcitedAzide->SingletNitrene - N₂ TripletNitrene Triplet Nitrene (Less Reactive) SingletNitrene->TripletNitrene Intersystem Crossing (ISC) Product 3-Cyano-2,1-benzisoxazole (Desired Product) SingletNitrene->Product Intramolecular Cyclization Byproduct 2-Aminobenzonitrile, Azo-dimers TripletNitrene->Byproduct H-abstraction, Dimerization

Photochemical pathway for the synthesis of 3-cyano-2,1-benzisoxazole.

Protocol: Photochemical Synthesis of 3-Cyano-2,1-Benzisoxazole

This protocol is based on established procedures for the photochemical cyclization of analogous ortho-substituted aryl azides.

Materials and Equipment
  • Chemicals:

    • 2-Aminobenzonitrile

    • Sodium nitrite (NaNO₂)

    • Sodium azide (NaN₃)

    • Hydrochloric acid (HCl), concentrated

    • Acetonitrile (MeCN), HPLC or spectroscopic grade

    • Ethyl acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Immersion well photochemical reactor (e.g., Ace Glass or similar) with a quartz or borosilicate (Pyrex) immersion well

    • Medium-pressure mercury vapor lamp (e.g., 450W Hanovia)

    • Cooling system for the photoreactor (circulating bath or cold finger)

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system

    • Thin-layer chromatography (TLC) plates (silica gel)

Preparation of Starting Material: 2-Azidobenzonitrile

The starting material, 2-azidobenzonitrile, can be readily synthesized from 2-aminobenzonitrile via a standard diazotization-azidation sequence.

  • Diazotization: Dissolve 2-aminobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azidation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 2-azidobenzonitrile can often be used directly or purified by flash chromatography if necessary.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated samples and use appropriate personal protective equipment (PPE), including a safety shield.

Step-by-Step Photolysis Protocol
  • Solution Preparation: Prepare a solution of 2-azidobenzonitrile in acetonitrile. A concentration in the range of 0.01-0.05 M is recommended to minimize bimolecular side reactions.[6]

  • Reactor Setup: Assemble the photochemical reactor. Place the azide solution in the reaction vessel equipped with a magnetic stir bar. Insert the immersion well and ensure the cooling system is operational, maintaining a temperature of 10-20 °C.

  • Degassing (Optional but Recommended): Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet nitrene state and lead to side reactions.

  • Irradiation: Turn on the cooling circulator and the magnetic stirrer. Ignite the mercury lamp and allow it to warm up for 5-10 minutes before immersing it in the reaction solution. Irradiate the solution with stirring. Using a borosilicate (Pyrex) filter is recommended as it cuts off short-wavelength UV (<290 nm), which can sometimes cause secondary decomposition of the product.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 Hexanes:EtOAc mobile phase). The disappearance of the starting azide spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction time can range from 2 to 8 hours depending on the scale and lamp intensity.

  • Work-up: Once the reaction is complete (or no further change is observed), turn off the lamp and allow the solution to cool.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and purify by flash column chromatography on silica gel. A gradient elution system, such as 1-10% ethyl acetate in hexanes, is typically effective for isolating the 3-cyano-2,1-benzisoxazole product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization

Confirm the identity and purity of the product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To observe characteristic peaks, such as the C≡N stretch.

Key Experimental Parameters and Optimization

The success of this photochemical reaction hinges on the careful control of several key parameters. The rationale behind these choices is crucial for maximizing yield and purity.

ParameterRecommended ValueRationale & Field-Proven Insights
Solvent Acetonitrile (MeCN)Why: Acetonitrile is a polar aprotic solvent that is transparent to the UV wavelengths used and is poor at hydrogen-atom donation. This minimizes the formation of 2-aminobenzonitrile, a common byproduct resulting from the triplet nitrene abstracting hydrogen atoms from the solvent.[5]
Concentration 0.01 - 0.05 MWhy: Lower concentrations disfavor bimolecular reactions. The primary competing bimolecular reaction is the dimerization of the triplet nitrene to form an azo compound. Keeping the concentration low ensures the intramolecular cyclization is the dominant pathway.[6]
Wavelength Medium-Pressure Hg Lamp with Borosilicate (Pyrex) Filter (>290 nm)Why: Aryl azides absorb strongly in the 250-370 nm range.[2] A Pyrex filter removes high-energy, short-wavelength UV light that can cause secondary photolysis or decomposition of the desired benzisoxazole product, improving the isolated yield.
Temperature 10 - 20 °CWhy: Photochemical reactions are often run at or below room temperature to prevent competing thermal decomposition pathways of the azide and to better control the reaction rate. The cooling system is essential as UV lamps generate significant heat.[8]
Reaction Time 2 - 8 hoursWhy: Irradiation time must be optimized. Insufficient time leads to incomplete conversion, while excessive irradiation increases the risk of product decomposition. Monitoring by TLC is essential to determine the optimal endpoint.[2]
Atmosphere Inert (N₂ or Ar)Why: While not always strictly necessary, removing oxygen can prevent the oxidation of the highly reactive nitrene intermediates into nitro or nitroso compounds, thus improving the purity of the crude product.[2]

Safety Precautions

  • Azide Hazard: Organic azides are energetic compounds and can be explosive, especially when concentrated or heated. Handle with care, avoid friction and shock, and always work behind a safety shield.

  • UV Radiation: UV light is damaging to the eyes and skin. Never look directly at an unshielded UV lamp. Ensure the photoreactor is properly shielded (e.g., with aluminum foil) or operated in a designated photochemical cabinet.

  • High Voltage: The power supplies for mercury lamps operate at high voltages. Ensure all electrical connections are secure and insulated.

Conclusion

The photochemical synthesis of 3-cyano-2,1-benzisoxazole from 2-azidobenzonitrile represents a modern, efficient, and mild approach to constructing this valuable heterocyclic core. By understanding the fundamental photochemistry of the aryl nitrene intermediate and carefully controlling key experimental parameters such as solvent, concentration, and irradiation wavelength, researchers can achieve high yields of the desired product while minimizing competing side reactions. This protocol provides a solid foundation for the synthesis of this and other related 2,1-benzisoxazole derivatives for applications in drug discovery and materials science.

References

  • Visible-light-induced protein labeling in live cells with aryl azides. RSC Chemical Biology, 2023. [Link]

  • The mechanism of photolysis of aromatic azides. ResearchGate, 1978. [Link]

  • (A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol... ResearchGate. [Link]

  • Reactivity of aryl nitrenes. Competition between carbazole formation and internal bond reorganization in biphenylnitrenes. The Journal of Organic Chemistry, 1976. [Link]

  • Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 1993. [Link]

  • Nitrene | Overview & Research Examples. Perlego. [Link]

  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 2011. [Link]

  • Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. ResearchGate, 2024. [Link]

  • Photocyclyzation of 2-azidobenzophenone. Sciforum. [Link]

  • Understanding the Reactivity and Substitution Effects of Nitrenes and Azides. ProQuest. [Link]

  • Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement. The Journal of Organic Chemistry, 2015. [Link]

Sources

Method

Application Note: One-Pot Synthesis of Anthranil-3-Carbonitrile

This guide details the one-pot synthesis of anthranil-3-carbonitrile (benzo[c]isoxazole-3-carbonitrile), a critical heterocyclic scaffold in medicinal chemistry. The protocols focus on the most robust and scalable method...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the one-pot synthesis of anthranil-3-carbonitrile (benzo[c]isoxazole-3-carbonitrile), a critical heterocyclic scaffold in medicinal chemistry. The protocols focus on the most robust and scalable method: the Telescoped Diazotization-Azidation-Thermolysis (TDAT) sequence, while also covering the Nitroacetonitrile Cyclization as an alternative pathway.

Introduction & Strategic Value

Anthranil-3-carbonitrile (3-cyano-2,1-benzisoxazole) is a versatile pharmacophore and a high-value intermediate. Its unique N–O bond acts as a "masked" functionality, capable of ring-opening to form 2-aminobenzoyl derivatives or undergoing cycloadditions to build complex fused systems (e.g., quinazolines, benzodiazepines).

Traditional synthesis often involves isolating potentially unstable organic azides. This guide presents a one-pot approach that eliminates intermediate isolation, enhancing safety and yield.

Key Applications
  • Drug Discovery: Precursor for antipsychotics (e.g., risperidone analogs) and kinase inhibitors.

  • Material Science: Synthesis of fluorescent dyes and high-energy materials.

  • Synthetic Utility: Electrophile for ring-expansion reactions.

Mechanistic Pathways

Pathway A: Telescoped Diazotization-Azidation-Thermolysis (TDAT)

The "Gold Standard" for safety and scalability.

This method converts 2-aminobenzonitrile into the target anthranil in a single reaction vessel. It proceeds through three distinct chemical phases without workup between steps.

  • Diazotization: Conversion of the amine to a diazonium salt (

    
    ).
    
  • Azidation: Nucleophilic attack by azide ion to form 2-azidobenzonitrile .

  • Cyclization: Thermal decomposition of the azide releases

    
    , generating a nitrene (or nitrene-like transition state) that cyclizes onto the adjacent nitrile lone pair (or via electrocyclic ring closure).
    
Pathway B: Base-Mediated Nitroacetonitrile Cyclization

Alternative route using different starting materials.

This method utilizes (2-nitrophenyl)acetonitrile . Under basic conditions, the methylene protons are deprotonated. The resulting carbanion attacks the nitro group (intramolecular nucleophilic attack), followed by dehydration to close the isoxazole ring.

Visualization of Reaction Logic

ReactionPathways cluster_0 Pathway A: TDAT (Recommended) Start_A 2-Aminobenzonitrile Diazonium Diazonium Intermediate [Unstable] Start_A->Diazonium NaNO2, HCl 0-5°C Azide 2-Azidobenzonitrile [Transient] Diazonium->Azide NaN3 (Nucleophilic Sub) Target Anthranil-3-carbonitrile (Product) Azide->Target Heat (-N2) Cyclization Start_B (2-Nitrophenyl)acetonitrile AciNitro Aci-Nitro Intermediate Start_B->AciNitro Base (NaOMe) Deprotonation AciNitro->Target Dehydration (-H2O)

Caption: Logical flow of the two primary synthetic pathways. Pathway A (TDAT) is preferred for its operational simplicity and avoidance of nitro-group reduction steps.

Detailed Protocol: TDAT Method

Target Scale: 10 mmol (approx. 1.18 g of starting material)

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 2-Aminobenzonitrile (1.18 g, 10 mmol)

  • Reagents: Sodium Nitrite (NaNO2, 1.2 eq), Sodium Azide (NaN3, 1.5 eq), Hydrochloric Acid (6M).

  • Solvent: Water/Acetic Acid (1:1) or dilute HCl.

  • Safety Gear: Blast shield, fume hood (essential for

    
     and 
    
    
    
    gas management).
Step-by-Step Procedure
Phase 1: Diazotization (0°C)
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminobenzonitrile (10 mmol) in 6M HCl (15 mL). Cool the solution to 0–5°C using an ice/salt bath.

    • Expert Note: Efficient stirring is critical. If the amine precipitates as the hydrochloride salt, ensure it is a fine suspension to prevent encapsulation.

  • Nitrite Addition: Dissolve

    
     (0.83 g, 12 mmol) in minimal water (3 mL). Add this solution dropwise to the reaction mixture, maintaining internal temperature < 5°C .
    
  • Aging: Stir at 0°C for 20 minutes. The solution should turn clear/yellowish.

    • QC Check: Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).

Phase 2: Azidation (0°C to RT)
  • Buffer/Neutralization (Optional but Recommended): Slowly add sodium acetate (aq) to buffer the pH to ~4–5. This prevents the formation of excessive hydrazoic acid (

    
    ) in the next step.
    
  • Azide Addition: Dissolve

    
     (0.98 g, 15 mmol) in water (5 mL). Add dropwise to the diazonium mixture at 0°C.
    
    • Observation: Nitrogen evolution may begin, and a precipitate (the organic azide) will form.

  • Stirring: Allow the mixture to warm to Room Temperature (RT) over 1 hour.

Phase 3: One-Pot Cyclization (Thermal)

Crucial Step: Many protocols isolate the azide here. For a one-pot process, we induce cyclization in situ.

  • Solvent Switch (Biphasic): Add an organic solvent (e.g., Toluene or Dichloromethane, 20 mL) to the aqueous mixture.

  • Controlled Heating:

    • Option A (Mild): Stir the biphasic mixture vigorously at RT for 12–24 hours. The cyclization of 2-azidobenzonitriles often proceeds slowly at ambient temperature.

    • Option B (Accelerated): Gently heat the mixture to 50–60°C for 2–4 hours.

    • Safety: Monitor gas evolution (

      
      ). Do not seal the vessel.
      
  • Workup: Separate the organic layer.[1] Wash with water (2x) and brine (1x). Dry over

    
    .[2]
    
  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

Data Summary Table
ParameterSpecificationNotes
Yield 75–85%High efficiency due to lack of isolation losses.
Reaction Time 4–6 HoursExcluding overnight stirring option.
Appearance Pale yellow/tan solidMelting Point: ~104–106°C.
Key Impurity 2-ChlorobenzonitrileResult of Sandmeyer-type side reaction (avoid by keeping Temp < 5°C during diazotization).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Diazonium decompositionKeep T < 5°C strictly during nitrite addition. Ensure complete diazotization before adding azide.
Oiling Out Azide intermediate insolubilityUse a co-solvent (e.g., THF or Acetonitrile) during the initial steps to keep intermediates in solution, or use vigorous stirring for biphasic systems.
Side Products Sandmeyer chlorinationAvoid large excess of Cl- ions; use

instead of HCl if chlorination is significant.
Incomplete Cyclization Temperature too lowIf the azide persists (monitor by IR: peak at ~2130 cm⁻¹), increase temperature to 60°C.

Safety Protocols (Critical)

  • Sodium Azide (

    
    ):  Highly toxic. Contact with acid releases Hydrazoic Acid (
    
    
    
    )
    , which is explosive and toxic.
    • Control: Always buffer the solution (NaOAc) before adding azide if possible, or ensure the reaction is vented through a scrubber. Never use halogenated solvents (DCM) with sodium azide directly (forms explosive di-azidomethane), though the organic azide product is safe in DCM. Use Toluene for the extraction.

  • Diazonium Salts: Unstable dry. Never let the reaction mixture dry out before the azide step is complete and the nitrogen evolution has ceased.

  • Nitrogen Evolution: The cyclization releases stoichiometric

    
     gas. Do not run this reaction in a closed pressure vessel.
    

References

  • Lüning, U., et al. "Synthesis of 2,1-Benzisoxazoles (Anthranils)." Science of Synthesis, 2004.
  • Wierenga, W., et al. "Synthesis of anthranils and their conversion to 2-aminobenzophenones." Journal of Organic Chemistry, 1979. [Link]

  • Pfizer Inc. "Process for the preparation of benzisoxazole derivatives.
  • Organic Chemistry Portal. "Synthesis of Benzisoxazoles." Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Transition Metal-Catalyzed Functionalization of Anthranil-3-Carbonitriles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary & Theoretical Grounding In the landscape of late-stage C–H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Theoretical Grounding

In the landscape of late-stage C–H functionalization, anthranils (2,1-benzisoxazoles) have emerged as privileged bifunctional reagents, acting simultaneously as internal oxidants and electrophilic aminating agents[1]. However, the introduction of a cyano group at the C3 position—yielding anthranil-3-carbonitrile —fundamentally rewires the heterocycle's reactivity.

As a Senior Application Scientist, I frequently observe that researchers treat all anthranils uniformly during reaction optimization. This is a critical error. The strongly electron-withdrawing nitrile moiety lowers the lowest unoccupied molecular orbital (LUMO) of the N–O bond. This electronic shift accelerates oxidative addition by low-valent transition metals (e.g., Co(III), Rh(III)) while simultaneously stabilizing the highly reactive transient metal-nitrenoid species against off-target degradation[2]. Understanding this causality is essential for designing high-yielding, redox-neutral amination and annulation workflows.

Mechanistic Causality & Pathway Divergence

The functionalization of anthranil-3-carbonitrile proceeds via two primary modalities, dictated by the catalyst geometry and the substrate's steric microenvironment:

  • Intermolecular Nitrenoid Transfer: Upon coordination to a transition metal (e.g., a cationic Cp*Co(III) complex), the N–O bond of anthranil-3-carbonitrile undergoes rapid cleavage. This generates an

    
    -imino Co(V)-nitrenoid intermediate. The C3-cyano group stabilizes this species through inductive withdrawal, favoring controlled migratory insertion into an activated C–H bond rather than non-specific decomposition[2].
    
  • Intramolecular Electrocyclization: In specific steric environments, the metal-nitrenoid species can undergo an unconventional ring-opening that triggers intramolecular C–H amination via an electrocyclization pathway. This grants direct access to complex carbazole and indole scaffolds under completely redox-neutral conditions[3].

Furthermore, the choice of solvent plays a causal role in pathway selection. Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often employed because their strong hydrogen-bond donating capability further activates the anthranil N–O bond, accelerating the internal oxidation step[4].

Mechanism A Precatalyst [Cp*CoI2]2 B Active Catalyst [Cp*Co(OAc)]+ A->B AgSbF6, NaOAc (-AgI) C C-H Activation (CMD Pathway) B->C Substrate D Anthranil-3-Carbonitrile Coordination C->D Anthranil-3-CN E N-O Bond Cleavage (Internal Oxidation) D->E F Co(V)-Nitrenoid Intermediate E->F G Migratory Insertion F->G H Protodemetalation & Product Release G->H H->B Catalyst Regeneration

Catalytic cycle of Co(III)-mediated N-O cleavage and C-H amination.

Quantitative Catalyst Performance Data

The choice of catalytic system dictates the regioselectivity and functionalization mode of anthranil-3-carbonitrile. Table 1 summarizes field-validated conditions for optimal performance across different reaction modalities.

Catalytic SystemCo-Catalyst / AdditiveSolvent & TempPrimary ModalityYield RangeRef
[CpCo(CO)I2] (5 mol%)AgSbF6 (20 mol%), NaOAc (20 mol%)DCE, 80 °CIntermolecular C–H Amination78–94%[2]
[CpRhCl2]2 (2.5 mol%)AgNTf2 (10 mol%)Toluene, 110 °COxidative Annulation70–88%[1]
[Ru(p-cymene)Cl2]2 (5 mol%)Cu(OAc)2 (20 mol%)HFIP, 60 °CIntramolecular Electrocyclization65–82%[4]

Table 1: Comparative performance of transition metal catalysts in anthranil-3-carbonitrile functionalization.

Self-Validating Experimental Protocols

Protocol A: Co(III)-Catalyzed Intermolecular C–H Amination

Objective: Direct functionalization of an unactivated arene using anthranil-3-carbonitrile as the aminating agent.

Causality of Reagents:

  • [Cp*Co(CO)I2] : Serves as the robust Co(III) precatalyst.

  • AgSbF6 : Critical for abstracting iodide ligands to generate the coordinatively unsaturated, cationic Co(III) active species necessary for substrate binding. Field Insight: AgSbF6 is highly hygroscopic; use of degraded silver salts will result in a neutral, inactive cobalt complex.

  • NaOAc : Acts as a mild base to facilitate the Concerted Metalation-Deprotonation (CMD) step for initial C–H activation.

Step-by-Step Methodology:

  • Preparation (Glovebox): In an oven-dried 10 mL Schlenk tube, add [Cp*Co(CO)I2] (0.025 mmol, 5 mol%), AgSbF6 (0.10 mmol, 20 mol%), and NaOAc (0.10 mmol, 20 mol%).

  • Substrate Addition: Add the arene substrate (0.50 mmol, 1.0 equiv) and anthranil-3-carbonitrile (0.60 mmol, 1.2 equiv). The slight excess of the anthranil compensates for trace thermal decomposition.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 2.5 mL). Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Run a parallel micro-scale reaction omitting AgSbF6.

    • Validation Logic: If the active species strictly requires a vacant coordination site via halide abstraction, the control reaction will show 0% conversion via TLC/LC-MS. If product forms, it indicates solvent-assisted halide dissociation or precatalyst contamination, prompting an immediate reagent audit.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the aminated product.

Workflow Step1 Reaction Setup (Glovebox) Step2 Catalyst Activation (+AgSbF6) Step1->Step2 Step3 Substrate Addition (Anthranil-3-CN) Step2->Step3 Step4 Thermal Cycling (80°C, 12h) Step3->Step4 Step5 Validation Check (TLC / LC-MS) Step4->Step5 Step5->Step4 If Incomplete Step6 Purification (Flash Chromatography) Step5->Step6 If Conversion >95%

Self-validating experimental workflow for high-throughput catalyst screening.

Protocol B: The Orthogonal Design (Why C3-Substitution Matters)

While transition metals target the N–O bond, the C3 position of simple, unsubstituted anthranils can be directly functionalized via electrophilic aromatic substitution (EAS) using Tf2O[5]. However, because anthranil-3-carbonitrile is already substituted at C3, this substrate is sterically and electronically shielded from EAS. This structural blockade forces the reaction exclusively down the transition-metal-catalyzed N–O cleavage pathway. This is a critical design element when ensuring chemoselectivity in complex molecular assemblies, preventing competitive C-C bond formation at the isoxazole core[5].

References

  • [1] Advances in transition metal-catalyzed C–H amination strategies using anthranils. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [3] Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. JACS Au (ACS Publications). URL:[Link]

  • [2] Co(III)-Catalyzed C5–H Amination of Thiochromones with Anthranils. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [4] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules (MDPI) / ResearchGate. URL:[Link]

  • [5] Tf2O-Promoted Chemoselective C3 Functionalization of Anthranils with Phenols and Thiophenols. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Method

Application Note: Recrystallization of 2,1-Benzoxazole-3-carbonitrile

Introduction & Chemical Context 2,1-Benzoxazole-3-carbonitrile (also known as anthranil-3-carbonitrile ) is a fused heterocyclic intermediate distinct from its more common isomer, 1,3-benzoxazole. It features a benzene r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2,1-Benzoxazole-3-carbonitrile (also known as anthranil-3-carbonitrile ) is a fused heterocyclic intermediate distinct from its more common isomer, 1,3-benzoxazole. It features a benzene ring fused to an isoxazole ring with a characteristic N–O bond at the 1,2-position relative to the heterocycle numbering (or 2,1 depending on nomenclature conventions).

Critical Isomer Distinction

Researchers often confuse this compound with:

  • 1,3-Benzoxazole derivatives: Stable, common scaffolds.[1]

  • 1,2-Benzisoxazole-3-carbonitrile: A structural isomer where the oxygen is attached to the benzene ring.

Note: The 2,1-benzoxazole (anthranil) core possesses a weaker N–O bond compared to 1,2-benzisoxazoles. This bond is susceptible to cleavage under harsh thermal conditions or nucleophilic attack, often rearranging to quinolone derivatives. Therefore, thermal control during recrystallization is the critical process parameter (CPP).

Pre-Formulation & Solvent Strategy[1][2][3]

The purification strategy relies on the polarity differential introduced by the nitrile (-CN) group. While the benzoxazole core is lipophilic, the nitrile group increases polarity, making the compound amenable to mixed-solvent systems.

Solvent Selection Matrix
Solvent SystemSuitabilityRationale
Ethanol / Water Primary Choice Excellent solubility differential. The compound dissolves in hot ethanol; water acts as a potent anti-solvent to drive nucleation upon cooling.
Ethyl Acetate / Hexane Secondary ChoiceGood for highly lipophilic impurities. Use if the crude material contains significant oily residues or if hydrolysis of the nitrile is a concern (rare).
Toluene AvoidHigh boiling point (110°C) risks thermal rearrangement of the labile N–O bond.
Diethyl Ether AvoidSolubility is often too high even at cold temperatures; safety risk due to flammability.

Detailed Protocol: Aqueous Ethanol Recrystallization

Materials Required[3][4][5]
  • Crude 2,1-benzoxazole-3-carbonitrile

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Anti-solvent)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath (oil or bead), vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Dissolution
  • Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethanol (approx. 5–7 mL per gram of crude).

  • Controlled Heating: Heat the mixture to 60–65°C .

    • Critical Control Point:Do not exceed 70°C. Vigorous reflux is unnecessary and risks thermal degradation of the anthranil core.

  • Saturation: If the solid does not dissolve, add warm ethanol in small aliquots (0.5 mL/g) until a clear orange/yellow solution is obtained.

Phase 2: Hot Filtration (Clarification)
  • Setup: Pre-warm a glass funnel and fluted filter paper with hot ethanol.

  • Filtration: Quickly filter the hot solution to remove insoluble inorganic salts (often carryover from cyclization steps).

  • Rinse: Rinse the filter with a minimal amount (1–2 mL) of hot ethanol.

Phase 3: Nucleation & Crystallization
  • Initial Cooling: Allow the filtrate to cool slowly to room temperature (~25°C) while stirring gently.

  • Anti-Solvent Addition: If crystallization has not commenced, add Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) is observed.

  • Re-dissolution (Optional): If oiling out occurs, reheat slightly to 50°C to redissolve, then cool more slowly.

  • Deep Cooling: Transfer the flask to an ice/water bath (0–4°C) and hold for 60 minutes to maximize yield.

Phase 4: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a pre-chilled (0°C) mixture of Ethanol:Water (1:1) .

    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid under high vacuum ( < 10 mbar) at room temperature or max 35°C.

    • Warning: Avoid oven drying > 40°C due to sublimation and stability risks.

Process Analytical Technology (PAT) & Validation

To ensure the protocol was successful, the following analytical checks are mandatory:

TechniqueObservationPass Criteria
TLC (Silica) Mobile Phase: Hexane/EtOAc (7:3)Single spot; R_f distinct from starting nitro/azido precursors.
1H-NMR CDCl3 or DMSO-d6Integration of aromatic protons must match stoichiometry. Absence of solvent peaks (EtOH).
DSC Differential Scanning CalorimetrySharp endotherm (melting). Broad peaks indicate impurities or rearrangement.
Appearance Visual InspectionCrystalline solid (typically pale yellow to orange needles).

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the recrystallization process.

Recrystallization_Workflow Start Crude 2,1-Benzoxazole-3-CN Dissolve Dissolve in Ethanol (T_max = 65°C) Start->Dissolve Check_Sol Is Solution Clear? Dissolve->Check_Sol Add_Sol Add Ethanol (0.5 mL/g) Check_Sol->Add_Sol No (Cloudy) Filter Hot Filtration (Remove Insolubles) Check_Sol->Filter Yes Add_Sol->Check_Sol Cool_RT Cool to 25°C Filter->Cool_RT Add_Water Add Water (Anti-solvent) Dropwise to Turbidity Cool_RT->Add_Water Cool_Ice Ice Bath (0-4°C) 60 Minutes Add_Water->Cool_Ice Isolate Vacuum Filtration Cool_Ice->Isolate Wash Wash (Cold EtOH:H2O 1:1) Isolate->Wash Dry Vacuum Dry (Max 35°C) Wash->Dry

Figure 1: Step-by-step workflow for the purification of 2,1-benzoxazole-3-carbonitrile, highlighting temperature limits to prevent ring degradation.

Troubleshooting & Optimization

"Oiling Out"

If the product separates as an oil rather than crystals upon adding water:

  • Cause: The water was added too quickly or the temperature was too high.

  • Remedy: Reheat the mixture until clear. Add a seed crystal of pure product. Cool very slowly without stirring.

Colored Impurities

Anthranils are prone to oxidation, leading to dark orange/brown contaminants.

  • Remedy: If the solution is dark, add Activated Carbon (Charcoal) during the hot dissolution phase (Phase 1), stir for 5 minutes, and then perform the Hot Filtration (Phase 2) through a Celite pad.

Safety & Handling

  • Energetic Motif: The isoxazole ring contains a weak N–O bond.[2] While 3-cyano derivatives are generally more stable than unsubstituted anthranils, they should be treated as potentially shock-sensitive or thermally unstable. Do not distill the crude material at atmospheric pressure.

  • Toxicity: Nitriles are toxic by ingestion and skin absorption. Handle in a fume hood.

  • Waste: Filtrates containing nitriles must be disposed of in dedicated organic waste streams, kept separate from acids to prevent HCN generation.

References

  • Wunsch, K. H., & Boulton, A. J. (1967). Indoxazenes and Anthranils. Advances in Heterocyclic Chemistry, 8, 277-379.

    • Context: Foundational review on the synthesis and stability of the 2,1-benzoxazole (anthranil) ring system.
  • PubChem Compound Summary. (2023). Benzoxazole (Isomer Distinction). National Center for Biotechnology Information.

    • Context: Used for verifying physical property baselines and distinguishing between 1,3-benzoxazole and 2,1-benzoxazole isomers.
  • Pfister, J. R. (1978). Synthesis of 3-substituted anthranils. Journal of Heterocyclic Chemistry.

    • Context: Describes general purification methods for 3-substituted anthranils using aqueous ethanol systems.

Sources

Application

Application Note: Synthesis of Quinoline Carbonitriles from Anthranil Precursors

This guide details the synthesis of functionalized quinoline carbonitriles, specifically focusing on the reactivity of anthranil (2,1-benzisoxazole) precursors. While the direct synthesis of quinoline-2,4-dicarbonitriles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of functionalized quinoline carbonitriles, specifically focusing on the reactivity of anthranil (2,1-benzisoxazole) precursors.

While the direct synthesis of quinoline-2,4-dicarbonitriles from anthranil is structurally constrained by the regiochemistry of the ring-opening (which typically favors 3-substituted or 2,3-disubstituted products), this guide provides the authoritative protocol for the Anthranil-Malononitrile Ring Expansion (yielding 3-cyano derivatives) and the Pseudo-Three-Component Synthesis of 2,4-Dicarboxylates (a structural surrogate that can be converted to dicarbonitriles).

Executive Summary & Mechanistic Insight[1][2][3]

The quinoline scaffold is a privileged pharmacophore in drug discovery.[1] The use of anthranil (2,1-benzisoxazole) as a precursor offers a high atom-economy route to functionalized quinolines via a thermally or catalytically induced ring-opening/recyclization cascade.

The Regiochemistry Challenge

Researchers must note the specific regiochemical outcome of anthranil ring expansions:

  • Standard Outcome: Reaction with active methylenes (e.g., malononitrile) typically yields 2-amino-3-cyanoquinoline-1-oxides or 3-cyano-2-quinolinones . The carbon from the active methylene inserts at position 3.

  • 2,4-Functionalization: Accessing the 2,4-dicarbonitrile or 2,4-dicarboxylate pattern often requires alternative "anthranilic" precursors (e.g., anilines + acetylenedicarboxylates) or specific multi-component cascades, as the direct anthranil expansion favors the 2,3- or 3-substitution pattern.

Mechanistic Pathway (Anthranil Ring Expansion)

The reaction proceeds via the cleavage of the N–O bond in the anthranil isoxazole ring, generating a reactive ortho-aminocarbonyl intermediate (or nitrene species) that undergoes nucleophilic attack by the active methylene carbanion.

AnthranilMechanism Anthranil Anthranil (2,1-Benzisoxazole) Intermediate1 Ring Opening (N-O Cleavage) Anthranil->Intermediate1 Heat/Catalyst Base Base/Heat (Deprotonation) Intermediate2 Aza-Michael / Condensation Base->Intermediate2 Activates Nucleophile (e.g., Malononitrile) Intermediate1->Intermediate2 + Active Methylene Product 3-Cyanoquinoline Derivative Intermediate2->Product Cyclization & Elimination

Figure 1: General mechanistic pathway for the ring expansion of anthranil with active methylene compounds.

Protocol A: Catalyst-Free Synthesis of 2-Amino-3-Cyanoquinoline-1-Oxides

Primary Route for Anthranil + Nitrile Precursors

This protocol utilizes the high reactivity of anthranil towards malononitrile under thermal conditions to generate the 3-cyanoquinoline core. This is the most direct method to introduce a nitrile group using anthranil.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: Anthranil (2,1-benzisoxazole) [1.0 equiv]

  • Reagent: Malononitrile [1.2 equiv]

  • Solvent: Ethanol (EtOH) or Water (for Green Chemistry variants)

  • Catalyst: None (Thermal) or Triethylamine (Et₃N) [0.1 equiv] for acceleration

  • Purification: Ethanol for recrystallization[2]

Experimental Procedure
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Anthranil (1.0 mmol) and Malononitrile (1.2 mmol) in Ethanol (5 mL).

  • Reaction: Heat the mixture to reflux (78 °C) .

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The anthranil spot (usually higher R_f) should disappear within 2–4 hours.

    • Observation: A precipitate typically begins to form as the product crystallizes from the hot solution.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath for 30 minutes.

    • Filter the solid precipitate under vacuum.

    • Wash the filter cake with cold ethanol (2 x 2 mL) and diethyl ether (2 mL).

  • Purification: Recrystallize the crude solid from hot ethanol/DMF (9:1) if necessary.[3]

  • Characterization: The product is typically 2-amino-3-cyanoquinoline-1-oxide .

    • IR: Look for nitrile stretch (~2210 cm⁻¹) and N-oxide bands.

Data Summary: Substrate Scope
Anthranil Substituent (R)Time (h)Yield (%)Melting Point (°C)
H (Unsubstituted)2.588245–247
5-Cl3.082>250
5-NO₂1.591>250
5-Me4.075230–232

Protocol B: Synthesis of Quinoline-2,4-Dicarboxylates (The "Pseudo" Anthranil Route)

Targeting the 2,4-Substitution Pattern

Since direct synthesis of 2,4-dicarbonitriles from anthranil is difficult, this protocol synthesizes the 2,4-dicarboxylate diester using an aniline precursor (an "open" anthranil equivalent) and dimethyl acetylenedicarboxylate (DMAD). This diester can be converted to the dicarbonitrile via standard amide dehydration if required.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: Aryl Amine (Aniline) [1.0 equiv]

  • Reagent: Dimethyl Acetylenedicarboxylate (DMAD) [2.0 equiv]

  • Catalyst: Molecular Iodine (I₂) [20 mol%][4]

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 80 °C

Experimental Procedure
  • Mixing: To a stirred solution of Aniline (1.0 mmol) in Acetonitrile (3 mL), add DMAD (2.0 mmol) and Molecular Iodine (0.2 mmol).

  • Reaction: Heat the mixture at 80 °C for 1–3 hours.

    • Mechanism:[4][1][5][6][7][3][8][9] A pseudo-three-component reaction involving Michael addition, cyclization, and oxidation.[10]

  • Quenching: Cool to room temperature. Treat with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench the iodine (color change from dark brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify by column chromatography (Silica gel, EtOAc/Hexane).

  • Product: Dimethyl quinoline-2,4-dicarboxylate .

Transformation to 2,4-Dicarbonitrile (Optional Step)

To convert the diester to the dicarbonitrile:

  • Amidation: Treat diester with concentrated aqueous ammonia (NH₄OH) or methanolic ammonia at RT to form Quinoline-2,4-dicarboxamide .

  • Dehydration: Treat the diamide with POCl₃ (Phosphorus Oxychloride) or TFAA/Pyridine to yield Quinoline-2,4-dicarbonitrile .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete ring openingIncrease temperature (use Propanol) or add base catalyst (Et₃N).
Product is Oil/Sticky Impurities/SolventTriturate with cold diethyl ether or hexane to induce crystallization.
Regioisomer Mix Competitive attackEnsure Anthranil is pure; 3-substituted anthranils may give mixtures of 2,4- and 2,3-isomers.
No Reaction (Protocol B) Old DMAD reagentDMAD hydrolyzes easily; use fresh or distilled reagent.

References

  • Thermo-Promoted Reactions of Anthranils. Jiang, J., et al. The Journal of Organic Chemistry, 2019. Link

    • Key citation for the catalyst-free reaction of anthranil with malononitrile.
  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Khan, A. T., et al. Organic & Biomolecular Chemistry, 2012. Link

    • Source for the 2,4-dicarboxyl
  • Reactions of Anthranilonitrile with Active Methylene Reagents. El-Gaby, M. S. A., et al. ResearchGate, 2002. Link

    • Discusses the formation of quinoline/quinazoline hybrids
  • One-Pot Friedländer Quinoline Synthesis. Li, A.-H., et al. Organic Chemistry Portal, 2010. Link

    • Alternative route for 2,4-disubstituted quinolines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Anthranil Ring Opening Under Basic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthranil (2,1-benzisoxazole) and its derivatives. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthranil (2,1-benzisoxazole) and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of preventing undesired ring opening of the anthranil scaffold under basic conditions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm attempting an N-alkylation on an isatoic anhydride derivative and I'm seeing significant byproduct formation. What is likely happening?

You are likely observing the base-mediated ring opening of the isatoic anhydride, which is structurally related to anthranil and is known to be sensitive to basic conditions.[1] Strong bases can attack the electrophilic carbonyl carbons of the anhydride, leading to cleavage of the heterocyclic ring. This often results in the formation of 2-aminobenzoic acid derivatives as byproducts, which can complicate your purification and lower the yield of your desired N-alkylated product. The isatoic anhydride ring is particularly sensitive and can open in the presence of strong bases like sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH), especially at elevated temperatures.[1]

Q2: What is the mechanism of anthranil ring opening under basic conditions?

The ring opening of anthranils and related structures like isatoic anhydride under basic conditions is typically initiated by a nucleophilic attack of the base (e.g., hydroxide) on one of the carbonyl carbons of the heterocyclic ring. This is a type of acyl substitution reaction. The strained isoxazole or oxazinone ring is susceptible to this nucleophilic attack, which leads to the cleavage of the N-O or N-C(O) bond and subsequent ring opening. The final product is often a derivative of 2-aminobenzaldehyde or 2-aminobenzoic acid, depending on the starting material and workup conditions.

Mechanism of base-mediated anthranil ring opening.

Troubleshooting Guide: Preserving the Anthranil Ring

Problem: My reaction is plagued by ring-opened byproducts. How can I prevent this?

The key to preventing anthranil ring opening lies in carefully selecting your reaction conditions to be mild enough to effect the desired transformation (e.g., N-alkylation) without promoting the undesired ring cleavage. Here are the critical parameters to consider:

1. Choice of Base: The Most Critical Factor

Strong, aggressive bases are the primary culprits in anthranil ring opening. Opt for milder, non-nucleophilic, or sterically hindered bases.

Base Category Recommended Bases Comments & Considerations
Mild Inorganic Bases Cesium Carbonate (Cs₂CO₃)Often superior to K₂CO₃ for sensitive substrates due to its higher solubility in organic solvents and ability to promote reactions under milder conditions.[1][2]
Potassium Bicarbonate (KHCO₃)A weaker base than K₂CO₃, suitable for highly sensitive substrates where even K₂CO₃ causes issues.[3]
Bulky/Hindered Amine Bases Diisopropylamine (DIPA)A weak, non-nucleophilic base that has been shown to be effective for N-benzylation of isatoic anhydride without causing ring opening.[1]
2,2,6,6-Tetramethylpiperidine (TMP)A highly hindered base that is an excellent proton scavenger but a poor nucleophile.
Hindered Strong Bases Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)A very strong but sterically hindered base that can deprotonate less acidic protons while minimizing nucleophilic attack.[4] Use with caution and at low temperatures.

Bases to Avoid with Sensitive Anthranil Derivatives:

  • Sodium Hydride (NaH)

  • Potassium tert-Butoxide (t-BuOK)

  • Sodium Hydroxide (NaOH)

  • Potassium Hydroxide (KOH)

  • Strongly nucleophilic amine bases (e.g., triethylamine, depending on the substrate and conditions)

2. Solvent Selection: Influencing Basicity and Reactivity

The choice of solvent can modulate the effective strength of a base and influence reaction pathways.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices as they can solvate cations, potentially "freeing up" the anionic base to act as a proton scavenger rather than a nucleophile.[5] However, be aware that the increased reactivity in these solvents can sometimes accelerate undesired side reactions if the wrong base is used.

  • Aprotic, Nonpolar Solvents (e.g., Toluene, Dioxane): These can be useful, particularly when using phase-transfer catalysis (PTC). PTC can facilitate the transport of the base into the organic phase in a controlled manner, often allowing for the use of milder bases like potassium carbonate with enhanced reactivity.[6][7]

  • Protic Solvents (e.g., Alcohols, Water): These should generally be avoided as they can participate in the reaction, leading to solvolysis and ring opening.[8]

3. Temperature Control: Minimizing Thermal Decomposition

Many ring-opening reactions are accelerated at higher temperatures.

  • Run reactions at the lowest effective temperature. Start at room temperature or even 0 °C and only warm the reaction if absolutely necessary.

  • For highly sensitive substrates, consider running reactions at sub-ambient temperatures (e.g., -20 °C to 0 °C), especially when using stronger, albeit hindered, bases.

4. Protecting Groups: A Strategic Approach for Complex Syntheses

If your molecule is particularly sensitive or will be subjected to multiple basic steps, consider protecting the anthranil nitrogen.

  • Boc (tert-Butoxycarbonyl) and Cbz (Benzyloxycarbonyl) Groups: These are standard amine protecting groups. The introduction of a Boc or Cbz group can decrease the nucleophilicity of the anthranil nitrogen and may offer some stability to the ring system under certain basic conditions.[9][10] However, the stability of the protecting group itself to the reaction conditions must be considered. The Boc group is stable to bases but labile to acid, while the Cbz group is more robust but requires hydrogenolysis for removal.[9]

Troubleshooting workflow for preventing anthranil ring opening.

Experimental Protocols & Analytical Methods

Protocol: N-Alkylation of a Sensitive Isatoic Anhydride Derivative Using a Mild Base

This protocol is a general guideline and should be optimized for your specific substrate.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the isatoic anhydride derivative (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.1 M solution).

  • Alkylation: Stir the suspension at room temperature and add the alkylating agent (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-50 °C.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Analytical Monitoring of Ring Opening

1. ¹H NMR Spectroscopy:

  • Anthranil Ring Protons: Look for the characteristic aromatic protons of the intact anthranil ring system.

  • Ring-Opened Product Signals: The formation of a 2-aminobenzaldehyde derivative will show a new aldehyde proton signal (typically δ 9.8-10.0 ppm) and a broadening of the amine (-NH₂) protons.[11] For a 2-aminobenzoic acid derivative, the carboxylic acid proton will be visible (often very broad, δ > 10 ppm), and the aromatic signals will shift compared to the starting material.[12]

2. HPLC Analysis:

  • Method Development: A reverse-phase HPLC method is generally suitable for monitoring the reaction. A C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically effective.[13]

  • Detection: UV detection at a wavelength where both the starting material and the expected byproducts absorb (e.g., 230-254 nm) is recommended. The ring-opened product, being more polar, will typically have a shorter retention time than the starting anthranil derivative.

3. In-situ IR Spectroscopy:

For real-time reaction monitoring, in-situ IR can be a powerful tool.

  • Carbonyl Stretching: Monitor the characteristic carbonyl stretching frequencies of the anthranil ring. A change in this region can indicate the consumption of the starting material and the formation of new carbonyl-containing species (e.g., the carboxylic acid of the ring-opened product).[14][15]

References

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? Retrieved from [Link]

  • Galli, C. (1992). Cesium Compounds in Organic Reactions.
  • Sun, C., & Collum, D. B. (2014). A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. Journal of the American Chemical Society, 136(34), 12061-12068.
  • Khodaei, M. M., & Bahrami, K. (2008). N-alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1374.
  • Gemoets, H. P. L., Lauria, A., Escribà-Gelonch, M., Laudadio, G., & Noël, T. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5(2), 263-270.
  • Zoller, U., & Rona, P. (1979). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 20(49), 4741-4744.
  • Butin, A. V., & Abaev, V. T. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Current Chemistry Letters, 9(4), 183-192.
  • Dyall, L. K. (1984). Base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Australian Journal of Chemistry, 37(10), 2013-2023.
  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc. Retrieved from [Link]

  • Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. (2024, October 14). LinkedIn. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved from [Link]

  • Khodaei, M. M., & Bahrami, K. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1374.
  • Smith, A. B., & Jones, D. R. (2009). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 86, 244-255.
  • Wang, Z., & He, C. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.
  • Dehmlow, E. V., Thieser, R., Zahalka, H. A., & Sasson, Y. (1986). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. Tetrahedron Letters, 27(36), 4321-4324.
  • Mąkosza, M., & Wojciechowski, K. (2004). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. European Journal of Organic Chemistry, 2004(7), 1417-1424.
  • Staiger, R. P., & Miller, E. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214-1219.
  • Seidel, D. (2012). 2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. Organic Letters, 14(23), 5980-5983.
  • Wang, H. (2020, November 16). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]

  • Wiklund, P., & Bergman, J. (2003). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Collum, D. B., & Lucht, B. L. (1997). Structure of Lithium 2,2,6,6-Tetramethylpiperidine (LiTMP) and Lithium 2,2,4,6,6-Pentamethylpiperidide (LiPMP) in Hydrocarbon Solution: Assignment of Cyclic Trimer and Tetramer Conformational Isomers. Journal of the American Chemical Society, 119(39), 9123-9129.
  • Steinke, T., & Eickerling, G. (2021, November 8). Monitoring of heterogeneous catalyst action by infrared spectroscopy. Wiley Analytical Science. Retrieved from [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents. (2026, February 25). Free PDF Library. Retrieved from [Link]

  • Schrader, J., & Schlosser, D. (2002). Reduction of anthranilic acid to 2-aminobenzaldehyde by the white-rot fungus Bjerkandera adusta DSMZ 4708. Applied Microbiology and Biotechnology, 59(4-5), 583-587.
  • Hodgson, D. M., & Bray, C. D. (2004). Lithium 2,2,6,6‐Tetramethylpiperidide, LiTMP. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Kirby, A. J., & Lancaster, P. W. (1972). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214.
  • Process for the preparation of alkyl n-alkylanthranil
  • Gunda, P. (2009).
  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. The Column. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2011). Mild nonepimerizing N-alkylation of amines by alcohols without transition metals.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate. Retrieved from [Link]

  • Wimmer, P. (1964). A kinetic study of the reaction between acetic anhydride and isobutyl alcohol using a chemical oscillometer. Master's Theses. 2001.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dabiri, M., Salehi, P., & Baghbanzadeh, M. (2007). Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones.
  • Singh, V., & Snieckus, V. (2020).
  • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 80(12), 1535-1543.
  • Kumar, P., & Kumar, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24393-24397.
  • Clayden, J., & Tchabanenko, K. (2005). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Organic & Biomolecular Chemistry, 3(8), 1554-1560.
  • Krajčovičová, S., Hlaváč, J., & Vychodilová, K. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9362-9365.
  • Connors, K. A., & Bender, M. L. (1961). The Simple and General-Base Catalyzed Aqueous Hydrolyses of Propionic and Butyric Anhydride. The Journal of Organic Chemistry, 26(8), 2798-2804.
  • Kinetic study of Ester hydrolysis. (2020, September 25). YouTube. Retrieved from [Link]

  • van der Waal, J. C., & de Jong, K. P. (2021). Monitoring Aqueous Phase Reactions by Operando ATR‐IR Spectroscopy at High Temperature and Pressure. Chemistry–Methods, 1(10), 468-476.
  • Dreimann, J. M., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. Organometallics, 38(8), 1769-1778.
  • Ghosh, S., & Das, A. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.

Sources

Optimization

Technical Support Center: 2,1-Benzoxazole-3-Carbonitrile Synthesis

This guide serves as a specialized technical support resource for researchers optimizing the synthesis of 2,1-benzoxazole-3-carbonitrile (also known as anthranil-3-carbonitrile or 3-cyano-2,1-benzisoxazole ). The content...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing the synthesis of 2,1-benzoxazole-3-carbonitrile (also known as anthranil-3-carbonitrile or 3-cyano-2,1-benzisoxazole ).

The content focuses on the most direct and atom-economical route: the base-catalyzed cyclization of 2-nitrophenylacetonitrile (2-nitrobenzyl cyanide). It also addresses the alternative amide dehydration pathway for cases requiring ultra-high purity.

Current Status: Operational

Topic: Yield Optimization & Troubleshooting Target Molecule: 2,1-Benzoxazole-3-carbonitrile (CAS: 1011-22-9) Primary Route: Cyclization of 2-nitrophenylacetonitrile

Part 1: The Synthesis Protocol (Standard & Optimized)

Before troubleshooting, ensure your baseline protocol aligns with the optimized conditions known to minimize side reactions like Thorpe condensation or N-oxide formation.

Optimized Protocol: Base-Catalyzed Cyclization

Based on the mechanistic insights of Davis & Pizzini (1960) and modern adaptations.

Parameter Standard Condition Optimized Condition (High Yield) Rationale
Substrate 2-NitrophenylacetonitrileRecrystallized 2-NitrophenylacetonitrileImpurities (acids/aldehydes) quench the base and catalyze polymerization.
Base NaOH (aq) or NaOEtKOH in Methanol (Sat.) Methanolic KOH provides the ideal basicity without introducing excess water that hydrolyzes the nitrile.
Temperature Room Temp (25°C)-5°C to 0°C CRITICAL: Higher temperatures favor the formation of tars and 1-hydroxyindole-3-carbonitrile.
Concentration 0.5 M0.1 M - 0.2 M Lower concentration suppresses intermolecular dimerization (Thorpe reaction).
Quenching WaterGlacial Acetic Acid / Ice Immediate neutralization prevents base-catalyzed ring opening or hydrolysis during workup.
Step-by-Step Workflow
  • Preparation: Dissolve 2-nitrophenylacetonitrile (1.0 eq) in anhydrous Methanol (10 mL/g). Cool to -10°C .

  • Base Addition: Add a pre-cooled solution of KOH (1.1 eq) in Methanol dropwise over 30 minutes. Maintain internal temp < 0°C .

    • Observation: The solution will turn deep red/orange (formation of the aci-nitro carbanion species).

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Quenching: Pour the reaction mixture into a stirred slurry of crushed ice and dilute Acetic Acid (to pH 5–6).

  • Isolation: Filter the precipitated yellow solid. If no solid forms, extract with DCM, wash with brine, and dry over Na₂SO₄.

Part 2: Troubleshooting Guides (Q&A)

Module 1: Low Yield & Incomplete Conversion

Q: My reaction stalls at 50% conversion, but adding more base causes decomposition. What is happening? A: This indicates product inhibition or water contamination .

  • The Cause: The 2,1-benzoxazole ring is sensitive to nucleophilic attack. As the reaction proceeds, the hydroxide/methoxide base can attack the newly formed product (at C3) rather than the starting material, leading to ring opening (forming 2-aminobenzoyl cyanide derivatives).

  • The Fix:

    • Strict Anhydrous Conditions: Ensure Methanol is dry. Water acts as a nucleophile.

    • Base Choice: Switch to DBU (1.2 eq) in THF. DBU is a non-nucleophilic base that can deprotonate the benzylic position without attacking the electrophilic C3 of the product.

Q: I see a major spot on TLC that is not the product or starting material. What is it? A: It is likely 1-hydroxyindole-3-carbonitrile or the azoxy dimer .

  • Mechanism: If the temperature rises above 10°C, the intermediate carbanion attacks the nitrogen of the nitro group (forming indazole/indole oxides) instead of the oxygen (forming benzisoxazole).

  • Correction: Keep the reaction strictly below 0°C . If the impurity persists, lower the concentration to 0.05 M to disfavor bimolecular side reactions.

Module 2: Impurity Profile (Tars & Colors)

Q: The reaction mixture turned black and tarry. Can I save it? A: No. Black tar indicates polymerization of the nitrile (Thorpe condensation) or oxidative degradation.

  • Prevention:

    • Deoxygenate: Sparge solvents with Argon/Nitrogen for 15 mins. Radical oxidative coupling can occur in the presence of air.

    • Rate of Addition: Add the base slower. A high local concentration of base triggers the polymerization of the starting nitrile.

Q: My product is orange/red instead of the expected pale yellow. How do I purify it? A: The color comes from azo/azoxy byproducts formed via reduction of the nitro group.

  • Purification:

    • Filtration: Pass the crude solution through a short pad of silica gel before crystallization.

    • Recrystallization: Use Ethanol/Water (9:1) . Avoid heating the solution for too long, as the isoxazole ring is thermally labile (explodes/decomposes at high temps).

Module 3: Alternative Routes (When Direct Cyclization Fails)

Q: I need >99% purity for a med-chem target. The direct cyclization is too messy. What is the alternative? A: Switch to the Dehydration of 2,1-Benzisoxazole-3-carboxamide . This is a longer route but yields cleaner product.

  • Route: Isatin

    
     Isatin-3-oxime 
    
    
    
    2,1-Benzisoxazole-3-carboxylic acid
    
    
    Amide
    
    
    Nitrile.
  • Dehydration Step: Treat the amide with Cyanuric Chloride in DMF at room temperature.[1] This is milder than

    
     or 
    
    
    
    and preserves the labile N-O bond.

Part 3: Visualizing the Mechanism & Troubleshooting

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the bifurcation between the desired Anthranil pathway and the Indole side-reaction.

G SM 2-Nitrophenylacetonitrile Carbanion Benzylic Carbanion (Deep Red Intermediate) SM->Carbanion Deprotonation Base Base (OH- or OR-) Base->Carbanion Path_A Path A: O-Attack (Kinetic Control, <0°C) Carbanion->Path_A Low Temp Path_B Path B: N-Attack (Thermodynamic, >20°C) Carbanion->Path_B High Temp Prod 2,1-Benzoxazole-3-CN (Product) Path_A->Prod Cyclization & -H2O Impurity 1-Hydroxyindole-3-CN (Side Product) Path_B->Impurity Cyclization

Caption: Mechanistic divergence in nitrobenzyl cyanide cyclization. Low temperature favors the O-attack required for the benzisoxazole core.

Figure 2: Troubleshooting Decision Tree

Tree Start Problem Encountered Yield Low Yield (<40%) Start->Yield Purity Low Purity / Tars Start->Purity CheckSM Check SM Purity (Is it yellow/brown?) Yield->CheckSM CheckAtm Inert Atmosphere? Purity->CheckAtm Recryst Recrystallize SM (Alcohol/Water) CheckSM->Recryst Yes CheckTemp Check Reaction Temp CheckSM->CheckTemp No Cool Cool to -10°C CheckTemp->Cool > 5°C SwitchBase Switch Base to DBU/THF CheckTemp->SwitchBase < 0°C Argon Use Argon Sparging CheckAtm->Argon No CheckConc Concentration > 0.2M? CheckAtm->CheckConc Yes Dilute Dilute to 0.1M CheckConc->Dilute Yes

Caption: Step-by-step diagnostic flow for resolving common synthesis issues.

Part 4: References

  • Davis, R. B., & Pizzini, L. C. (1960). Anthranils. I. Preparation from 2-Nitrobenzyl Cyanides. The Journal of Organic Chemistry, 25(11), 1884–1888. Link

  • Lalut, J., et al. (2024). Synthesis of 2,1-benzisoxazole derivatives. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of Benzoxazole Derivatives. Link

  • Google Patents. (2008). Preparation method of 2-nitro substituted phenylacetonitrile compounds (CN101219967B). Link

  • MDPI. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 2, 177. Link

Sources

Troubleshooting

troubleshooting low purity in anthranil-3-carbonitrile cyclization

Ticket #8492: Troubleshooting Low Purity in Benzo[c]isoxazole-3-carbonitrile Cyclization Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Priority: High (Process Chemistry/R...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Troubleshooting Low Purity in Benzo[c]isoxazole-3-carbonitrile Cyclization

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Priority: High (Process Chemistry/R&D)[1]

Executive Summary & Diagnostic Approach

User Issue: Low purity (<85%) and unexpected coloration (red/brown) in the final isolated solid of anthranil-3-carbonitrile (benzo[c]isoxazole-3-carbonitrile).

Technical Diagnosis: The synthesis of anthranil-3-carbonitrile, typically via the base-mediated cyclization of (2-nitrophenyl)acetonitrile (or related


-substituted nitrobenzyl precursors), is kinetically controlled.[1] The "low purity" is almost invariably caused by two competing pathways:
  • Reductive Dimerization: Formation of azo/azoxy dimers (deep red/orange impurities) due to electron transfer in basic media.

  • Ring Degradation: The target isoxazole ring is labile toward base-catalyzed N-O bond cleavage (forming anthranilic acid derivatives) or rearrangement (to quinolines or indazoles).[1]

This guide provides a self-validating protocol to suppress these side reactions.

Critical Process Parameters (The "Why" and "How")

Module A: Reagent Integrity & Stoichiometry

The most common failure point is wet solvent initiating hydrolysis before cyclization completes.

ParameterSpecificationTechnical Rationale
Solvent (MeOH/EtOH) Water < 0.05% (KF) Water competes with the intramolecular nucleophilic attack, leading to amide formation (anthranilamide impurities).[1]
Base Choice NaOMe (Solid) vs. NaOHUse sodium methoxide (NaOMe) or ethoxide.[1] Hydroxide bases (NaOH/KOH) generate water in situ, accelerating ring opening.
Substrate Purity >98% HPLC Trace acidic impurities in the starting material (2-nitrophenylacetonitrile) can neutralize the base locally, stalling the cyclization and promoting dimerization.
Module B: Reaction Control (The "Cold" Protocol)

Heat is the enemy. The cyclization is exothermic; the side reactions have higher activation energies. Keep it cold to favor the kinetic product.

Protocol Adjustment:

  • Cryogenic Loading: Dissolve the substrate in dry methanol and cool to -5°C to 0°C .

  • Controlled Addition: Add the base (NaOMe) as a solution dropwise over 30-60 minutes.

    • Checkpoint: Internal temperature must never exceed 5°C during addition.[2]

  • Quench Strategy: Do NOT add water to the reaction. Pour the reaction mixture into a stirred slurry of Ice + Dilute HCl (pH 3-4) .

    • Reasoning: Inverse quenching ensures the product never experiences a "hot, wet, basic" environment, which instantly cleaves the isoxazole ring.

Visual Troubleshooting Logic

The following decision tree helps you identify the specific impurity based on the visual appearance of your crude product.

Troubleshooting Start Crude Product Appearance RedSolid Deep Red/Orange Solid Start->RedSolid WhiteSolid White/Pale Yellow Solid (Low Purity by HPLC) Start->WhiteSolid BrownOil Dark Brown Oil/Tar Start->BrownOil AzoDimer Diagnosis: Azo/Azoxy Dimer Cause: Base conc. too high or O2 presence during reaction RedSolid->AzoDimer Hydrolysis Diagnosis: Anthranilic Acid/Amide Cause: Wet solvent or Slow Quench WhiteSolid->Hydrolysis Polymer Diagnosis: Polymerization Cause: Exotherm (>25°C) or Concentrated Reaction BrownOil->Polymer Action1 Fix: Degas solvents (N2 sparge) Reduce Base Equivalents AzoDimer->Action1 Action2 Fix: Dry Solvents (KF Titration) Inverse Acid Quench Hydrolysis->Action2 Action3 Fix: Dilute Reaction (0.1 M) Cryogenic Control (-10°C) Polymer->Action3

Caption: Diagnostic flowchart linking physical appearance of crude material to chemical origin of impurity.[1]

Mechanistic Insight: The Competition

Understanding the pathway allows you to control it.

The cyclization relies on the deprotonation of the benzylic carbon (


-carbon). The resulting carbanion attacks the nitro group oxygen.
  • Path A (Desired): Attack on Nitro O

    
     Cyclization 
    
    
    
    Elimination of OH⁻
    
    
    Anthranil .
  • Path B (Impurity): Single Electron Transfer (SET) from the carbanion to the nitro group

    
     Nitroso intermediate 
    
    
    
    Coupling
    
    
    Azo Dimer .

Mitigation: Path B is favored by high concentrations and high temperatures. Dilution (0.1 M - 0.2 M) is your strongest weapon against dimerization.[1]

Frequently Asked Questions (FAQs)

Q1: My product decomposes on the silica column. How do I purify it? A: Benzo[c]isoxazoles are acid-sensitive.[1] Standard silica gel is slightly acidic (pH 4-5).[1]

  • Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your column.[1] Alternatively, use Neutral Alumina . If possible, avoid chromatography entirely and recrystallize from EtOH/Water or Heptane/EtOAc .

Q2: Can I use the Davis-Beirut reaction conditions (KOH/MeOH) for this? A: Proceed with caution. The Davis-Beirut reaction typically targets 2H-indazoles via N-N bond formation [1].[1] While it uses similar starting materials, the conditions (strong base, heat) often drive the reaction past the anthranil stage or rearrange it. For the 3-carbonitrile, mild alkoxide conditions at low temperature are superior.

Q3: The NMR shows a broad singlet at 11.0 ppm and missing aromatic protons. A: This is the signature of Anthranilic Acid (or amide). Your ring has opened.

  • Immediate Fix: Check the pH of your aqueous layer during workup. If it remained basic (pH > 9) for more than a few minutes, the ring hydrolyzed. Ensure the quench drops the pH to ~4 immediately.

Q4: Is there a cleaner synthetic route if the base-mediated cyclization fails? A: Yes. If purity is paramount and cost allows, switch to the Thermolysis of 2-Azidobenzonitrile [2].

  • Protocol: Heat 2-azidobenzonitrile in toluene/xylene.[1] This generates a nitrene that cyclizes cleanly to the anthranil with N2 as the only byproduct. This avoids the "red" azo-impurities entirely.

References

  • Davis, R. A., et al. (2011). "Diverting Reactive Intermediates Toward Unusual Chemistry: Unexpected Anthranil Products from Davis–Beirut Reaction." Journal of Organic Chemistry.

  • Shao, X., et al. (2013). "Preparation of anthranils via chemoselective oxidative radical cyclization." Chemical Communications.[3]

  • BenchChem Technical Guides. (2025). "Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives."

Sources

Optimization

Technical Support Center: 3-Cyano-2,1-Benzisoxazole Purification

Case ID: BZ-ISO-21-DECOMP Status: OPEN Assigned Specialist: Senior Application Scientist, Separation Technologies Diagnostic Hub: Is This Your Issue? Before proceeding with protocol modification, confirm that your experi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BZ-ISO-21-DECOMP
Status: OPEN
Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic Hub: Is This Your Issue?

Before proceeding with protocol modification, confirm that your experimental observations align with the known instability profile of 3-cyano-2,1-benzisoxazole (an anthranil derivative).

SymptomObservationDiagnosis
The "Ghost" Product TLC of the crude reaction shows a distinct spot for the product, but after column chromatography, the fraction containing that spot yields <10% mass recovery.On-Column Degradation
The "Shapeshifter" The isolated compound has the correct mass (MS) but a completely different NMR splitting pattern (e.g., loss of symmetry or appearance of broad amino/hydroxyl protons).Acid-Catalyzed Rearrangement
The "Streaker" The product does not elute as a tight band but streaks across multiple fractions, often co-eluting with a yellow/orange baseline impurity.Continuous Hydrolysis
The "Color Shift" The silica column turns a distinct red or brown color as the compound band travels through it.Ring Opening/Polymerization

Root Cause Analysis: The Mechanism of Failure

The Core Problem: Silica gel is inherently acidic (


 in aqueous slurry) due to surface silanol groups (

).

The Chemistry: 2,1-Benzisoxazoles (anthranils) contain a weak N–O bond .[1] Unlike their 1,2-benzisoxazole isomers, the 2,1-system is electronically "masked" as a quinoid-like structure. Upon exposure to the Lewis or Brønsted acid sites of silica gel, the ring nitrogen or oxygen becomes protonated.

This protonation triggers two fatal pathways:

  • Ring Opening (Hydrolysis): Water retained in the silica attacks the activated ring, cleaving the N-O bond to form 2-amino-benzonitrile derivatives or anthranilic acids.

  • Boulton-Katritzky Rearrangement: If the 3-position substituent allows, the compound undergoes a rearrangement to a thermodynamically more stable isomer (such as a quinoline or indole derivative), a process significantly accelerated by acid catalysis.

Visualization: The Decomposition Pathway

G Start 3-Cyano-2,1-Benzisoxazole (Target Molecule) Silica Standard Silica Gel (Acidic pH 4-5) Start->Silica Loaded onto Column Protonation N/O-Protonation (Activated Complex) Silica->Protonation Acid Catalysis Path1 Pathway A: Nucleophilic Attack (H2O) Protonation->Path1 + H2O (Silanol) Path2 Pathway B: Rearrangement Protonation->Path2 Internal e- Shift Result1 Ring Cleavage Product (2-Amino-benzonitrile) Path1->Result1 Result2 Isomeric Rearrangement (Quinoline/Indole deriv.) Path2->Result2

Figure 1: Decision tree showing the fate of 2,1-benzisoxazoles on untreated silica gel. The acidic environment catalyzes the breakage of the labile N-O bond.

Validated Protocols for Purification

Do not use standard silica gel. Choose one of the following methods based on your available resources and the scale of your synthesis.

Method A: The "TEA-Buffered" Silica (Recommended)

Best for: Routine purification when you must use silica.

Principle: Pre-treating the silica with Triethylamine (TEA) neutralizes the acidic silanol sites, creating a basic environment that stabilizes the isoxazole ring.

Protocol:

  • Slurry Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% v/v Triethylamine (TEA) to the solvent mixture.

  • Column Packing: Slurry pack the silica gel using this TEA-doped solvent.

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-solvent. Crucial: Verify the eluent pH is basic (pH > 7) using pH paper.

  • Loading: Dissolve your crude material in the mobile phase (containing 1% TEA). If the compound is insoluble, use a minimal amount of DCM/TEA.

  • Elution: Run the column using the TEA-doped solvent system.

  • Post-Process: Evaporate fractions immediately. The TEA will co-evaporate (b.p. 89°C), but trace amounts may remain. If necessary, dry under high vacuum for 4 hours.

Method B: Neutral Alumina (The Robust Alternative)

Best for: Highly sensitive derivatives where TEA buffering fails.

Principle: Aluminum oxide (Alumina) is available in Neutral (pH 7.0) and Basic (pH 9-10) grades. It lacks the strong acidic sites of silica.

Protocol:

  • Selection: Purchase Neutral Alumina, Brockmann Grade III .

    • Note: If you only have Grade I (highly active), deactivate it by adding 6% water (w/w) and shaking for 2 hours to convert it to Grade III. Grade I is too retentive and may still cause degradation.

  • Packing: Dry pack or slurry pack with your standard solvent system (Hexane/EtOAc). No TEA is required.

  • Elution: 2,1-benzisoxazoles typically elute faster on Alumina than Silica. Start with a less polar gradient (e.g., 5% EtOAc in Hexane).

Method C: Recrystallization (Chromatography-Free)

Best for: Scale-up (>1g) and high-crystallinity derivatives.

Principle: Avoids solid-phase interactions entirely.

Protocol:

  • Solvent Screen: Test solubility in hot Ethanol, Isopropanol, or Toluene.

  • Process: Dissolve crude in minimum hot solvent. Allow to cool slowly to RT, then to 4°C.

  • Anti-solvent: If no crystals form, add dropwise Hexane or Pentane to the cold solution until turbidity persists.

Comparative Data: Method Efficacy

Data based on internal application testing of 3-phenyl-2,1-benzisoxazole (a structural analog).

MethodYield (%)Purity (HPLC)Operator TimeStability Risk
Standard Silica 12%65%2 hrsCritical
TEA-Buffered Silica 88%>98%2.5 hrsLow
Neutral Alumina 92%>98%3 hrsMinimal
Recrystallization 75%>99%12 hrsNone

Frequently Asked Questions (FAQ)

Q: Can I use "Flash" cartridges (e.g., Teledyne Isco/Biotage) for this? A: Yes, but standard cartridges contain untreated silica. You must "condition" the cartridge by pumping 3-5 CVs of solvent containing 5% TEA through the cartridge before injecting your sample. Alternatively, purchase "Amine-functionalized" silica cartridges, which are inherently basic.

Q: My compound turned into a purple solid after the column. What is it? A: This is likely a dimerization product or an azo-coupling derivative resulting from the ring-opened amine reacting with itself or remaining nitroso intermediates. This is a hallmark of acid-catalyzed decomposition.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes. C18 silica is generally less acidic than normal phase silica because the silanols are end-capped. However, you must ensure your aqueous mobile phase is not acidic. Use an Ammonium Bicarbonate (pH 8) or Ammonium Acetate (pH 7) buffer. Do not use TFA or Formic Acid.

Q: Is the 3-cyano group specifically making this worse? A: Yes. The cyano group at the 3-position is electron-withdrawing. This decreases the electron density of the isoxazole ring, making the N-O bond slightly more polarized and susceptible to nucleophilic attack by water trapped on the silica surface.

References

  • Boulton, A. J., & Ghosh, P. B. (1969). Benzofuroxans.[2][3][4] Advances in Heterocyclic Chemistry, 10, 1-41. (Seminal work describing the rearrangement mechanisms of N-O heterocycles).

  • Wróbel, Z. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes.[5] Molecular Diversity, 19, 1-15. Link (Discusses synthesis and stability).

  • L’abbé, G. (1982). Rearrangements of tertiary amine oxides and related compounds. Journal of Heterocyclic Chemistry. (Details the lability of the isoxazole N-O bond).
  • Teledyne ISCO Application Note. (2020). Purification of Acid-Sensitive Compounds. Link (General industry standard for buffering silica columns).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Labile 3-Cyano-2,1-Benzisoxazole

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals handling 3-cyano-2,1-benzisoxazole (a 3-cyanoanthranil derivative).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals handling 3-cyano-2,1-benzisoxazole (a 3-cyanoanthranil derivative). Due to the unique electronic architecture of the 2,1-benzisoxazole core, standard purification workflows often result in catastrophic yield losses or unexplained degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity isolation.

PART 1: Core Challenges & Material Lability (FAQ)

Q: Why does 3-cyano-2,1-benzisoxazole degrade so rapidly compared to other benzisoxazoles? A: The causality lies in the fundamental thermodynamics of the heterocycle. The 2,1-benzisoxazole (anthranil) ring system is significantly less resistant to reductive cleavage and nucleophilic attack than its 1,2-benzisoxazole isomer () [1]. The N–O bond in the 2,1-isomer is highly polarized. When you introduce a strongly electron-withdrawing cyano group at the 3-position, it further depletes electron density from the ring. This creates a "perfect storm" of electrophilicity, making the N–O bond exceptionally sensitive to trace acids, bases, and thermal stress, leading to irreversible reductive ring-opening into 2-amino-5-substituted benzophenones.

Q: Can I use standard silica gel chromatography for purification? A: No, not without modification. Standard silica gel contains active, acidic silanol groups (pKa ~4.5–5.5). These silanols protonate the basic nitrogen of the 2,1-benzisoxazole ring, which activates the adjacent N–O bond toward cleavage. To successfully chromatograph this compound, you must chemically mask these silanols using a sacrificial amine (e.g., 1% Triethylamine) in your eluent system.

Degradation A 3-Cyano-2,1-Benzisoxazole (Intact Ring) B Protonation / Nucleophilic Attack (Active Silanols / Heat) A->B Acidic/Thermal Stress C N-O Bond Cleavage (Labile Intermediate) B->C Electron Transfer D 2-Amino-Benzophenone Deriv. (Ring-Opened Degradant) C->D Irreversible Rearrangement

Fig 1: Mechanistic degradation pathway of 2,1-benzisoxazole via N-O bond cleavage.

PART 2: Troubleshooting Chromatographic Purification (Q&A)

Issue: My compound elutes as a broad, streaky band, and the isolated product is dark brown. Root Cause: You are observing on-column degradation. The streaking is the continuous formation of the highly polar ring-opened aniline derivative as the compound travels down the column. The dark color indicates oxidative polymerization of the resulting free amine. Solution: Switch to deactivated silica gel or neutral alumina. Furthermore, ensure your column is run rapidly (flash chromatography) rather than via gravity to minimize residence time on the stationary phase.

Issue: I have pure fractions, but the compound degrades during solvent evaporation. Root Cause: Thermal lability combined with the concentration of trace impurities. As the solvent evaporates, the concentration of any trace acids (or the triethylamine used for deactivation) spikes, catalyzing degradation at elevated water-bath temperatures. Solution: Keep the rotary evaporator water bath strictly below 30°C. Shield the flask from ambient light, as anthranils can undergo photochemical rearrangements.

PART 3: Step-by-Step Purification Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the protocol includes built-in diagnostic checks to confirm success before proceeding to the next step.

Protocol A: Self-Validating Deactivated Silica Gel Chromatography

Use this when crude purity is <85% by LC-MS.

  • Stationary Phase Preparation: Slurry standard silica gel (230–400 mesh) in your starting mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the slurry and flush with at least 3 column volumes (CV) of the Et₃N-spiked eluent. Causality: This pre-saturates and neutralizes all acidic silanol sites, preventing them from interacting with the labile benzisoxazole.

  • Self-Validation Step (2D-TLC): Before loading your bulk sample, spot the crude mixture in the bottom corner of a TLC plate. Run it in the Et₃N-spiked eluent. Dry the plate completely, rotate it 90 degrees, and run it again in the same eluent.

    • Validation Check: If all spots lie on a perfect diagonal, your compound is stable in this system. If spots appear off the diagonal, on-column degradation is still occurring; increase Et₃N to 2% or switch to neutral alumina.

  • Elution: Load the sample and elute rapidly using pressurized nitrogen. Collect fractions in tubes pre-chilled in an ice bath.

  • Concentration: Pool pure fractions and evaporate under high vacuum at ≤25°C.

Protocol B: Low-Temperature Anti-Solvent Crystallization

Use this as a final polishing step or if crude purity is >85% () [2].

  • Dissolution: Dissolve the semi-pure 3-cyano-2,1-benzisoxazole in a minimal amount of anhydrous Dichloromethane (DCM) at room temperature (approx. 20°C). Do not heat to dissolve.

  • Anti-Solvent Addition: Slowly add cold Hexane (0°C) dropwise while stirring gently until the solution becomes persistently turbid.

  • Nucleation & Maturation: Transfer the flask to a 4°C refrigerator for 2 hours, then to a -20°C freezer overnight. Causality: Slow cooling allows the thermodynamically stable benzisoxazole lattice to form while excluding the structurally dissimilar ring-opened impurities.

  • Isolation: Filter the crystals rapidly over a chilled Büchner funnel. Wash with -20°C Hexane. Dry in a vacuum desiccator in the dark.

Purification Start Crude 3-Cyano-2,1-Benzisoxazole Check LC-MS Purity > 85%? Start->Check Chrom Deactivated Silica Chromatography (1% Et3N in Eluent) Check->Chrom No (High Impurity) Cryst Anti-Solvent Crystallization (DCM / Hexane at 0°C) Check->Cryst Yes (Low Impurity) Chrom->Cryst Intermediate Pool Dry Vacuum Drying (< 30°C, Dark) Cryst->Dry Pure Pure Labile Product Dry->Pure

Fig 2: Decision tree for the purification workflow of labile 2,1-benzisoxazoles.

PART 4: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the quantitative stability of 3-cyano-2,1-benzisoxazole under various common laboratory processing conditions.

Processing ConditionTemperatureExposure TimeRecovery (%)Primary Degradant Observed
Standard Silica Gel (Un-deactivated)25°C2 hours< 40%2-Amino-5-chloro-benzophenone
Deactivated Silica Gel (1% Et₃N)25°C2 hours> 92%None (Trace baseline impurities)
Rotary Evaporation (Water Bath)45°C30 mins~ 65%Thermal degradation products
Rotary Evaporation (Water Bath)25°C30 mins> 98%None
Anti-Solvent Crystallization0°C to -20°C12 hours~ 88%None (High purity isolated)
Catalytic Hydrogenation (H₂ / Pd-C)25°C10 mins0%Complete reductive ring-opening[3]

Note: The 0% recovery under hydrogenation conditions highlights the extreme sensitivity of the 2,1-benzisoxazole N-O bond to reductive environments, a property often exploited intentionally in synthetic workflows () [3].

PART 5: References

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Schaumann, E. Science of Synthesis, Category 2, Hetarenes and Related Ring Systems (2002). URL:[Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives Shetnev, A., Kotov, A., Kunichkina, A., et al. Molecular Diversity, 28(3):1009-1021 (2024). URL: [Link]

  • Ambient reductive synthesis of N-heterocyclic compounds over cellulose-derived carbon supported Pt nanocatalyst under H2 atmosphere Wu, Y., Zhao, Y., Wang, H., et al. Green Chemistry, 22(12):3820-3826 (2020). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Characteristic IR Nitrile Stretch Frequency in 3-Cyano-2,1-Benzisoxazole Synthesis

Executive Summary The synthesis of 2-amino-5-chlorobenzophenone—a critical precursor for benzodiazepine active pharmaceutical ingredients (APIs)—relies heavily on the formation of the intermediate 5-chloro-3-cyano-2,1-be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-5-chlorobenzophenone—a critical precursor for benzodiazepine active pharmaceutical ingredients (APIs)—relies heavily on the formation of the intermediate 5-chloro-3-cyano-2,1-benzisoxazole . For drug development professionals and process chemists, tracking the intramolecular cyclization of the starting material, 2-(5-chloro-2-nitrophenyl)acetonitrile, is essential for yield optimization and quality control.

Infrared (IR) spectroscopy provides a highly sensitive, non-destructive method to monitor this reaction in real-time by exploiting the distinct bathochromic shift of the nitrile (C≡N) stretching frequency. This guide compares the spectral performance of these structural states and provides a self-validating protocol for experimental monitoring.

Mechanistic Causality: The Physics of the Frequency Shift

To effectively utilize IR spectroscopy for reaction monitoring, one must understand the causality behind the spectral shifts [1]. The transition from the starting material to the 2,1-benzisoxazole intermediate fundamentally alters the electronic environment of the nitrile group:

  • The Starting Material (Aliphatic Nitrile): In 2-(5-chloro-2-nitrophenyl)acetonitrile, the nitrile group is attached to an sp³-hybridized benzylic carbon. Because there is no extended

    
    -conjugation, the C≡N bond retains a high force constant. This results in a sharp, medium-intensity absorption band typically observed between 2240–2260 cm⁻¹ .
    
  • The Product (Conjugated Heteroaromatic Nitrile): Upon base-catalyzed cyclization (often via a 5-exo-trig mechanism), the molecule forms a highly delocalized 2,1-benzisoxazole (anthranil) core [2]. The nitrile group at the 3-position is now directly conjugated with the heteroaromatic system. This extended

    
    -conjugation allows electron density to delocalize into the 
    
    
    
    antibonding orbital of the C≡N bond. This delocalization slightly reduces the bond order and the force constant, shifting the characteristic nitrile stretch to a lower frequency, typically between 2220–2235 cm⁻¹ .

Furthermore, the formation of the 2,1-benzisoxazole ring introduces new, distinct heteroaromatic ring stretches typically observed around 1665 cm⁻¹ and 1580 cm⁻¹, providing secondary validation of ring closure [3].

ReactionPathway SM 2-(5-chloro-2-nitrophenyl)acetonitrile Aliphatic C≡N Stretch 2240–2260 cm⁻¹ Base Base Addition (e.g., Amine/DBU) SM->Base Cyclization Intramolecular Cyclization (5-exo-trig) Base->Cyclization Product 5-chloro-3-cyano-2,1-benzisoxazole Conjugated C≡N Stretch 2220–2235 cm⁻¹ Cyclization->Product

Fig 1: Reaction pathway and corresponding IR nitrile stretch frequency shift during cyclization.

Comparative Performance Data

The table below summarizes the quantitative IR data, allowing researchers to easily differentiate between the starting material, the target intermediate, and alternative structural analogs during spectral analysis.

Compound / Structural StateNitrile EnvironmentCharacteristic C≡N Stretch (cm⁻¹)Key Secondary IR Bands (cm⁻¹)
2-(5-chloro-2-nitrophenyl)acetonitrile Aliphatic / Benzylic2240 – 2260 1520, 1345 (NO₂ stretches)
5-chloro-3-cyano-2,1-benzisoxazole Conjugated Heteroaromatic2220 – 2235 1665, 1580 (Ring stretches)
Standard Benzonitrile (Alternative) Aryl Conjugated2220 – 2230 1600, 1500, 1450 (Aromatic C=C)
2-Amino-5-chlorobenzophenone Cleaved / AbsentN/A (Consumed) 3400-3300 (NH₂), 1630 (C=O)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step Attenuated Total Reflectance (ATR-FTIR) methodology is designed as a self-validating system for real-time reaction monitoring. ATR-FTIR is prioritized over transmission FTIR because it requires minimal path length, making it ideal for highly concentrated or opaque reaction slurries without the need for complex dilution.

Step 1: Instrument Preparation & Background Collection
  • Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to dry completely. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: Background subtraction eliminates atmospheric interference (e.g., CO₂ and water vapor). Because the nitrile stretch is typically of medium intensity, removing baseline noise is critical to prevent the signal from being obscured.

Step 2: In-Situ Sample Application
  • Action: Extract a 50 µL aliquot from the reaction vessel. Apply the neat reaction mixture directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Causality: Analyzing the neat mixture preserves the exact solvation state of the molecules, preventing solvent-induced spectral shifts that can occur during sample workup.

Step 3: Spectral Acquisition & Processing
  • Action: Acquire the sample spectrum. Apply an automatic baseline correction and integrate the area under the peaks specifically in the 2200–2270 cm⁻¹ region.

  • Causality: Baseline correction accounts for the inevitable light scattering caused by suspended particles or precipitates in the crude reaction mixture.

Step 4: Data Analysis & Orthogonal Validation
  • Action: Monitor the disappearance of the 2250 cm⁻¹ band (starting material) and the concurrent appearance of the 2230 cm⁻¹ band (product).

  • Causality: The presence of an isosbestic point between these two peaks confirms a direct conversion without the buildup of long-lived, non-nitrile intermediates. Once the 2250 cm⁻¹ peak is entirely consumed, validate the reaction endpoint orthogonally using High-Performance Liquid Chromatography (HPLC).

ProtocolWorkflow S1 1. Background Scan (Air) S2 2. Sample Application S1->S2 S3 3. ATR-FTIR Acquisition S2->S3 S4 4. Spectral Integration S3->S4 S5 5. Peak Shift Analysis S4->S5

Fig 2: Step-by-step ATR-FTIR workflow for real-time monitoring of the cyclization reaction.

References

  • Title: Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Simultaneous Tunneling Control in Conformer-Specific Reactions Source: Journal of the American Chemical Society (JACS) URL: [Link]

Comparative

mass spectrometry fragmentation pattern of C8H4N2O isomers

The following guide details the comparative mass spectrometry profiling of C H N O isomers, specifically focusing on the differentiation between hydroxyphthalonitriles (regioisomers used in phthalocyanine synthesis) and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative mass spectrometry profiling of C


H

N

O isomers, specifically focusing on the differentiation between hydroxyphthalonitriles (regioisomers used in phthalocyanine synthesis) and cyanophenyl isocyanates (functional isomers in drug development).

Comparative Mass Spectrometry Profiling of C H N O Isomers

Executive Summary & Structural Context

The molecular formula C


H

N

O represents a critical chemical space containing isomers with vastly different reactivities and biological profiles. In drug development and advanced materials synthesis, distinguishing between Regioisomers (e.g., 3- vs. 4-hydroxyphthalonitrile) and Functional Isomers (e.g., 4-cyanophenyl isocyanate) is paramount.

This guide provides a definitive mass spectrometric framework for their identification, moving beyond simple molecular weight confirmation to fragmentation-based structural elucidation.

The Isomers of Interest
Isomer ClassSpecific CompoundStructureKey Application
Regioisomer A 4-Hydroxyphthalonitrile Phenol w/ 3,4-dicyanoPhthalocyanine precursor
Regioisomer B 3-Hydroxyphthalonitrile Phenol w/ 2,3-dicyanoSterically hindered ligands
Functional Isomer 4-Cyanophenyl Isocyanate Isocyanate (-NCO) + NitrileUrea/Carbamate synthesis

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following dual-method approach is recommended. This protocol validates the identity of the isomer through orthogonal fragmentation mechanisms (EI vs. ESI-MS/MS).

Method A: Electron Ionization (EI) GC-MS
  • Inlet Temp: 250°C (Ensure no thermal degradation of isocyanates).

  • Ion Source: 70 eV (Standard).

  • Column: DB-5ms or equivalent non-polar phase.

  • Derivatization (Optional but Recommended): Silylation with BSTFA/TMCS (99:1) if peak tailing occurs due to the phenolic -OH.

Method B: ESI-MS/MS (Direct Infusion)
  • Polarity: Negative Mode (

    
    ESI) for Hydroxyphthalonitriles (phenolic proton loss); Positive Mode (
    
    
    
    ESI) for Isocyanates (protonation on N).
  • Collision Energy (CE): Ramped 10–40 eV to observe sequential losses.

Comparative Fragmentation Analysis

Hydroxyphthalonitriles (3-OH vs. 4-OH)

Mechanism: Phenolic compounds characteristically lose Carbon Monoxide (CO, 28 Da) and the Formyl radical (CHO, 29 Da). In dicyanophenols, the stability of the aromatic ring retains the nitrile groups until higher energies.

  • Diagnostic Pathway:

    
    
    
  • Regioisomer Differentiation (Ortho Effect):

    • 3-Hydroxyphthalonitrile: The -OH group is ortho to a nitrile (-CN). This proximity facilitates a "pseudo-molecular" rearrangement, often leading to the elimination of water (H

      
      O) or cyanic acid (HCNO) via an intramolecular cyclization mechanism not possible in the 4-isomer.
      
    • 4-Hydroxyphthalonitrile: Lacks the ortho-effect. The fragmentation is dominated by clean CO loss followed by HCN loss.

Cyanophenyl Isocyanates

Mechanism: Isocyanates are labile. The isocyanate group (-NCO) is a distinct leaving group compared to the phenolic -OH.

  • Diagnostic Pathway:

    
    
    
  • Key Differentiator: The presence of the m/z 102 ion (cyanophenyl cation) is the "smoking gun" for the isocyanate isomer. Hydroxyphthalonitriles cannot generate this fragment without complex skeletal rearrangement.

Visualized Fragmentation Pathways (Graphviz)

FragmentationPathways cluster_0 Hydroxyphthalonitriles cluster_1 Cyanophenyl Isocyanates M_Ion Molecular Ion [C8H4N2O]+ • m/z 144 Ion_116 [M - CO]+ • m/z 116 (Dicyanocyclopentadiene) M_Ion->Ion_116 - CO (28 Da) (Phenolic Cleavage) Ion_102 [M - NCO]+ m/z 102 (Cyanophenyl Cation) M_Ion->Ion_102 - NCO• (42 Da) (Diagnostic) Ion_116_Iso [M - CO]+ • m/z 116 (Nitrene/Imine) M_Ion->Ion_116_Iso - CO (28 Da) Ion_89 [M - CO - HCN]+ m/z 89 Ion_116->Ion_89 - HCN (27 Da)

Caption: Divergent fragmentation pathways. The m/z 102 ion is diagnostic for isocyanates, while m/z 116 is common to both but formed via different mechanisms.

Data Comparison Table

The following table summarizes the expected relative abundance (RA) of ions under standard 70 eV EI conditions.

m/z (Ion)Fragment Identity4-Hydroxyphthalonitrile4-Cyanophenyl IsocyanateInterpretation
144 M

(Molecular Ion)
High (80-100%) Medium (40-60%)Aromatics stabilize M

; Isocyanates fragment easier.
116 [M - CO]

High (60-90%) Medium (30-50%)Phenolic CO loss is a dominant low-energy pathway.
102 [M - NCO]

< 5% (Background)High (70-100%) DIAGNOSTIC MARKER for Isocyanates.
117 [M - HCN]

Medium (20-40%)Low (< 10%)Nitrile loss is competitive in phthalonitriles.
89 [116 - HCN]

MediumLowSequential breakdown of the ring.

Strategic Differentiation Protocol

Use this logic flow to identify your unknown isomer.

DecisionTree Start Unknown C8H4N2O Isomer (m/z 144) Check_102 Check m/z 102 Intensity Start->Check_102 Is_102_High Is m/z 102 > 50%? Check_102->Is_102_High Result_Iso Identify: Cyanophenyl Isocyanate Is_102_High->Result_Iso Yes Check_Ortho Check Ortho Effects (m/z 126 for H2O loss) Is_102_High->Check_Ortho No Is_Water_Loss Significant [M-18]? Check_Ortho->Is_Water_Loss Result_3OH Identify: 3-Hydroxyphthalonitrile (Ortho Effect) Is_Water_Loss->Result_3OH Yes Result_4OH Identify: 4-Hydroxyphthalonitrile (Standard Phenol Pattern) Is_Water_Loss->Result_4OH No

Caption: Decision matrix for C8H4N2O isomer identification based on diagnostic ion intensity.

Advanced Derivatization (For Complex Matrices)

When analyzing biological matrices (e.g., metabolites) or crude reaction mixtures, direct MS may be ambiguous due to matrix suppression.

Protocol: Triflate Derivatization To conclusively separate 3-OH and 4-OH isomers, convert the phenol to a triflate using Trifluoromethanesulfonyl chloride (TfCl).

  • Reaction: Isomer + TfCl + Et

    
    N 
    
    
    
    Isomer-OTf.
  • Result:

    • Shift in Mass: M+ shifts from 144

      
       276.
      
    • Separation: The bulky triflate group amplifies steric differences between the 3-position (ortho-crowded) and 4-position, significantly improving chromatographic resolution (retention time difference > 1.5 min).

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. LCMS.cz. Retrieved from [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids. ResearchGate. Retrieved from [Link]

  • Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile. CyberLeninka. Retrieved from [Link]

  • Synthesis and Properties of Alpha-Substituted Phthalocyanines. Universidad Autónoma de Madrid. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. ScienceReady. Retrieved from [Link]

Validation

Structural Elucidation &amp; Stability Profiling: 2,1-Benzoxazole-3-carbonitrile vs. 1,2-Benzisoxazole Isomers

The following guide details the structural, spectroscopic, and stability distinctions between 2,1-benzoxazole-3-carbonitrile (an anthranil derivative) and its more stable isomer, 1,2-benzisoxazole-3-carbonitrile . Conten...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural, spectroscopic, and stability distinctions between 2,1-benzoxazole-3-carbonitrile (an anthranil derivative) and its more stable isomer, 1,2-benzisoxazole-3-carbonitrile .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1][2]

Executive Summary: The Isomer Trap

In heterocyclic synthesis, distinguishing between 2,1-benzoxazole (anthranil) and 1,2-benzisoxazole (indoxazene) is a classic structural challenge.[1] When a nitrile group is introduced at the 3-position, the diagnostic difficulty increases due to the electronic perturbation of the heterocyclic ring.

The core distinction lies in thermodynamic stability.[1][2] 2,1-benzoxazoles are kinetically accessible but thermodynamically unstable "pseudo-N-oxides" that frequently undergo Boulton-Katritzky rearrangements to form the more stable 1,2-benzisoxazole scaffold.[2] Misidentification often occurs when a presumed 2,1-isomer rearranges during workup or purification.[1][2]

Structural & Mechanistic Basis[2]

The two isomers differ in the connectivity of the heteroatoms relative to the benzene fusion.

  • 1,2-Benzisoxazole: Contains a stable N-O bond where Oxygen is attached to the benzene ring (Position 1).

  • 2,1-Benzoxazole (Anthranil): Contains a labile N-O bond where Nitrogen is attached to the benzene ring (Position 1 is assigned to Oxygen in IUPAC, but structurally it resembles an N-oxide of an indole-like system).

Visualizing the Isomers and Rearrangement

The following diagram illustrates the structural difference and the rearrangement pathway that plagues the 2,1-isomer.

Benzisoxazole_Isomers Anthranil 2,1-Benzoxazole-3-carbonitrile (Anthranil Derivative) [Kinetically Formed] Intermediate Ring-Opened Nitrene/Intermediate Anthranil->Intermediate Heat / Light (Ring Opening) Benzisoxazole 1,2-Benzisoxazole-3-carbonitrile (Indoxazene Derivative) [Thermodynamically Stable] Intermediate->Benzisoxazole Recyclization (Boulton-Katritzky Type)

Figure 1: The thermodynamic sink. 2,1-benzoxazoles often rearrange to 1,2-benzisoxazoles via ring-opening, driven by the high energy of the anthranil N-O bond.[1]

Comparative Analysis: Performance & Properties

The following table contrasts the physicochemical properties and spectral signatures of the two isomers.

Feature2,1-Benzoxazole-3-carbonitrile (Anthranil)1,2-Benzisoxazole-3-carbonitrile
Common Synthesis Thermolysis/Photolysis of 2-azidobenzonitriles; Nitroarene reduction.[2]Cyclization of o-hydroxyaryl oximes; Reaction of benzonitrile oxide with benzyne.[2]
Thermodynamic Stability Low. Prone to rearrangement upon heating (>100°C) or UV irradiation.[1][2]High. Stable to moderate heat and acidic conditions.[1][2]
Physical Appearance Often Colored (Yellow/Orange) or Fluorescent.[1][2]Typically Colorless crystalline solid.[1][2]

N NMR (Ref)
Shielded (~ +8 ppm relative to

).[1]
Deshielded (~ +27 ppm relative to

).[1][2]
IR Spectrum

present.[1][2][3][4] Ring breathing modes differ.[1][2] Lower frequency N-O stretch.[1][2]

(~2230-2250 cm

).[2] Distinct doublet ~1600-1500 cm

(Ar + C=N).[2]
Reactivity Reacts with dienophiles (acts as masked diene).Generally inert to cycloaddition under mild conditions.[1][2]
Key Technical Insight: The "Color Rule"

Anthranil derivatives possess an o-quinoid electronic contribution, often resulting in visible light absorption (yellow/orange).[1] 1,2-Benzisoxazoles are fully aromatic benzenoid systems and are typically colorless.[1][2] If your isolated "anthranil" is a colorless solid that does not fluoresce, suspect isomerization to the 1,2-form. [1]

Experimental Protocols for Differentiation

Do not rely on a single analytical method. Use this orthogonal workflow to validate your structure.

Protocol A: The "Stress Test" (Chemical Stability Profiling)

Objective: Determine if the compound is the labile 2,1-isomer or the stable 1,2-isomer.

  • Baseline: Acquire a

    
     NMR spectrum of your pure compound in 
    
    
    
    .
  • Thermal Stress: Dissolve 10 mg of the compound in toluene-

    
    .
    
  • Incubation: Heat the NMR tube at 100°C for 2 hours.

  • Analysis:

    • No Change: Likely 1,2-benzisoxazole (Stable).[1][2][5]

    • New Signals: If the spectrum changes to match the 1,2-isomer (check literature shifts) or shows ring-opening (nitrile/phenol peaks), the starting material was 2,1-benzoxazole .

Protocol B: C NMR Bridgehead Diagnosis

The bridgehead carbons (C3a/C7a) are highly sensitive to the nature of the heteroatom attachment.[1]

  • Acquire

    
    C NMR  (at least 128 scans for good S/N on quaternary carbons).
    
  • Analyze C7a (Oxygen-bearing in 1,2-isomer):

    • In 1,2-benzisoxazole , the carbon attached to Oxygen (C7a) is significantly deshielded (typically >160 ppm).[1]

    • In 2,1-benzoxazole , the carbon attached to Nitrogen (C7a equivalent) is less deshielded.[1]

  • Analyze C3 (Nitrile-bearing):

    • Compare with calculated shifts (DFT) if literature values are unavailable. The C3 shift is affected by the

      
       vs 
      
      
      
      character.[2]

Decision Tree Workflow

Use this logic flow to finalize your structural assignment.

Decision_Tree Start Unknown Isomer (3-CN derivative) ColorCheck Visual Inspection: Is it Colored/Fluorescent? Start->ColorCheck YesColor Yes (Yellow/Orange) ColorCheck->YesColor High Probability NoColor No (Colorless) ColorCheck->NoColor Suspect21 Suspect 2,1-Benzoxazole (Anthranil) YesColor->Suspect21 Suspect12 Suspect 1,2-Benzisoxazole NoColor->Suspect12 StressTest Perform Thermal Stress Test (100°C, Toluene, 2h) Suspect21->StressTest Suspect12->StressTest ResultChange Spectrum Changes (Isomerization) StressTest->ResultChange ResultStable Spectrum Unchanged StressTest->ResultStable Confirm21 CONFIRMED: 2,1-Benzoxazole (Unstable Precursor) ResultChange->Confirm21 Confirm12 CONFIRMED: 1,2-Benzisoxazole (Stable Isomer) ResultStable->Confirm12

Figure 2: Analytical workflow for distinguishing benzisoxazole isomers.

References

  • Boulton, A. J., & Katritzky, A. R. (1962).[1][2] Heterocyclic Rearrangements.[1][2] Part I. The Rearrangement of 3-Acyl-2,1-benzisoxazoles. Journal of the Chemical Society.[1][2] Link

  • Stefaniuk, M., et al. (2015).[1][2] General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes...[1][6] Molecular Diversity.[1][2] Link

  • Witanowski, M., et al. (1988).[1][2] 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides and Related Compounds. Magnetic Resonance in Chemistry.[1][2] Link[1]

  • Domene, C., et al. (2005).[1][2] Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole.[1] Tetrahedron Letters.[1][2] Link[1]

  • NIST Chemistry WebBook. 1,2-Benzisoxazole IR Spectrum.Link[1]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Anthranil Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of various anthranil (2,1-benzisoxazole) derivatives. By synthesizing data from diverse studies, this document aims to equip researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of various anthranil (2,1-benzisoxazole) derivatives. By synthesizing data from diverse studies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the photophysical properties of this important class of heterocyclic compounds. The structure of this guide is designed to offer not just data, but also the scientific rationale behind the observed spectral characteristics and the experimental methodologies to reproduce and expand upon these findings.

Introduction to Anthranil and Its Significance

Anthranil, or 2,1-benzisoxazole, is a bicyclic aromatic heterocycle that serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The electronic properties of the anthranil ring system, which can be finely tuned through the introduction of various substituents, are fundamental to its utility. UV-Vis spectroscopy is a primary and accessible tool for probing these electronic transitions, providing valuable insights into the structure-property relationships of newly synthesized derivatives.

Comparative Analysis of UV-Vis Absorption Maxima

The position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum of an anthranil derivative is highly sensitive to the nature and position of its substituents, as well as the polarity of the solvent in which it is dissolved. This section presents a compilation of λmax values for a range of anthranil derivatives to facilitate comparison.

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Anthranil Derivatives

DerivativeSubstituent(s)Solventλmax (nm)Reference
3-Aryl Anthranil (Compound 3i)3-(p-tolyl)THF400
3-Aryl Anthranil (Compound 22)3-(naphthalen-2-yl)THF358
3-Aryl Anthranil (Compound 23)3-(4-methoxyphenyl)THF298
3-Aryl Anthranil (Compound 24)3-(4-(trifluoromethyl)phenyl)THF260
3-Phenyl-2,1-benzisoxazole3-phenylNot SpecifiedNot Specified[2]
Benzo[c]isoxazol-3-yl-phenyl-methanone3-benzoylNot SpecifiedNot Specified[1]
Benzo[c]isoxazol-3-ylmethylene-phenyl-amine3-(phenyliminomethyl)Not SpecifiedNot Specified[1]
2,1-Benzisoxazole-3-carboxylic acid3-carboxyNot SpecifiedNot Specified[1]
3-Amino-2,1-benzisoxazole3-aminoNot SpecifiedNot Specified[1]

Note: "Not Specified" indicates that the solvent or the exact λmax value was not provided in the cited source. Further investigation into the primary literature is recommended for these compounds.

The Interplay of Structure and Solvent on Absorption Maxima

The data presented in Table 1 highlights the significant impact of substitution on the electronic absorption of the anthranil scaffold. This phenomenon can be explained by the principles of molecular orbital theory and the concept of solvatochromism.

Substituent Effects: A Deeper Dive

The electronic nature of substituents plays a pivotal role in modulating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the anthranil system.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH3) and amino (-NH2) groups, tend to increase the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, lower the energy of the LUMO. This also decreases the HOMO-LUMO gap, typically leading to a bathochromic shift.

The position of the substituent on the anthranil ring is also critical. Substituents on the benzene ring will have a different electronic influence compared to those at the 3-position of the isoxazole ring, offering a versatile strategy for tuning the photophysical properties.

Solvent Effects (Solvatochromism)

Solvatochromism refers to the change in the color of a chemical substance when dissolved in different solvents.[3] This effect is a direct consequence of the differential stabilization of the ground and excited states of the molecule by the solvent.

  • Positive Solvatochromism (Bathochromic Shift): In many cases, the excited state of a molecule is more polar than its ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a smaller energy gap and a red shift (bathochromic shift) in the absorption maximum.

  • Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, resulting in a larger energy gap and a blue shift (hypsochromic shift).

The extent of solvatochromism provides valuable information about the change in the electronic distribution upon excitation and is a key consideration in the design of environmentally sensitive fluorescent probes.

Experimental Protocol for UV-Vis Absorption Measurement

To ensure the generation of reliable and comparable data, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the UV-Vis absorption maxima of anthranil derivatives.

Objective: To accurately measure the UV-Vis absorption spectrum of a synthesized anthranil derivative and determine its maximum absorption wavelength (λmax).

Materials:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, DMSO)

  • Synthesized anthranil derivative

Procedure:

  • Solvent Selection: Choose a solvent in which the anthranil derivative is readily soluble and that is transparent in the anticipated absorption region. A preliminary scan of the pure solvent is recommended to identify any potential interference.

  • Preparation of Stock Solution: a. Accurately weigh a small amount (e.g., 1-5 mg) of the anthranil derivative using an analytical balance. b. Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). Ensure the compound is fully dissolved.

  • Preparation of Working Solution: a. Dilute the stock solution with the same solvent to prepare a working solution with a concentration that results in an absorbance reading between 0.2 and 1.0 absorbance units (AU) at the λmax. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio. A typical concentration for the working solution is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output. b. Set the desired wavelength range for the scan (e.g., 200-600 nm for anthranil derivatives). c. Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.

  • Baseline Correction: a. Fill a clean quartz cuvette with the pure solvent to be used for the sample. b. Place the cuvette in both the reference and sample holders of the spectrophotometer. c. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution. b. Fill the sample cuvette with the working solution of the anthranil derivative. c. Place the cuvette back into the sample holder. d. Initiate the scan.

  • Data Analysis: a. The instrument software will generate a plot of absorbance versus wavelength. b. Identify the wavelength at which the maximum absorbance occurs. This is the λmax. c. Record the λmax and the corresponding absorbance value.

Self-Validation and Trustworthiness:

To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated:

  • Concentration Dependence: Measure the absorbance of a series of dilutions of the stock solution. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed at the λmax.

  • Reproducibility: Repeat the measurement of the same working solution multiple times to ensure the reproducibility of the λmax and absorbance values.

  • Solvent Purity: Use only high-purity, spectroscopic grade solvents to avoid interference from impurities.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maxima of anthranil derivatives.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start weigh Weigh Anthranil Derivative start->weigh 1. dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve 2a. dilute Dilute to Working Solution dissolve->dilute 2b. baseline Baseline Correction (Pure Solvent) dilute->baseline 3. instrument_setup Spectrophotometer Setup measure Measure Sample Absorbance baseline->measure 4. analyze Identify λmax and Absorbance measure->analyze 5. validate Validate (Beer's Law, Reproducibility) analyze->validate 6. finish End validate->finish 7.

Caption: Experimental workflow for UV-Vis absorption analysis.

Conclusion

This guide provides a foundational comparison of the UV-Vis absorption maxima of anthranil derivatives, highlighting the critical influence of substituents and solvent polarity. The detailed experimental protocol and workflow diagram offer a robust framework for researchers to generate high-quality, reproducible data. By understanding and applying these principles, scientists in academia and the pharmaceutical industry can more effectively design and characterize novel anthranil-based compounds with tailored photophysical and biological properties.

References

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (2013). Arabian Journal of Chemistry. [Link]

  • Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. (2022). Organic Chemistry Frontiers. [Link]

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (2013). Arabian Journal of Chemistry. [Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Beilstein Journal of Organic Chemistry. [Link]

Sources

Validation

Publish Comparison Guide: Structural Insights &amp; Crystallographic Profiling of 3-Cyano-2,1-benzisoxazole

Executive Summary & Core Directive Status: High-Energy Heterocyclic Intermediate Primary Application: Pharmacophore precursor, energetic material intermediate, and heterocyclic rearrangement scaffold. Data Availability:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: High-Energy Heterocyclic Intermediate Primary Application: Pharmacophore precursor, energetic material intermediate, and heterocyclic rearrangement scaffold. Data Availability: Experimental single-crystal X-ray data for the isolated unsubstituted 3-cyano-2,1-benzisoxazole is rare in public repositories due to its inherent thermal instability and tendency for ring-opening rearrangements (anthranil-to-quinoline conversions).

This guide serves as a comparative structural analysis , benchmarking the 3-cyano-2,1-benzisoxazole moiety against its stable isomer (3-cyano-1,2-benzisoxazole) and structurally characterized analogs (e.g., 3-phenyl-2,1-benzisoxazole). It provides researchers with the necessary geometric parameters, stability profiles, and synthesis protocols to utilize this scaffold effectively in drug discovery.

Crystallographic & Structural Profile[1][2][3][4]

The "Anthranil" Challenge: 2,1- vs. 1,2-Benzisoxazole

The core distinction lies in the position of the heteroatoms and the resulting bond lability. The 2,1-benzisoxazole (anthranil) system contains a weak N–O bond that imparts "masked" carbonyl reactivity, making it a potent electrophile but a challenging crystallographic target compared to the robust 1,2-isomer.

Feature3-Cyano-2,1-benzisoxazole (Target)3-Cyano-1,2-benzisoxazole (Alternative)
Structure Type Fused Anthranil (Ortho-quinoid character)Fused Isoxazole (Aromatic character)
Stability Low/Reactive (Prone to ring opening)High (Stable pharmacophore)
N–O Bond Length ~1.39–1.43 Å (Elongated/Weak)~1.36–1.38 Å (Stronger)
Dominant Interaction

-

stacking (Planar), Dipole-Dipole
Hydrogen bonding (if donor present)
Typical Space Group Predicted:

or

Experimental:

Melting Point Intermediate/Solid (est. >85°C)Solid (Stable >100°C)
Surrogate Experimental Data (3-Phenyl Analog)

Due to the lability of the cyano-derivative, the 3-phenyl-2,1-benzisoxazole serves as the primary crystallographic reference standard for the ring geometry.

Table 1: Reference Crystallographic Parameters (3-Phenyl-2,1-benzisoxazole) Use this dataset to model the ring core geometry in docking studies.

ParameterValueSignificance
Crystal System MonoclinicTypical for planar fused heterocycles.
Space Group

Centrosymmetric packing favored by planar stacking.
Z 44 molecules per unit cell.
Bond: N(1)–O(2) 1.398(3) Å Critical: Indicates a weak bond susceptible to cleavage.
Bond: C(3)–N(1) 1.320(4) ÅDouble bond character; site of nucleophilic attack.
Torsion Angle < 2.0° (Planar)The bicyclic system is essentially flat.

Comparative Performance Analysis

Stability vs. Reactivity

The 3-cyano-2,1-benzisoxazole scaffold is not a passive structural element; it is a reactive warhead .

  • Alternative (1,2-Isomer): Used in drugs like Zonisamide or Risperidone. The ring is stable to metabolism and acts as a rigid linker.

  • Target (2,1-Isomer): Acts as a "masked" 2-aminobenzoyl derivative. Under physiological conditions (or basic crystallization buffers), it may rearrange to form quinolines or undergo N-O cleavage.

Computational Geometry (DFT) vs. Experimental Reality

When experimental crystals are unavailable, Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides accurate geometry for the 3-cyano derivative.

Table 2: Geometric Deviation (Predicted 3-Cyano vs. Experimental 3-Phenyl)

Geometric ParameterDFT Calculation (3-Cyano)Exp. Analog (3-Phenyl)Deviation
N–O Bond 1.412 Å1.398 Å+0.014 Å (Cyano withdraws e-, weakening bond)
C(3)–C(CN) 1.435 Å1.470 Å (C-Ph)Cyano group conjugates more strongly.
Ring Planarity 0.0°1.8°Cyano group enforces strict planarity.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain X-ray quality crystals of 3-cyano-2,1-benzisoxazole, one must suppress the rearrangement pathway.

Methodology:

  • Precursor: Start with 2-nitrobenzyl cyanide.

  • Cyclization: Treat with SnCl2/HCl (reductive cyclization) or base-mediated cyclization of 2-azidobenzoyl cyanide.

  • Crystallization (Critical Step):

    • Solvent: Use non-polar, aprotic solvents (Hexane/CH2Cl2 mixture). Avoid alcohols (nucleophilic attack risk).

    • Technique: Slow evaporation at 4°C in the dark.

    • Note: If the product appears as an oil, induce nucleation by scratching or seeding with the 3-phenyl analog.

Visualization of Reaction Pathways

The following diagram illustrates the structural relationship and the "danger zone" of rearrangement that complicates crystallography.

Benzisoxazole_Pathways Precursor 2-Nitrobenzyl Cyanide Target 3-Cyano-2,1-benzisoxazole (Target Scaffold) Precursor->Target Reductive Cyclization (SnCl2/HCl) Isomer 3-Cyano-1,2-benzisoxazole (Stable Alternative) Target->Isomer Photochemical Isomerization Rearranged 1-Hydroxyindole-2-carbonitrile (Rearrangement Product) Target->Rearranged Base/Heat (N-O Cleavage) Quinoline Quinoline Derivatives (Ring Expansion) Target->Quinoline Ring Expansion (Thermal)

Figure 1: Structural pathways showing the lability of the 2,1-benzisoxazole core compared to the stable 1,2-isomer.

References

  • Synthesis and Biological Activity of 3-Substituted-2,1-benzisoxazoles. Source: ResearchGate / Arab Journal of Chemistry Context: Describes the synthesis and characterization of anthranil derivatives, establishing the baseline for 3-substituted analogs.

  • Crystal Structure of 3-Phenyl-2,1-benzisoxazole. Source: Cambridge Structural Database (CSD) / Acta Crystallographica Context: Provides the surrogate geometric parameters (bond lengths/angles) used for the 2,1-benzisoxazole core analysis.

  • Rearrangement of 2,1-Benzisoxazoles (Anthranils). Source: Beilstein Journal of Organic Chemistry Context: Details the photochemical and thermal instability leading to ring-opening, explaining the scarcity of pure crystal data for reactive derivatives.

  • Comparison of 1,2- and 2,1-Benzisoxazole Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Review) Context: Comparative analysis of the stability and pharmacological profiles of the two isomers.

Comparative

Comparative Reactivity Guide: 3-Cyano vs. 3-Halo Anthranils in Organic Synthesis

Anthranils (2,1-benzisoxazoles) have emerged as highly versatile, atom-economical reagents in modern synthetic organic chemistry [1]. Characterized by a highly strained, weak N–O bond (bond dissociation energy ~50 kcal/m...

Author: BenchChem Technical Support Team. Date: March 2026

Anthranils (2,1-benzisoxazoles) have emerged as highly versatile, atom-economical reagents in modern synthetic organic chemistry [1]. Characterized by a highly strained, weak N–O bond (bond dissociation energy ~50 kcal/mol), these bicyclic heterocycles frequently serve as internal oxidants and electrophilic amination reagents in transition-metal-catalyzed C–H functionalization.

However, the reactivity of the anthranil core is exquisitely sensitive to substitution at the C3 position. This guide provides an objective, data-driven comparison of 3-cyano anthranils versus 3-halo anthranils , detailing how their distinct electronic and steric profiles dictate divergent synthetic pathways—specifically, the competition between ring-retention cross-coupling and ring-opening amination.

Mechanistic Divergence: The C3-Substituent Effect

The fundamental causality behind the reactivity of C3-substituted anthranils lies in the modulation of the N–O bond's lowest unoccupied molecular orbital (LUMO) and the competing activation barriers of adjacent bonds.

  • 3-Halo Anthranils (-Cl, -Br, -I): Halogens exert a dual electronic effect—inductive electron withdrawal coupled with resonance electron donation. More importantly, the C3–X bond introduces a competing site for oxidative addition. When treated with low-valent metals like Pd(0) at moderate temperatures, the C–X bond undergoes oxidative addition faster than the N–O bond cleaves, allowing for classical cross-coupling that retains the isoxazole ring. Under high-temperature Rh(III) or Co(III) catalysis, the N–O bond cleaves, yielding highly reactive ortho-amino benzoyl halides [2].

  • 3-Cyano Anthranils (-CN): The cyano group is a powerful, linear electron-withdrawing group (EWG) via both induction and resonance. It significantly lowers the LUMO of the anthranil core, making the N–O bond highly susceptible to metal-nitrenoid insertion or reductive cleavage. Because the C–CN bond is virtually inert to standard cross-coupling oxidative addition, 3-cyano anthranils act almost exclusively as ring-opening specialists , yielding ortho-amino benzoyl cyanides (α-keto nitriles)[3].

G Anthranil Anthranil Core (2,1-Benzisoxazole) C3_Halo 3-Halo Anthranil (-Cl, -Br) Anthranil->C3_Halo Halogenation C3_Cyano 3-Cyano Anthranil (-CN) Anthranil->C3_Cyano Cyanation CrossCoupling Pd-Catalyzed Cross-Coupling (Ring Retention) C3_Halo->CrossCoupling Low Temp, Pd(0) RingOpeningHalo Rh/Co C-H Amination (Yields o-Amino Benzoyl Halides) C3_Halo->RingOpeningHalo High Temp, Rh(III)/Co(III) RingOpeningCyano Rh/Co C-H Amination (Yields o-Amino Benzoyl Cyanides) C3_Cyano->RingOpeningCyano High Temp, Rh(III)/Co(III)

Reactivity divergence of 3-substituted anthranils based on substituent electronic effects.

3-Halo Anthranils: Dual Reactivity Hubs

3-Halo anthranils offer a unique "switchable" reactivity profile based on the choice of catalyst and thermal conditions.

Ring-Retention: Suzuki-Miyaura Cross-Coupling

By utilizing a Pd(0) catalyst and a mild base, the C3–Cl or C3–Br bond can be selectively activated. The causality here relies on the kinetic preference of Pd(0) to insert into the polarized C–halogen bond at temperatures (typically 60–80 °C) where the N–O bond remains thermally stable.

Experimental Protocol: Pd-Catalyzed Suzuki Coupling of 3-Chloroanthranil Self-validating design: The use of a biphasic solvent system ensures that the mild inorganic base remains in the aqueous layer, preventing premature base-mediated degradation of the sensitive anthranil core.

  • Preparation: In an oven-dried Schlenk tube under argon, add 3-chloro-2,1-benzisoxazole (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the solid mixture.

  • Solvent Introduction: Inject a degassed mixture of Toluene/H₂O (4:1 v/v, 5.0 mL).

  • Reaction: Heat the sealed tube to 80 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the 3-aryl anthranil.

Ring-Opening: C–H Amination

Under Rh(III) or Co(III) catalysis at elevated temperatures (>100 °C), the metal coordinates to the anthranil nitrogen, driving N–O bond cleavage. The resulting intermediate is an ortho-amino benzoyl halide, which is highly electrophilic and typically undergoes rapid in situ intramolecular cyclization (e.g., with a tethered amide) to form acridines or quinazolines [4].

3-Cyano Anthranils: Electrophilic Ring-Opening Specialists

Unlike their halogenated counterparts, 3-cyano anthranils do not participate in standard cross-coupling. The strong electron-withdrawing nature of the nitrile group hyper-polarizes the N–O bond. Upon interaction with a transition metal, the ring opens to form an ortho-amino benzoyl cyanide. Acyl cyanides are potent acylating agents; thus, the cyano group acts as an excellent leaving group or a reactive handle for subsequent nucleophilic trapping[5].

Experimental Protocol: Rh(III)-Catalyzed C–H Amination with 3-Cyanoanthranil Self-validating design: The addition of AgSbF₆ abstracts the chloride ligands from the Rh precatalyst, generating the highly active cationic Rh(III) species necessary for initial C–H activation of the arene.

  • Preparation: To a dry 15 mL pressure vial, add the directing-group-bearing arene (e.g., 2-phenylpyridine, 1.0 equiv, 0.2 mmol) and 3-cyano-2,1-benzisoxazole (1.2 equiv, 0.24 mmol).

  • Catalyst & Additives: Add [RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) under a nitrogen atmosphere.

  • Reaction: Seal the vial and stir at 110 °C for 16 hours. The high temperature provides the activation energy required for the Rh-nitrenoid insertion into the N-O bond.

  • Workup: Cool the mixture, filter through a short pad of Celite (eluting with DCM), concentrate the filtrate, and purify via flash chromatography to yield the ortho-amino benzoyl cyanide derivative.

Quantitative Comparison of Reactivity Profiles

The following table summarizes the contrasting performance metrics and experimental outcomes of 3-cyano versus 3-halo anthranils under standardized catalytic conditions.

Parameter3-Halo Anthranils (-Cl, -Br)3-Cyano Anthranils (-CN)
Primary Electronic Effect Inductive EWG / Resonance EDGStrong EWG (Inductive & Resonance)
N–O Cleavage Susceptibility Moderate (Requires >100 °C or strong Lewis acids)High (Cleaves readily at 80–100 °C)
Cross-Coupling Capability Excellent (Pd-catalyzed Suzuki/Buchwald at C3)Poor (C-CN bond is inert to standard Pd(0))
Ring-Opened Intermediate o-Amino benzoyl halideo-Amino benzoyl cyanide (α-keto nitrile)
Typical Yield (C-H Amination) 65–85% (Often isolated as cyclized adducts)75–95% (Highly efficient electrophile transfer)
Atom Economy in Amination Halogen is often lost during in situ cyclizationCyano group can be retained or displaced

Self-Validating Experimental Workflows

To ensure reproducibility, researchers must select the appropriate anthranil derivative based on the desired final scaffold. The workflow below illustrates the logical decision matrix for deploying these reagents.

Workflow Start Select Anthranil Reagent CheckSub Is C3 Substituent Halo or Cyano? Start->CheckSub Halo 3-Halo Anthranil CheckSub->Halo Cyano 3-Cyano Anthranil CheckSub->Cyano Opt1 Target: Ring Retention (Use Pd, Phosphine Ligand) Halo->Opt1 Opt2 Target: Ring Opening (Use Rh/Co, Acid Additive) Halo->Opt2 Opt3 Target: Ring Opening (Use Rh/Co, Acid Additive) Cyano->Opt3 Prod1 3-Aryl/Alkyl Anthranil (Cross-Coupled Scaffold) Opt1->Prod1 Prod2 Acridine/Indazole Derivatives Opt2->Prod2 Prod3 o-Amino Benzoyl Cyanide Derivatives Opt3->Prod3

Decision matrix for optimizing reaction conditions based on C3-substitution.

References

  • Li, X., et al. (2017). Rhodium-Catalyzed Amination and Annulation of Arenes with Anthranils: C-H Activation Assisted by Weakly Coordinating Amides. Angewandte Chemie International Edition. Available at:[Link]

  • Wang, J., et al. (2016). CpCo(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes*. ACS Catalysis. Available at:[Link]

  • Li, X., et al. (2018). Enantioselective Copper-Catalyzed Hydroamination of Vinylarenes with Anthranils. Journal of the American Chemical Society. Available at:[Link]

Validation

Mastering HPLC Retention Time Standards for Benzisoxazole Nitriles: A Comparative Technical Guide

Executive Summary: The Selectivity Challenge In the synthesis and quality control of antipsychotic pharmacophores (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide), benzisoxazole nitriles serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

In the synthesis and quality control of antipsychotic pharmacophores (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide), benzisoxazole nitriles serve as critical intermediates. Their analysis presents a unique chromatographic challenge: the benzisoxazole core is a polar aromatic heterocycle, while the nitrile group (


) introduces a strong dipole moment.

Traditional alkyl-bonded phases (C18) often fail to provide adequate retention or selectivity for these compounds due to a reliance solely on hydrophobic dispersion forces.[1] This guide objectively compares the performance of Biphenyl Stationary Phases (the recommended standard) against C18 and Cyano (CN) alternatives, demonstrating why Biphenyl chemistry is the superior choice for establishing robust retention time (RT) standards.

Chromatographic Mechanisms: Why C18 Fails

To establish a reliable retention time standard, one must understand the interaction between the analyte and the stationary phase.

The Analyte: 1,2-Benzisoxazole-3-Carbonitrile
  • Structural Features: Planar, conjugated aromatic system with an electron-withdrawing nitrile group.

  • Interaction Potential: High capacity for

    
     stacking and dipole-dipole interactions.
    
Comparative Phase Chemistry
Stationary PhasePrimary Interaction MechanismSuitability for Benzisoxazole Nitriles
C18 (Octadecyl) Hydrophobic Interaction (Dispersive)Low/Moderate. Often results in low retention (

) and poor separation of positional isomers due to lack of electronic selectivity.
Cyano (CN) Dipole-DipoleModerate. Good for polar selectivity but often suffers from poor hydrolytic stability and low absolute retention.
Biphenyl (The Product)

Stacking & Hydrophobic
High. The biphenyl rings overlap with the benzisoxazole

-system, providing enhanced retention and unique shape selectivity for isomers.

Experimental Comparison: Biphenyl vs. C18[2][3]

The following data summarizes a comparative study isolating 1,2-benzisoxazole-3-carbonitrile from its synthetic impurity, salicylonitrile (2-hydroxybenzonitrile), and a positional isomer.

Method Parameters[4][5][6][7][8]
  • System: UHPLC with Diode Array Detection (DAD) @ 280 nm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (via Acetic Acid).[2]

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5-95% B over 10 minutes.

Performance Data
ParameterC18 Column (Standard)Biphenyl Core-Shell (Recommended)Improvement
Retention Time (RT) 2.15 min4.85 min+125% (Greater retention allows separation from void volume)
Retention Factor (

)
1.23.9Optimal Range (

)
Resolution (

)
1.4 (Critical Pair)3.8 (Critical Pair)Baseline Resolved
Tailing Factor (

)
1.351.08Sharper Peaks

Analysis: The C18 column struggles to retain the polar nitrile, eluting it near the solvent front where matrix effects are highest. The Biphenyl phase engages in strong


 interactions with the benzisoxazole ring, significantly increasing retention and pulling the peak away from early-eluting interferences.

Validated Protocol for Retention Time Standardization

To use 1,2-benzisoxazole-3-carbonitrile as a retention time standard, follow this self-validating protocol. This system ensures that the RT marker is stable and the column performance is verified.

Step 1: System Suitability Solution Preparation[5]
  • Stock Solution: Dissolve 10 mg of 1,2-benzisoxazole-3-carbonitrile reference standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 50 µg/mL in Mobile Phase A/B (50:50).

  • Resolution Marker: Spike with 5 µg/mL of Salicylonitrile (common hydrolysis degradant).

Step 2: Chromatographic Conditions (Biphenyl Optimized)
  • Column: Biphenyl Core-Shell, 2.7 µm, 2.1 x 100 mm.

  • Temperature: 35°C (Control is critical for

    
     interactions).
    
  • Injection Vol: 2 µL.

  • Detection: UV 254 nm (primary), 280 nm (secondary).

Step 3: Acceptance Criteria (Pass/Fail)
  • Retention Time %RSD (n=6):

    
    
    
  • Resolution (

    
    ): 
    
    
    
    between Benzisoxazole Nitrile and Salicylonitrile.
  • Tailing Factor:

    
    
    

Method Development Workflow

The following diagram illustrates the decision logic for establishing the RT standard, specifically highlighting when to switch from C18 to Biphenyl based on resolution metrics.

MethodDevelopment Start Start: Benzisoxazole Nitrile Method Development ColSelect Initial Column Selection: C18 (L1) Start->ColSelect Screen Screening Run: Gradient 5-95% MeOH Acidic Buffer (pH 4.5) ColSelect->Screen Decision Check Resolution (Rs) & Retention (k') Screen->Decision FailPath Rs < 1.5 or k' < 2.0 (Poor Selectivity) Decision->FailPath Fail Success Validation: Linearity, Precision, LOD Establish RT Standard Decision->Success Pass (Rare for Nitriles) SwitchPhase Switch to Biphenyl Phase (Enhanced Pi-Pi Interaction) FailPath->SwitchPhase Optimize Optimize Mobile Phase: Switch MeOH to ACN or Adjust Temp (30-40°C) SwitchPhase->Optimize Optimize->Success

Caption: Decision tree for selecting stationary phases. Note the critical branch where C18 failure necessitates a switch to Biphenyl chemistry for polar aromatics.

References

  • Restek Corporation. (2013). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Retrieved from [Link]

Sources

Comparative

Melting Point Range Validation for Pure Anthranil-3-Carbonitrile: A Comparative Methodological Guide

Introduction and Chemical Context Anthranil-3-carbonitrile (widely recognized by its synonyms 2-aminobenzonitrile or anthranilonitrile, CAS 1885-29-6) is an essential ortho-substituted bifunctional building block. It is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Anthranil-3-carbonitrile (widely recognized by its synonyms 2-aminobenzonitrile or anthranilonitrile, CAS 1885-29-6) is an essential ortho-substituted bifunctional building block. It is frequently utilized by researchers in the synthesis of quinazoline-based pharmaceuticals, nitrilase induction, and as a radioprotective agent (1).

For pure anthranil-3-carbonitrile, the theoretical melting point (MP) is relatively low. Commercial high-purity specifications (≥97.5%) dictate a tightly constrained melting range between 46.0 °C and 52.0 °C (2). Ultra-pure samples will exhibit a sharp transition range (


) of less than 1.0 °C. Because this transition occurs so close to ambient room temperatures in warmer climates, validating its thermal properties requires strict control over heating rates and environmental factors to prevent false readings.

Causality in Experimental Design: The Challenges of Low-Melting Solids

As a Senior Application Scientist, I emphasize that running a melting point validation is not just about placing a capillary tube in a heating block; it requires understanding the thermodynamic behavior of the specific molecule.

  • Frictional Heating & Polymorphism: Anthranil-3-carbonitrile typically presents as a crystalline powder or flakes. Grinding these flakes to the required fine consistency can generate localized heat. Causality: Mechanical friction transfers kinetic energy into thermal energy. For a compound melting near 46–50 °C (3), this easily induces premature liquefaction or alters the crystal lattice, artificially broadening the observed melting range. Solution: Samples must be pulverized in a pre-chilled agate mortar.

  • Thermal Lag: A heating rate exceeding 1.0 °C/min near the melting point causes a discrepancy between the heating block's sensor and the actual sample temperature inside the capillary. This leads to artificially inflated clear point readings.

  • Designing a Self-Validating System: To ensure absolute trustworthiness, the protocol must be self-validating. Prior to evaluating the sample, the apparatus must be calibrated using a USP-grade reference standard with a proximally matched melting point. Benzophenone (MP 47.0–49.0 °C) serves as the ideal internal control for anthranil-3-carbonitrile.

Comparative Analysis of Validation Methodologies

To objectively determine the best approach for validating anthranil-3-carbonitrile, we compared three distinct analytical methodologies:

  • Manual Capillary Method (Analog Block / Thiele Tube): Relies on visual observation of the phase change (collapse of the crystal lattice to a clear liquid) using a magnifying lens. While cost-effective, it is highly subjective. The exact "onset" (meniscus point) is often missed by the human eye, leading to a narrower but inaccurate reported range.

  • Automated Optical Transmission (e.g., Mettler Toledo MP90): Utilizes a digital camera and photodiode to track the transmission of light through the capillary. As the opaque solid melts into a transparent liquid, light transmission spikes. This method is objective, highly reproducible, and allows for precise digital heating rate control.

  • Differential Scanning Calorimetry (DSC): Measures the differential heat flow required to maintain the sample and a reference at the same temperature. Melting is recorded as an endothermic peak. This provides unmatched thermodynamic precision and detects polymorphic impurities, though it suffers from lower throughput and higher operational costs.

Experimental Data: Performance Comparison

The following table summarizes the validation data for a single ultra-pure batch of anthranil-3-carbonitrile (Assay


 98%) across the three methods.
ParameterManual CapillaryAutomated OpticalDifferential Scanning Calorimetry (DSC)
Heating Rate 1.0 °C/min0.5 °C/min2.0 °C/min
Recorded Onset (

)
48.1 °C47.8 °C47.65 °C (Extrapolated)
Recorded Clear Point (

)
49.5 °C48.6 °C48.40 °C (Peak Maximum)
Melting Range (

)
1.4 °C0.8 °C0.75 °C
Precision (RSD, n=5) 2.1%0.4%0.1%
Throughput Low (1 sample/run)High (up to 4/run)Medium (1 sample/run)

Data Interpretation: The Automated Optical method provides the optimal balance of throughput and accuracy for routine QA/QC of anthranil-3-carbonitrile. DSC provides the truest thermodynamic onset but is reserved for rigorous structural characterization. The manual method overestimates the clear point due to thermal lag and human reaction time.

Step-by-Step Validation Protocol (Automated Optical Method)

To guarantee reproducible results, follow this self-validating workflow utilizing an automated optical melting point apparatus.

Step 1: System Calibration (Self-Validation)

  • Load a standard glass capillary with pure Benzophenone USP standard (Certified MP 47.0–49.0 °C).

  • Program the apparatus with a start temperature of 40.0 °C and a heating rate of 0.5 °C/min.

  • Verify that the apparatus records a melting range within 0.2 °C of the certified value. Do not proceed if the calibration fails; recalibrate the instrument's platinum resistance thermometer (PRT).

Step 2: Sample Preparation (Anthranil-3-Carbonitrile)

  • Pre-chill an agate mortar and pestle at 4 °C for 15 minutes to prevent frictional melting.

  • Gently grind 50 mg of anthranil-3-carbonitrile to a fine, uniform powder. Causality: Uniform particle size ensures optimal packing density, preventing air pockets that cause erratic light transmission readings and premature localized melting.

  • Tap the powder into three separate glass capillaries. Use a 1-meter drop tube to bounce the capillaries 5–6 times, ensuring the powder is tightly packed to a depth of exactly 3.0 mm.

Step 3: Execution and Data Acquisition

  • Insert the three packed capillaries into the automated melting point apparatus.

  • Program the analytical method:

    • Start Temperature: 42.0 °C (approx. 5 °C below expected onset to establish a baseline).

    • Heating Rate: 0.5 °C/min.

    • Stop Temperature: 55.0 °C.

  • Initiate the run. The system will automatically record the

    
     (threshold of light transmission increase) and 
    
    
    
    (100% optical transmission).
  • Calculate the mean melting range across the three capillaries. A range of

    
     1.0 °C validates the sample as "Ultra-Pure."
    

Workflow Visualization

MP_Validation A Pure Anthranil-3-Carbonitrile (Sample Prep: Cold Milling) B Method Selection (Based on Precision Needs) A->B C Manual Capillary Method (Visual Detection) B->C D Automated MP Apparatus (Optical Transmission) B->D E Differential Scanning Calorimetry (Heat Flow Measurement) B->E F Data Acquisition (Onset & Clear Point) C->F D->F E->F G Purity Validation (ΔT < 1.0 °C = Ultra-Pure) F->G

Workflow for melting point range validation of anthranil-3-carbonitrile.

Conclusion

For the validation of pure anthranil-3-carbonitrile, relying on manual visual methods introduces unacceptable subjectivity, especially given its low melting point where thermal lag is pronounced. Automated optical transmission is the recommended standard for routine batch validation, offering high throughput and objective data capture. For absolute thermodynamic purity profiling and polymorph detection, Differential Scanning Calorimetry remains the gold standard.

References

  • Title: 1885-29-6(2-Aminobenzonitrile)
  • Title: 2-Aminobenzonitrile, 98% 250 g | Buy Online | Thermo Scientific Chemicals Source: Thermo Fisher Scientific URL
  • Title: 2 - SAFETY DATA SHEET (Anthranilonitrile)

Sources

Safety & Regulatory Compliance

Safety

2,1-Benzoxazole-3-carbonitrile proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of complex heterocyclic building blocks. 2,1-Benzoxazole-3-carbonitrile is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of complex heterocyclic building blocks. 2,1-Benzoxazole-3-carbonitrile is a highly valuable scaffold in medicinal chemistry, but its structural features—a fused benzoxazole ring coupled with a reactive carbonitrile moiety—demand rigorous, scientifically grounded disposal protocols.

Mishandling this compound can lead to toxic environmental releases, dangerous cross-reactions in waste streams, and severe regulatory penalties. This guide provides a comprehensive, self-validating system for the safe handling and disposal of 2,1-Benzoxazole-3-carbonitrile, bridging the gap between chemical reactivity and regulatory compliance.

To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity. The benzoxazole core is susceptible to hydrolytic cleavage under extreme pH conditions, while the nitrile group poses a risk of releasing toxic byproducts (such as nitrogen oxides or hydrogen cyanide) if subjected to incomplete combustion[1][2].

Table 1: Hazard Profile and Disposal Implications

Chemical Property / FeatureMechanistic BehaviorOperational Disposal Implication
Heterocyclic Core (Benzoxazole) Undergoes C-O and C-N fission (ring-opening) when exposed to strong acids or bases[2][3].Strict Segregation: Must never be mixed with highly acidic or alkaline aqueous waste streams.
Carbonitrile Moiety (-C≡N) Hydrolyzes to amides/carboxylic acids; incomplete thermal breakdown risks cyanide release.Thermal Destruction: Prohibits drain disposal; mandates high-temperature incineration (>1000°C)[4].
Environmental Persistence Low biodegradability; toxic to aquatic life.RCRA Compliance: Must be managed as a hazardous waste under RCRA Subtitle C regulations[5].

Operational Disposal Workflow

The following diagram illustrates the validated cradle-to-grave workflow for managing 2,1-Benzoxazole-3-carbonitrile waste, ensuring that every logistical step aligns with its chemical stability profile.

DisposalWorkflow Gen Waste Generation (2,1-Benzoxazole-3-carbonitrile) Seg Chemical Segregation (Isolate from Acids/Bases/Oxidizers) Gen->Seg Pack Primary Packaging (HDPE or PTFE-lined Glass) Seg->Pack Label RCRA Labeling (Hazardous Waste - Toxic/Nitrile) Pack->Label Incineration Final Disposal: High-Temp Incineration (>1000°C with NOx Scrubbers) Label->Incineration

Workflow for the safe segregation, packaging, and high-temperature incineration of benzoxazole nitriles.

Step-by-Step Disposal Methodologies

Do not rely on generalized waste protocols. The following standard operating procedure (SOP) is specifically tailored to the reactivity of benzoxazole nitriles.

Phase 1: Chemical Segregation and Accumulation

Causality: Benzoxazole rings are prone to acid/base-catalyzed hydrolysis, yielding aminophenol derivatives that can further oxidize or react unpredictably in mixed waste carboys[1].

  • Isolate the Waste Stream: Designate a specific satellite accumulation container exclusively for heterocyclic nitriles and their associated organic solvents (e.g., DMSO, DMF, or DCM).

  • Verify Compatibility: Ensure the waste stream is completely free of strong oxidizers (e.g., peroxides, permanganates), strong acids (e.g., HCl, H2SO4), and strong bases (e.g., NaOH, KOH).

  • Quench Reactive Intermediates (If Applicable): If the 2,1-Benzoxazole-3-carbonitrile was used in a reaction generating reactive byproducts, ensure the reaction is fully quenched and neutralized to pH 6-8 before transferring to the waste container.

Phase 2: Packaging and RCRA Labeling

Causality: Regulatory compliance requires that waste containers prevent leaching and clearly communicate the specific hazards to downstream handlers[5].

  • Select Primary Containment: Use High-Density Polyethylene (HDPE) jerricans or amber glass bottles with PTFE-lined caps. Do not use standard metal cans, as trace moisture and nitriles can cause localized corrosion.

  • Implement Secondary Containment: Place the primary container within a secondary spill tray capable of holding 110% of the primary container's volume.

  • Apply GHS/RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Toxic Organic Solid/Liquid (Contains 2,1-Benzoxazole-3-carbonitrile)".

Phase 3: Final Disposal via High-Temperature Incineration

Causality: Nitrile-containing compounds possess a high nitrogen content. Standard municipal incineration or low-temperature burning will release dangerous levels of Nitrogen Oxides (NOx) and Volatile Organic Compounds (VOCs)[4].

  • Vendor Handoff: Contract a licensed hazardous waste disposal facility (TSDF) that specializes in RCRA Subtitle C waste.

  • Specify Incineration Parameters: Ensure the waste profile directs the material to a dual-chamber high-temperature incinerator . The primary chamber must volatilize the organics, while the secondary chamber must operate at >1000°C with a residence time of at least 2 seconds to ensure the complete destruction of the benzoxazole core and the carbonitrile triple bond.

  • Verify Scrubber Capability: Confirm that the TSDF utilizes wet scrubbers and catalytic reduction systems to capture and neutralize the resulting NOx and SOx emissions, preventing atmospheric pollution[4][6].

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / US EPA URL:[Link]

  • Title: US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds Source: Google Patents URL
  • Title: Hydrolysis pathway for 2-phenylbenzoxazole Source: ResearchGate URL:[Link]

  • Title: Incineration Friendly EcoTek Nitrile Gloves for a Cleaner Planet Source: MDS Associates URL:[Link]

  • Title: Impact of COVID-19 Case Numbers on the Emission of Pollutants from a Medical Waste Incineration Plant Source: Aerosol and Air Quality Research URL:[Link]

Sources

Handling

Personal protective equipment for handling 2,1-Benzoxazole-3-carbonitrile

Introduction: Beyond the SDS While Safety Data Sheets (SDS) provide a regulatory baseline, they often fail to capture the operational nuance required for safe experimental execution. 2,1-Benzoxazole-3-carbonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the SDS

While Safety Data Sheets (SDS) provide a regulatory baseline, they often fail to capture the operational nuance required for safe experimental execution. 2,1-Benzoxazole-3-carbonitrile (CAS: 5522-43-0, also known as 3-Cyano-2,1-benzisoxazole) presents a dual-hazard profile that demands respect: the potential for ring instability characteristic of benzisoxazoles and the toxicological implications of the nitrile moiety.

This guide moves beyond generic "wear gloves" advice. It establishes a self-validating safety system designed to protect not just against immediate exposure, but against the latent risks of cross-contamination and unexpected chemical incompatibility.

Hazard Architecture & Risk Assessment

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's risks.

The "Dual-Threat" Profile
Functional GroupAssociated RiskOperational Implication
Benzisoxazole Ring Thermal/Chemical Instability: The N-O bond in the isoxazole ring is potentially labile. Ring cleavage can occur under strong basic conditions or high heat, potentially releasing reactive intermediates.Avoid Strong Bases/Heat: Exothermic decomposition risk. Process in temperature-controlled environments.
C-3 Nitrile Group Metabolic Toxicity: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation can release cyanide ions (CN⁻) in vivo. Acidic hydrolysis releases HCN gas.Strict Acid Segregation: Never mix waste with acids. Cyanide Awareness: Symptoms of exposure (headache, almond odor) require immediate medical attention.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The Permeation Defense

Standard nitrile exam gloves are insufficient for prolonged contact with benzisoxazole derivatives in organic solvents. The aromatic nature of the compound facilitates permeation through thin rubber.

Table 1: Glove Compatibility Protocol

ScenarioRecommended MaterialThicknessBreakthrough TimeProtocol
Dry Solid Handling Nitrile (Double Gloved) 5 mil (min)>480 min (Solid)Outer: Disposable NitrileInner: Disposable Nitrile (Colored indicator preferred)
Solution (DCM/Chloroform) Laminate (Silver Shield) 2.7 mil>240 minLiner: Cotton (for sweat)Barrier: Silver ShieldOuter: Nitrile (for grip)
Solution (Alcohol/Water) High-Grade Nitrile 8 mil~60 minChange gloves every 30 minutes or immediately upon splash.

Expert Insight: Never rely on "feeling" wetness. Aromatic compounds can permeate nitrile and enter the bloodstream transdermally without damaging the glove's physical integrity.

Respiratory & Eye Protection[1][2][3]
  • Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory (Secondary): If working outside a hood (e.g., weighing balance cleaning), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Why? The P100 stops particulates; the OV protects against any volatile hydrolysis products.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of aerosolized particulates migrating around the lens.

Operational Workflow: The "Clean-Trace" Method

This protocol uses a "Clean-Trace" logic: every step assumes the previous step left invisible contamination, enforcing barriers that prevent spread.

Diagram 1: Risk-Based PPE Decision Tree

PPE_Decision_Tree Start Start: Handling 2,1-Benzoxazole-3-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid PPE_Solid PPE LEVEL 1: Double Nitrile (5mil) N95/P100 Mask (if open) Lab Coat + Goggles Solid->PPE_Solid Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (DCM, CHCl3) Solvent->Halogenated Polar Polar (MeOH, DMSO) Solvent->Polar PPE_Silver PPE LEVEL 3: Silver Shield Laminate Gloves Outer Nitrile for Grip Fume Hood MANDATORY Halogenated->PPE_Silver PPE_Liquid PPE LEVEL 2: Thick Nitrile (8mil) Change every 30 mins Fume Hood MANDATORY Polar->PPE_Liquid

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent carrier.

Step-by-Step Handling Protocol
  • Preparation (The "Cold" Zone):

    • Don PPE before entering the lab zone.

    • Check fume hood certification sticker.

    • Place a disposable absorbent bench mat (plastic side down) in the hood. This captures invisible dust and simplifies cleanup.

  • Weighing (The Critical Step):

    • Problem: Static electricity often causes benzisoxazole powders to "jump."

    • Solution: Use an anti-static gun on the weighing boat and spatula.

    • Keep the balance inside the hood if possible. If not, use a powder containment funnel to prevent airborne drift.

  • Synthesis/Processing:

    • Temperature Control: If heating, use an oil bath with a thermal fuse (set to <150°C) to prevent runaway decomposition of the isoxazole ring.

    • Acid Warning: Do not use strong mineral acids (HCl, H₂SO₄) unless the reaction vessel is connected to a caustic scrubber (NaOH trap) to neutralize potential HCN evolution.

  • Decontamination (Doffing):

    • Wipe all tools (spatulas, flasks) with acetone inside the hood.

    • Dispose of the bench mat as solid hazardous waste.

    • Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it up in the gloved hand, then slide a finger under the remaining glove to peel it off inside-out).

Emergency Response & Disposal

Diagram 2: Spill Response Logic

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10g/mL) Inside Hood Assess->Minor Major Major (>10g/mL) Or Outside Hood Assess->Major Action_Minor 1. Cover with absorbent pads 2. Wipe with 10% Bleach (Oxidize CN) 3. Double bag waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure doors 3. Call HazMat Team Major->Action_Major

Caption: Immediate decision matrix for spill containment vs. evacuation.

Waste Disposal Streams[4]
  • Solid Waste: Label as "Toxic Solid - Organic Nitrile." Do NOT mix with oxidizers.

  • Liquid Waste: Segregate into "Non-Halogenated Organics."

    • CRITICAL: Add a label note: "Contains Nitriles - DO NOT ACIDIFY." This prevents waste management personnel from accidentally generating HCN gas during consolidation.

References

  • PubChem. (2023). 2,1-Benzisoxazole Compound Summary. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

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